Product packaging for 4-(4-Chlorobenzyl)piperidine(Cat. No.:CAS No. 36938-76-8)

4-(4-Chlorobenzyl)piperidine

Cat. No.: B1587799
CAS No.: 36938-76-8
M. Wt: 209.71 g/mol
InChI Key: VPESQEWIPDEGSY-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN B1587799 4-(4-Chlorobenzyl)piperidine CAS No. 36938-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPESQEWIPDEGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395673
Record name 4-(4-chlorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36938-76-8
Record name 4-(4-chlorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Chlorobenzyl)piperidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a substituted piperidine derivative that serves as a crucial structural motif and versatile intermediate in modern medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in a vast array of approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[1][2] The addition of a 4-chlorobenzyl substituent provides a lipophilic handle and specific steric and electronic properties that can be exploited to modulate a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical identity, synthesis, and applications of this compound, tailored for researchers and professionals in drug discovery and development.

Core Chemical Identity

A precise understanding of a molecule's structure and nomenclature is fundamental to its application in research and development.

Chemical Structure

The structure consists of a central piperidine ring substituted at the 4-position with a benzyl group. The phenyl ring of the benzyl moiety is, in turn, substituted at its 4-position with a chlorine atom.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

IUPAC Nomenclature and Chemical Identifiers

The formal nomenclature and key database identifiers for this compound and its commonly used hydrochloride salt are summarized below. The hydrochloride form is frequently used to improve solubility and handling of the compound.[3]

IdentifierValue (Free Base)Value (Hydrochloride Salt)
IUPAC Name 4-[(4-chlorophenyl)methyl]piperidine4-[(4-chlorophenyl)methyl]piperidine;hydrochloride[4]
Molecular Formula C₁₂H₁₆ClNC₁₂H₁₇Cl₂N[4]
CAS Number 36968-94-2[3]Data Not Available in search results
PubChem CID 8332917039566[3][5]
MDL Number Not AvailableMFCD03840138[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below pertains to the hydrochloride salt, which is the common commercial form.

PropertyValueSource
Molecular Weight 246.18 g/mol [3]
Appearance White to off-white crystalline powder[3]
Purity ≥ 94%[3]
Storage Conditions Store at 0-8 °C[3]

Synthesis and Mechanistic Rationale

A robust and scalable synthetic route is critical for the utilization of any chemical intermediate. A common and efficient method to produce this compound is through the reduction of the corresponding ketone, 4-(4-Chlorobenzoyl)piperidine.

Retrosynthetic Analysis

Retrosynthesis provides a logical framework for planning a synthesis. The C-C bond between the methylene bridge and the piperidine ring is the key disconnection. This disconnection leads back to a piperidine nucleophile and a 4-chlorobenzyl electrophile, or more practically, the carbonyl precursor, 4-(4-chlorobenzoyl)piperidine, which is commercially available. The reduction of this ketone is a high-yielding and straightforward transformation.

Retrosynthesis Target This compound Disconnection C-CH₂ Bond Formation or Carbonyl Reduction Target->Disconnection Precursor 4-(4-Chlorobenzoyl)piperidine Disconnection->Precursor [Reduction]

Caption: Retrosynthetic approach for this compound.

Recommended Synthetic Protocol: Wolff-Kishner Reduction

The reduction of the ketone precursor, 4-(4-Chlorobenzoyl)piperidine, to the desired methylene group can be effectively achieved via the Wolff-Kishner reduction. This method is particularly suitable for carbonyl compounds that are stable under strongly basic, high-temperature conditions. The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane.

Materials:

  • 4-(4-Chlorobenzoyl)piperidine (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Potassium hydroxide (KOH) (5.0 eq)

  • Diethylene glycol (solvent)

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Initial Reaction: Charge the flask with 4-(4-Chlorobenzoyl)piperidine, diethylene glycol, and hydrazine hydrate.

  • Heating: Heat the mixture to 120-130 °C for 2 hours. During this phase, the hydrazone intermediate is formed.

  • Water Removal: Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to ~190-200 °C.

  • Reduction: Add powdered potassium hydroxide (KOH) cautiously in portions. The strong base facilitates the final reduction step.

  • Reflux: Maintain the reaction at reflux (~200 °C) for 4-6 hours until the evolution of nitrogen gas ceases (monitor via bubbler).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the chlorophenyl group, the piperidine ring protons, and the benzylic methylene bridge protons.

  • ¹³C NMR: Will show characteristic peaks for the substituted aromatic ring and the aliphatic piperidine and methylene carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₂H₁₆ClN should be observed, along with its characteristic isotopic pattern due to the presence of chlorine.

Role in Drug Discovery and Development

The this compound moiety is a valuable building block for creating novel therapeutic agents.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs.[2] Its inclusion in a molecule can:

  • Modulate Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.[6]

  • Provide Key Binding Interactions: The nitrogen can act as a hydrogen bond acceptor, while the saturated ring provides a rigid, three-dimensional scaffold to orient other functional groups.

  • Improve Pharmacokinetic Profiles: The scaffold can be modified to tune lipophilicity, metabolic stability, and cell permeability.[1]

Applications and Biological Relevance

This compound hydrochloride is explicitly cited as a versatile intermediate for the synthesis of various bioactive molecules.[3] Its utility is particularly noted in the development of:

  • Analgesics and Neuroprotective Drugs: The scaffold is a common feature in compounds targeting the central nervous system (CNS). The related compound 4-benzylpiperidine acts as a monoamine releasing agent, suggesting that derivatives could modulate neurotransmitter systems.[3][7]

  • Anti-inflammatory Agents: The structure can be incorporated into larger molecules designed to inhibit inflammatory pathways.[3]

  • Neuroscience Research: It is used as a starting material to create molecular probes for studying neurotransmitter systems and the mechanisms of neurological disorders.[3]

The 4-chloro substitution on the benzyl ring is a common tactic in drug design to increase metabolic stability by blocking a potential site of aromatic oxidation and to enhance binding affinity through favorable hydrophobic or halogen-bonding interactions.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the complete workflow from starting materials to the final, purified compound.

Caption: Workflow for the synthesis and purification of the target compound.

Safety and Handling

While specific toxicity data for this compound is not detailed in the provided search results, standard laboratory safety precautions should be observed. The precursor, 4-(4-Chlorobenzoyl)piperidine, is classified as harmful if swallowed and causes serious eye irritation.[8] Similar precautions should be taken with the product.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[3]

Conclusion

This compound stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its structure combines the privileged piperidine scaffold with a functionalized aromatic moiety, providing a robust platform for developing novel therapeutics, particularly in the neuroscience arena. The well-established synthetic routes to its preparation, coupled with its versatile chemical nature, ensure its continued importance for researchers aiming to innovate and develop next-generation pharmaceuticals.

References

4-(4-Chlorobenzyl)piperidine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a specific, high-value derivative: this compound. As a versatile synthetic intermediate, this compound serves as a critical starting point for the development of novel therapeutic agents, particularly in the fields of neuroscience and pain management.[3] Its structure, featuring a substituted benzyl group appended to the 4-position of the piperidine ring, provides a template for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties.

This document provides a comprehensive overview of this compound, covering its fundamental chemical properties, a detailed synthetic protocol, its applications in modern drug discovery, and essential safety guidelines. The insights herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex molecular entities.

Core Compound Identification

Precise identification is paramount in chemical synthesis and regulatory documentation. This compound is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[3]

IdentifierValueSource
Chemical Name 4-[(4-chlorophenyl)methyl]piperidine hydrochloridePubChem[4]
CAS Number 36968-94-2Chem-Impex[3]
Molecular Formula C₁₂H₁₇Cl₂N (as HCl salt)PubChem[4]
C₁₂H₁₆ClN (as free base)
Molecular Weight 246.17 g/mol (as HCl salt)PubChem[4]
IUPAC Name 4-[(4-chlorophenyl)methyl]piperidine;hydrochloridePubChem[4]
Synonyms This compound HClChem-Impex[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved through various routes. A common and illustrative strategy involves the alkylation of a pyridine precursor followed by the reduction of the aromatic ring. This two-step process is favored for its reliability and scalability.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-Chlorobenzyl)pyridine

  • Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-picoline (1.0 eq) in anhydrous toluene.

  • Base Addition : Cool the solution to 0°C using an ice bath. Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes) dropwise over 20 minutes. The causality here is the deprotonation of the methyl group of 4-picoline, which is rendered acidic by the electron-withdrawing nature of the pyridine ring, forming a resonance-stabilized carbanion.

  • Alkylation : After stirring for 1 hour at 0°C, add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous toluene dropwise. The nucleophilic carbanion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an Sₙ2 reaction.

  • Reaction & Quenching : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via TLC. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification : Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(4-Chlorobenzyl)pyridine.

Step 2: Catalytic Hydrogenation to this compound

  • Catalyst Setup : To a solution of 4-(4-Chlorobenzyl)pyridine (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%). The palladium catalyst provides a surface for the adsorption of hydrogen and the pyridine derivative, facilitating the reduction.

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature. The aromatic pyridine ring is reduced to a saturated piperidine ring.

  • Monitoring & Filtration : Monitor the reaction by TLC or GC-MS until the starting material is consumed. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Final Product Isolation : Concentrate the filtrate under reduced pressure. The resulting residue is this compound free base. For the hydrochloride salt, dissolve the free base in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the white crystalline hydrochloride salt, which can be collected by filtration.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction Picoline 4-Picoline Anion Picolyl Anion (Nucleophile) Picoline->Anion  n-BuLi, Toluene, 0°C Product1 4-(4-Chlorobenzyl)pyridine Anion->Product1 CB_Cl 4-Chlorobenzyl Chloride (Electrophile) CB_Cl->Product1 Product1_ref 4-(4-Chlorobenzyl)pyridine Product2 This compound Product1_ref->Product2  H₂, Pd/C, MeOH caption Fig. 1: Two-step synthesis of this compound.

Caption: Fig. 1: Two-step synthesis of this compound.

Physicochemical Properties

The hydrochloride salt is typically a white to off-white crystalline powder.[3] Its properties make it suitable for use in a variety of laboratory settings.

PropertyValueSource
Appearance White to off-white crystalline powderChem-Impex[3]
Purity ≥ 94-99% (Varies by supplier)Chem-Impex[3]
Storage Conditions Store at 0-8 °CChem-Impex[3]
Solubility Favorable solubility and compatibility with a range of solventsChem-Impex[3]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for more complex molecules. Its utility stems from the combination of a reactive secondary amine in the piperidine ring and the functionalizable chlorobenzyl tail.

  • Pharmaceutical Intermediate : The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3]

  • Neuroscience Research : It is widely used in the synthesis of novel compounds for neuroscience research.[3] The piperidine scaffold can mimic the structures of various neurotransmitters, allowing derivatives to modulate their systems and help researchers understand the mechanisms of neurological disorders.[3]

  • Scaffold for Lead Optimization : In medicinal chemistry, the piperidine ring can be N-substituted to introduce a variety of functional groups, while the chloro- group on the phenyl ring can be modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a wide chemical space. This iterative process is fundamental to lead optimization in drug discovery.

Role in Drug Discovery Pipeline

Drug_Discovery_Pipeline Start This compound (Key Intermediate) Library Combinatorial Library Synthesis Start->Library N-Alkylation, Cross-Coupling etc. Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound(s) Identified Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate caption Fig. 2: Role as a building block in drug discovery.

Caption: Fig. 2: Role as a building block in drug discovery.

Safety and Handling

As with all piperidine derivatives, appropriate safety precautions must be observed. The compound and its precursors should be handled in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C to ensure long-term stability.[3]

  • Spills : In case of a spill, clean up immediately using appropriate absorbent material.[7] Prevent entry into drains or waterways.

While a specific, comprehensive toxicological profile for this exact compound is not widely published, related piperidine structures are known to be irritants and may be harmful if swallowed or inhaled.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics for a range of complex diseases.

References

solubility of 4-(4-Chlorobenzyl)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(4-Chlorobenzyl)piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in a laboratory setting.

Introduction: The Significance of Solubility in Drug Development

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents, including analgesics and neuroprotective drugs.[1] Understanding its solubility is paramount, as this fundamental physicochemical property governs its behavior in various stages of drug development, from reaction kinetics in synthesis to formulation and bioavailability of the final active pharmaceutical ingredient (API).[1][2][3] Poor solubility can lead to challenges in handling, purification, and formulation, potentially impeding the progression of a drug candidate.[2][3] This guide, therefore, aims to provide a detailed exploration of the solubility of this compound, empowering researchers to optimize its use in their scientific endeavors.

Molecular Structure and Theoretical Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure.[4] this compound possesses a piperidine ring, which is a saturated heterocycle containing a secondary amine. This amine group is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. The presence of the 4-chlorobenzyl group introduces a significant nonpolar, aromatic component to the molecule.

Based on these structural features, a qualitative prediction of its solubility in different solvent classes can be made:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The piperidine ring, being a polar functional group, is expected to impart some solubility in polar protic solvents through hydrogen bonding with the solvent molecules.[4] However, the bulky and nonpolar chlorobenzyl group will likely limit its aqueous solubility. The parent compound, piperidine, is miscible with water, but the large hydrophobic substituent in this compound will significantly reduce this miscibility.[5]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are effective at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The presence of the nonpolar chlorobenzyl group suggests that there will be some degree of solubility in nonpolar solvents through van der Waals forces. Dichloromethane is often a good solvent for compounds with moderate polarity.

It is important to note that the hydrochloride salt of this compound is described as having "favorable solubility and compatibility with a range of solvents," which is a common strategy to enhance the aqueous solubility of basic compounds for formulation purposes.[1]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data on the solubility of this compound, a rigorous experimental approach is necessary. The equilibrium solubility or thermodynamic solubility is the most consistent measurement if performed correctly.[6] The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[7][8]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[6][9] At equilibrium, the concentration of the solute in the solvent represents its solubility at that temperature.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane, toluene, dichloromethane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add an amount that is visibly in excess to ensure saturation.[9]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[6]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[10]

    • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents).[11]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the saturated sample solutions using a validated analytical method, such as HPLC.[11]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve. This concentration is the equilibrium solubility.

dot

Caption: Experimental workflow for determining equilibrium solubility.

Intermolecular Interactions and Solubility

The dissolution of this compound in a solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

dot

G cluster_solute This compound cluster_solvents Solvents solute Piperidine Ring (Polar, H-bond acceptor) Chlorobenzyl Group (Nonpolar) polar_protic Polar Protic (e.g., Water) (H-bond donor & acceptor) solute->polar_protic H-bonding (limited by nonpolar group) polar_aprotic Polar Aprotic (e.g., DMSO) (Dipole-dipole) solute->polar_aprotic Dipole-dipole interactions nonpolar Nonpolar (e.g., Hexane) (van der Waals) solute->nonpolar van der Waals forces

Caption: Solute-solvent interactions influencing solubility.

Predicted Solubility Data Summary

While experimental data is essential for definitive values, a predicted qualitative solubility profile is presented below to guide initial experimental design.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar ProticWater, EthanolLow to ModerateHydrogen bonding, Dipole-dipole
Polar AproticDMSO, AcetonitrileModerate to HighDipole-dipole
NonpolarHexane, TolueneLow to Moderatevan der Waals forces
ChlorinatedDichloromethaneModerate to HighDipole-dipole, van der Waals forces

Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds suggest that appropriate safety precautions should be taken. For instance, 4-(4-Chlorobenzoyl)piperidine is harmful if swallowed and causes serious eye irritation.[12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in pharmaceutical research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has outlined a detailed, field-proven experimental protocol for its quantitative determination. By applying the principles and methodologies described herein, researchers can effectively characterize the solubility of this important synthetic intermediate, thereby facilitating its successful application in the synthesis of novel therapeutic agents.

References

The Biological Activity of 4-(4-Chlorobenzyl)piperidine and Its Analogs: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is arguably one of the most prominent of these scaffolds, forming the core of numerous natural alkaloids and over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with complex biological targets.[3][4]

This guide focuses on a specific, highly versatile subset of this chemical class: 4-(4-Chlorobenzyl)piperidine and its analogs. The incorporation of a 4-chlorobenzyl moiety introduces critical physicochemical properties. The chlorine atom, an electron-withdrawing group, can significantly influence a molecule's electronic character, metabolic stability, and lipophilicity, which in turn enhances membrane permeability and binding affinity to target proteins.[5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of activities to provide a synthesized analysis of the structure-activity relationships (SAR), mechanisms of action, and the causality behind the experimental methodologies used to evaluate this promising class of compounds. We will explore its journey from a versatile chemical intermediate to a core component of potent modulators of inflammation, neurological disorders, and beyond.

Chapter 1: The Chemical Landscape: Synthesis and Properties

The this compound scaffold is a valuable starting point for chemical library synthesis due to its synthetic tractability and the distinct properties each of its components confers. The piperidine ring provides a basic nitrogen atom (pKa ≈ 11.2), allowing for salt formation to improve solubility, while also acting as a key hydrogen bond acceptor or donor (protonated form) in receptor interactions.[3][4]

Core Synthesis Strategies

The construction of the core scaffold and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

A fundamental and widely used approach involves the catalytic hydrogenation of a corresponding pyridine precursor. This method is robust and often high-yielding.

Workflow: Synthesis via Catalytic Hydrogenation

cluster_0 Synthesis of this compound A 4-Chlorobenzyl Chloride C 4-(4-Chlorobenzyl)pyridine A->C Friedel-Crafts Alkylation B 4-Methylpyridine B->C (Alternative Route) D This compound C->D Catalytic Hydrogenation (e.g., H2, Pd/C or PtO2)

Caption: General synthetic workflow for this compound.

For generating analogs with greater structural diversity, particularly with substitutions on the piperidine ring, more complex strategies such as the aza-Prins cyclization are employed. This reaction allows for the stereoselective construction of the piperidine ring while simultaneously introducing functionalities, such as a halogen at the 4-position, which can be used for further derivatization.[6]

Physicochemical and Structural Significance

The 4-chlorobenzyl group is not merely a passive structural element. Its presence is a deliberate medicinal chemistry strategy.

  • Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the half-life of the compound in vivo.

  • Binding Interactions: The electron-rich chlorine atom can participate in halogen bonding or other non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.

Chapter 2: Key Biological Targets and Mechanisms of Action

The this compound scaffold has been identified as a key pharmacophore for modulating several critical biological pathways implicated in a range of diseases.

CCR2 Antagonism and Anti-Inflammatory Activity

A major area of investigation for this scaffold is in the development of antagonists for the C-C chemokine receptor type 2 (CCR2).[7]

The MCP-1/CCR2 Signaling Axis: The chemokine monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) is a primary ligand for CCR2. The binding of MCP-1 to CCR2, which is highly expressed on monocytes, macrophages, and memory T cells, initiates a signaling cascade that leads to directed cell migration (chemotaxis) toward sites of inflammation.[7] This pathway is a master regulator of monocytic infiltration in numerous chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, asthma, and psoriasis.[7][8]

Analogs of this compound have emerged as potent and selective CCR2 antagonists. By competitively binding to the receptor, they block the recruitment of inflammatory cells, thereby disrupting the chronic inflammatory cycle.[8][9]

Signaling Pathway: CCR2-Mediated Chemotaxis

cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCR2 CCR2 Receptor G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis MCP1 MCP-1 (CCL2) MCP1->CCR2 Binds & Activates Analog This compound Analog (Antagonist) Analog->CCR2 Binds & Blocks

Caption: The MCP-1/CCR2 signaling pathway and its inhibition.

Neuromodulatory and Analgesic Effects

The parent scaffold, 4-benzylpiperidine, is known to act as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin.[10] It also functions as a weak monoamine oxidase (MAO) inhibitor.[10] This activity profile suggests that chlorinated analogs could have significant potential in treating neurological and psychiatric disorders.

Furthermore, the this compound core is a recognized intermediate in the synthesis of analgesics.[5][11] The broader piperidine class includes exceptionally potent narcotic agonists, such as fentanyl and its analogs, which are often 4-substituted piperidines.[12] Recent studies have identified novel piperidine analogs based on this core structure that are highly potent and selective μ-opioid receptor (MOR) agonists, highlighting the scaffold's potential for developing next-generation pain therapeutics.[13]

Anticancer and Antimicrobial Potential

The versatility of the piperidine scaffold extends to oncology and infectious diseases.

  • Anticancer: While direct studies on this compound are nascent, a closely related analog, 1-(4-chlorobenzyl)piperazine, has demonstrated significant cytotoxic activity against MCF-7 and HCT-116 cancer cell lines.[14] The broader class of piperidin-4-ones is being actively investigated for its anticancer properties, suggesting that modifications to the core this compound structure could yield potent oncologic agents.[1][15]

  • Antitubercular: In the search for new treatments for tuberculosis, novel piperidinol compounds derived from this scaffold have been identified with promising activity against Mycobacterium tuberculosis.[16][17]

Chapter 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For the this compound scaffold, SAR studies have revealed key insights for optimizing potency and selectivity against various targets.

Pharmacophore Model: Key Modification Points

cluster_SAR mol N1 Position N1: - Modulates selectivity & PK - Bulky groups often tolerated N1->mol Site for introducing polar or bulky groups R4 Position C4: - Benzyl group critical for core activity - Ring substitutions fine-tune potency R4->mol Electronic & steric modifications Piperidine Piperidine Ring: - Scaffold for 3D orientation - Conformation is key Piperidine->mol Core scaffold

Caption: Key pharmacophoric features and modification sites.

The following table summarizes key SAR findings from the literature, focusing on how specific structural modifications influence biological activity.

Target/ActivityModification SiteStructural ChangeEffect on ActivityReference
CCR2 Antagonism Piperidine N1Addition of a cyclohexyl ring linked to an amideIncrease in binding affinity. The bulky, lipophilic group effectively occupies a hydrophobic pocket in the receptor.[9]
μ Opioid Agonism Phenyl RingIntroduction of a hydroxyl group at the meta-position (3-position)Significant increase in potency and selectivity for the μ opioid receptor. This mimics the phenolic hydroxyl in morphine.[13]
μ Opioid Agonism LinkerVarying the linker between the piperidine and phenyl ringPivotal role in binding affinity and selectivity. The optimal length and flexibility are crucial for correct orientation in the binding site.[13]
Anticancer Piperidine N1Substitution with s-Triazine moietiesPotent cytotoxic activity observed. The specific substituent on the triazine ring further modulates potency.[14]
CCR5 Antagonism Piperidine C4Introduction of a hydroxyl groupImproved potency . Provides an additional hydrogen bonding interaction point.[18]

Chapter 4: Experimental Protocols and Methodologies

The evaluation of novel compounds requires a cascade of robust and validated assays. The choice of each experiment is deliberate, designed to answer a specific question about the compound's properties, from initial target binding to functional cellular effects and, ultimately, in vivo efficacy.

Drug Discovery and Evaluation Workflow

A Chemical Synthesis & Library Generation B Primary Screening: Target Binding Assay (e.g., Radioligand Assay) A->B Test Compounds C Secondary Screening: Functional Cellular Assay (e.g., Chemotaxis Assay) B->C Validate Hits D Lead Optimization: SAR Studies & ADME Profiling C->D Confirm Functional Activity E In Vivo Efficacy: Disease Animal Model (e.g., Arthritis Model) D->E Optimized Leads F Preclinical Candidate E->F Demonstrate Efficacy

Caption: A typical workflow for drug discovery and evaluation.

Protocol 4.1: CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human CCR2 receptor. This is a foundational assay to confirm direct interaction with the target.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293-CCR2).

  • Assay Buffer: Use a binding buffer such as 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, with 0.2% BSA, pH 7.1.

  • Radioligand: Utilize a high-affinity CCR2 radioligand, such as [¹²⁵I]-MCP-1.

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of [¹²⁵I]-MCP-1 (e.g., 0.1 nM) to each well.

    • Add increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled known CCR2 antagonist (e.g., 10 µM).

    • For total binding (B₀) wells, add only the radioligand and buffer.

  • Incubation: Add the prepared cell membranes (e.g., 5-10 µg protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at room temperature.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the total binding. Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4.2: Monocyte Chemotaxis Assay

Objective: To assess the functional ability of test compounds to inhibit MCP-1-induced migration of monocytic cells. This assay validates that target binding translates into a biological effect.

Methodology:

  • Cell Culture: Use a human monocytic cell line that expresses CCR2, such as THP-1. Culture cells to a density of approximately 1x10⁶ cells/mL.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (e.g., 5 µm pore size).

  • Chemoattractant: In the lower chamber, add assay medium containing a predetermined optimal concentration of human MCP-1 (e.g., 10 ng/mL). For negative control wells, add medium only.

  • Compound Treatment: Resuspend THP-1 cells in assay medium. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.

  • Cell Migration: Add the pre-incubated cell suspension (e.g., 1x10⁵ cells) to the upper chamber of the Transwell plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cell migration towards the chemoattractant in the lower chamber.

  • Quantification:

    • Carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control (MCP-1 alone). Determine the IC₅₀ value by plotting the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful area of medicinal chemistry. Its inherent "drug-like" properties and synthetic accessibility have made it a foundational element in the development of potent modulators for a diverse range of biological targets. The research highlighted in this guide demonstrates its significant potential, particularly as a source of novel anti-inflammatory agents via CCR2 antagonism and as a promising framework for next-generation analgesics and CNS-active compounds.

Future research should focus on:

  • Multiparameter Optimization: Moving beyond potency to systematically improve pharmacokinetic (ADME) and safety profiles of lead compounds.

  • Exploring New Targets: Leveraging the scaffold's versatility to design and screen libraries against other G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Structure-Based Design: Utilizing high-resolution crystal structures of ligand-receptor complexes to design new analogs with enhanced selectivity and novel mechanisms of action.

The continued exploration of this privileged structure is poised to yield significant contributions to the development of new medicines for treating a wide array of human diseases.

References

pharmacological profile of substituted piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Substituted Piperidine Derivatives

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive overview of the , focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical moiety.

Structural Features and Pharmacological Significance

The pharmacological diversity of substituted piperidine derivatives arises from the ring's conformational flexibility and the ability to introduce a wide range of substituents at various positions. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of substituents as either axial or equatorial can significantly influence the molecule's interaction with its biological target.

Key Substituted Piperidine Scaffolds in Drug Discovery

Several substituted piperidine-containing scaffolds have proven to be particularly fruitful in the development of therapeutic agents.

  • 4-Substituted Piperidines: This is one of the most extensively studied classes. The substitution at the 4-position can be tailored to interact with specific binding pockets in receptors and enzymes. A prime example is the fentanyl class of opioids, where a 4-anilidopiperidine core is crucial for their potent analgesic activity.

  • 3-Substituted Piperidines: Modifications at the 3-position have led to the development of compounds targeting various central nervous system (CNS) receptors. For instance, certain 3-substituted piperidines act as selective serotonin reuptake inhibitors (SSRIs).

  • 2-Substituted Piperidines: This class includes compounds like methylphenidate (Ritalin), a psychostimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD). The stereochemistry at the 2-position is critical for its activity.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of a piperidine derivative and its biological activity is a cornerstone of its pharmacological profiling. Key SAR considerations include:

  • Nature of the Substituent: The size, lipophilicity, and electronic properties of the substituent(s) dramatically impact binding affinity and selectivity.

  • Stereochemistry: The chiral centers within the piperidine ring and its substituents often lead to stereoisomers with distinct pharmacological profiles.

  • Nitrogen Substitution: The substituent on the piperidine nitrogen influences the compound's basicity (pKa) and overall pharmacokinetic properties.

Mechanisms of Action

Substituted piperidine derivatives exert their pharmacological effects by interacting with a wide range of biological targets. Understanding the mechanism of action is paramount for rational drug design and development.

G-Protein Coupled Receptors (GPCRs)

A significant number of piperidine-based drugs target GPCRs, a large family of transmembrane receptors involved in various physiological processes.

  • Opioid Receptors: The μ-opioid receptor is a well-known target for piperidine derivatives like fentanyl and its analogs, which are potent analgesics.

  • Dopamine Receptors: Antipsychotic drugs such as haloperidol, a butyrophenone derivative with a piperidine moiety, act as antagonists at dopamine D2 receptors.

  • Serotonin Receptors: Various piperidine-containing compounds modulate serotonergic neurotransmission by acting on different 5-HT receptor subtypes.

Ion Channels

Substituted piperidines can also modulate the activity of ion channels, which are critical for neuronal excitability and other cellular functions.

  • Voltage-gated Sodium Channels: Certain piperidine derivatives have been investigated for their local anesthetic and antiarrhythmic properties through the blockade of these channels.

  • Potassium Channels: The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. Many piperidine-containing compounds are screened for hERG liability.

Enzymes

Enzymes are another important class of targets for piperidine derivatives.

  • Acetylcholinesterase (AChE): Donepezil, a piperidine-based drug for Alzheimer's disease, is a potent and selective inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Experimental Pharmacological Profiling

A thorough pharmacological characterization of substituted piperidine derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

In Vitro Assays
3.1.1. Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand and the test compound for binding to the target receptor.

Experimental Protocol: Radioligand Binding Assay for μ-Opioid Receptor

  • Membrane Preparation: Prepare cell membranes expressing the μ-opioid receptor from a suitable cell line (e.g., CHO-K1 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the test piperidine derivative.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to its target.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for GPCR Agonist/Antagonist Activity

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μM GDP).

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation: Separate bound and free [³⁵S]GTPγS by filtration.

  • Quantification: Measure the radioactivity on the filter.

  • Data Analysis: For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, determine the IC₅₀ in the presence of a known agonist.

Diagram: GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Ligand Piperidine Derivative (Agonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Agonist binding to a GPCR activates a G-protein, leading to a downstream cellular response.

In Vivo Models

In vivo studies are essential to evaluate the overall pharmacological effect and safety profile of a compound in a living organism. The choice of animal model depends on the therapeutic indication.

Experimental Protocol: Hot Plate Test for Analgesia in Mice

  • Acclimatization: Acclimatize mice to the testing room and equipment.

  • Baseline Measurement: Determine the baseline latency for each mouse to a thermal stimulus (e.g., licking a paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Drug Administration: Administer the test piperidine derivative or vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: Measure the response latency at various time points after drug administration.

  • Data Analysis: Calculate the maximum possible effect (%MPE) and compare the results between the treated and control groups.

Diagram: Drug Development Workflow for Piperidine Derivatives

Drug_Development_Workflow A Lead Identification (Piperidine Scaffold) B SAR Studies & Lead Optimization A->B C In Vitro Profiling (Binding & Functional Assays) B->C C->B Iterative Design D ADME/Tox Screening C->D D->B Feedback E In Vivo Efficacy & Safety Studies D->E F Preclinical Candidate Selection E->F

Caption: A typical workflow for the preclinical development of novel piperidine-based drug candidates.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of substituted piperidine derivatives are critical for their therapeutic success. The piperidine ring itself is generally metabolically stable, but the substituents are susceptible to various enzymatic transformations.

  • Metabolism: Common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring or its substituents, and conjugation reactions.

  • Drug-Drug Interactions: Some piperidine derivatives can inhibit or induce cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions.

Data Summary: Pharmacological Properties of Selected Piperidine Derivatives
CompoundTargetMechanism of ActionTherapeutic Use
Fentanyl μ-Opioid ReceptorAgonistAnalgesic
Haloperidol Dopamine D2 ReceptorAntagonistAntipsychotic
Donepezil AcetylcholinesteraseInhibitorAlzheimer's Disease
Methylphenidate Dopamine/Norepinephrine TransportersReuptake InhibitorADHD

Conclusion

Substituted piperidine derivatives represent a remarkably successful and versatile scaffold in modern drug discovery. Their rich pharmacological profiles, stemming from their diverse structures and mechanisms of action, have led to the development of numerous life-changing medications. A thorough understanding of their SAR, combined with a comprehensive experimental evaluation of their biological activity and pharmacokinetic properties, is essential for the continued innovation of novel piperidine-based therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry.

A Technical Guide to the Potential Mechanism of Action of 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with numerous biological targets.[1] 4-(4-Chlorobenzyl)piperidine (4-CBP) emerges from this lineage as a versatile synthetic intermediate used in the development of novel analgesics and neuroprotective agents.[2] While its primary utility has been as a building block, its core structure bears a striking resemblance to several classes of pharmacologically active molecules. This guide provides an in-depth, hypothesis-driven exploration of the potential mechanisms of action for 4-CBP, grounded in the pharmacology of its structural analogs and outlining a rigorous experimental framework for validation.

Molecular Profile of this compound (4-CBP)

4-CBP is a disubstituted piperidine featuring a benzyl group at the 4-position, which is itself substituted with a chlorine atom at its para-position. This substitution pattern is critical, as halogenation of aromatic rings is a common strategy in drug design to modulate metabolic stability, lipophilicity, and target affinity.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C12H16ClN[2]
Molecular Weight 210.72 g/mol [3]
PubChem CID 3732780[3]
Appearance White to off-white crystalline powder (as HCl salt)[2]

Primary Hypothesized Mechanisms of Action

The structural architecture of 4-CBP suggests two primary, and potentially interconnected, mechanistic hypotheses that warrant thorough investigation. The following sections dissect the rationale behind each hypothesis and propose a self-validating experimental workflow to interrogate them.

Hypothesis I: Modulation of Monoamine Transporter Activity

Causality and Rationale: The 4-benzylpiperidine core is a well-established pharmacophore for interacting with monoamine transporters.

  • Dopamine & Norepinephrine Transporters (DAT & NET): The parent compound, 4-benzylpiperidine (lacking the chlorine), is a monoamine releasing agent with significant potency and selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.[4] It also exhibits weak activity as a monoamine oxidase inhibitor (MAOI).[4]

  • Serotonin Transporter (SERT): Studies on 4-benzylpiperidine carboxamide derivatives have demonstrated that modifications to the scaffold can yield potent triple reuptake inhibitors (SNDRIs).[5] The presence and position of aromatic substituents are critical determinants of selectivity between SERT and DAT.[5]

  • Structural Analogy: The 4-chlorophenyl moiety is present in potent and selective DAT inhibitors such as the phenyltropane RTI-113, suggesting this feature is compatible with high-affinity binding to monoamine transporters.[6]

Based on this evidence, it is highly probable that 4-CBP interacts with one or more monoamine transporters. The primary scientific question is not if it binds, but with what affinity and functional consequence (i.e., inhibitor vs. releaser).

Proposed Experimental Validation Workflow:

The following protocol outlines a standard, robust methodology to determine the affinity and functional potency of 4-CBP at human DAT, NET, and SERT.

G cluster_0 Hypothesis 1: Monoamine Transporter Modulation start Synthesize & Purify 4-CBP HCl binding Radioligand Binding Assays (Determine Affinity, Ki) start->binding Test Compound uptake Synaptosomal Uptake Assays (Determine Function, IC50) start->uptake Test Compound data_analysis Data Analysis & SAR Comparison binding->data_analysis Ki values for DAT, NET, SERT uptake->data_analysis IC50 values for DA, NE, 5-HT uptake conclusion Conclusion: Transporter Affinity & Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for characterizing 4-CBP's activity at monoamine transporters.

Protocol 2.1.1: Radioligand Binding and Synaptosomal Uptake Assays

  • Preparation of Test Compound: Prepare a 10 mM stock solution of this compound HCl in sterile dH₂O or DMSO, followed by serial dilutions to create a 10-point concentration curve (e.g., 1 pM to 10 µM).

  • Cell Membrane/Synaptosome Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing recombinant human DAT, NET, or SERT for binding assays. For uptake assays, prepare fresh synaptosomes from specific rat brain regions (striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • Radioligand Binding Assay:

    • Incubate cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of 4-CBP.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • After incubation, rapidly filter the samples through glass fiber filters and wash to separate bound from free radioligand.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of 4-CBP or a reference standard (e.g., cocaine).

    • Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration and washing over ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes.

    • Calculate the IC₅₀ value (the concentration of 4-CBP that inhibits 50% of neurotransmitter uptake).

Anticipated Data Summary:

TargetBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
DAT Hypothetical ValueHypothetical Value
NET Hypothetical ValueHypothetical Value
SERT Hypothetical ValueHypothetical Value
Hypothesis II: Ligand Activity at Sigma (σ) Receptors

Causality and Rationale: The piperidine scaffold is a classic feature of high-affinity sigma receptor ligands.[7]

  • Pharmacophore Similarity: Many established sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands, such as haloperidol and (+)-pentazocine, contain a substituted piperidine ring.[8]

  • Neuroprotection Link: The neuroprotective effects attributed to compounds related to 4-CBP are a hallmark of σ₁ receptor activation.[2] The potent σ₁ ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to be neuroprotective in experimental stroke models.[9]

  • Mechanism of Neuroprotection: σ₁ receptors are unique ligand-operated chaperone proteins located at the endoplasmic reticulum (ER)-mitochondrion interface.[10] Upon activation, they translocate and modulate a host of downstream effectors, including ion channels (e.g., NMDA receptors) and intracellular calcium signaling, which are pivotal in neuronal survival and death pathways.[10][11]

Given the strong precedent, it is critical to evaluate 4-CBP as a potential sigma receptor ligand. The key questions are its affinity and selectivity for the σ₁ vs. σ₂ subtypes and whether it functions as an agonist or an antagonist.

Proposed Experimental Validation Workflow:

G cluster_1 Hypothesis 2: Sigma Receptor Activity start 4-CBP Test Compound binding_s1 σ1 Binding Assay ([3H](+)-pentazocine) start->binding_s1 binding_s2 σ2 Binding Assay ([3H]DTG + cold (+)-pentazocine) start->binding_s2 functional Functional Assay (e.g., Ca2+ Mobilization or NE-100 Reversal) start->functional analysis Data Analysis binding_s1->analysis Ki for σ1 binding_s2->analysis Ki for σ2 functional->analysis Agonist/Antagonist Profile conclusion Conclusion: σ1/σ2 Affinity, Selectivity & Function analysis->conclusion

Caption: Workflow to determine 4-CBP's affinity and functional activity at sigma receptors.

Protocol 2.2.1: Sigma Receptor Competitive Binding Assays

  • Membrane Preparation: Use prepared membranes from rat liver (high in σ₂) and guinea pig brain (high in σ₁), or from cell lines overexpressing the individual human subtypes.

  • σ₁ Receptor Binding Assay:

    • Incubate membranes with the σ₁-selective radioligand --INVALID-LINK---pentazocine and varying concentrations of 4-CBP.

    • Determine non-specific binding using a high concentration of unlabeled haloperidol.

    • Process samples via rapid filtration and quantify using liquid scintillation.

    • Calculate the Ki value.

  • σ₂ Receptor Binding Assay:

    • Incubate membranes with the non-selective σ ligand [³H]DTG in the presence of a high concentration of unlabeled (+)-pentazocine to mask the σ₁ sites.

    • Add varying concentrations of 4-CBP.

    • Determine non-specific binding using unlabeled haloperidol.

    • Process and analyze as described for the σ₁ assay to determine the Ki value for the σ₂ site.

Downstream Signaling: Connecting Primary Targets to Neuroprotection

Assuming 4-CBP demonstrates high affinity for the σ₁ receptor, the next logical step is to investigate the downstream consequences of this interaction, particularly as they relate to neuroprotection. The literature strongly suggests a mechanistic link between σ₁ receptor activation and the modulation of excitotoxic signaling cascades.[9]

Hypothesized Signaling Pathway: A plausible neuroprotective mechanism involves 4-CBP acting as a σ₁ receptor agonist. This engagement stabilizes the σ₁-BiP chaperone complex at the ER, preventing ER stress. Upon an excitotoxic insult (e.g., excessive glutamate), activated σ₁ receptors translocate to the plasma membrane, where they negatively modulate the function of NMDA receptors.[11] This modulation is thought to occur via disruption of the coupling between the NMDA receptor and postsynaptic density protein 95 (PSD-95), which in turn uncouples the receptor from neuronal nitric oxide synthase (nNOS).[11] The ultimate effect is a reduction in ischemia-evoked nitric oxide (NO) production, a key mediator of neuronal damage.[9]

G cluster_0 Proposed Neuroprotective Signaling Cascade CBP 4-CBP Sigma1 σ1 Receptor (ER Chaperone) CBP->Sigma1 Agonist Binding NMDAR NMDA Receptor Sigma1->NMDAR Negative Modulation PSD95 PSD-95 Sigma1->PSD95 Disrupts Coupling NMDAR->PSD95 Coupling nNOS nNOS PSD95->nNOS Coupling NO Nitric Oxide (NO) nNOS->NO Production Neuroprotection Neuroprotection NO->Neuroprotection Inhibition of Damage

References

safety, handling, and storage of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 4-(4-Chlorobenzyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of this compound hydrochloride

This compound hydrochloride is a versatile organic compound recognized for its role as a key intermediate in pharmaceutical research and development.[1] Its molecular structure, featuring a piperidine ring attached to a chlorobenzyl group, makes it a valuable building block in the synthesis of a wide range of bioactive molecules, including analgesics, anti-inflammatory drugs, and neuroprotective agents.[1] Researchers and chemists utilize this compound in studies related to neurotransmitter systems and for creating novel compounds in medicinal chemistry.[1] Given its frequent use in laboratory settings, a comprehensive understanding of its safety, handling, and storage is paramount to ensure the well-being of personnel and the integrity of research outcomes.

This guide provides a detailed technical overview of the essential safety protocols and handling procedures for this compound hydrochloride, grounded in established safety data and best practices.

Compound Property Value
Molecular Formula C₁₂H₁₆ClN·HCl[1]
Molecular Weight 246.18 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
CAS Number 36968-94-2[1][2]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound hydrochloride is the foundation of its safe use. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classifications

Hazard Class Hazard Statement GHS Code
Acute Toxicity, Oral (Potential)Harmful if swallowed[2]H302
Skin Corrosion/IrritationCauses skin irritation[2][3]H315
Serious Eye Damage/Eye IrritationCauses serious eye irritation[2][3]H319
Specific Target Organ ToxicityMay cause respiratory irritation[2][3]H335

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The hydrochloride salt form is generally stable, particularly under acidic conditions, which is an advantage for its handling and storage.[4] However, as a fine crystalline powder, it can easily become airborne, creating an inhalation hazard.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls

The primary engineering control for handling this compound is to work in a well-ventilated area.[3][5][6]

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood to contain airborne particles.

  • Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of dust or vapors.[7]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against airborne powder and splashes.[5][7]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[5][7] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[7]

    • Lab Coat/Protective Clothing: A standard lab coat is sufficient for small quantities. For larger-scale operations, a complete suit protecting against chemicals may be necessary.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[8]

Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Turn inside out) Doff2 2. Lab Coat (Handle by inside surfaces) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 WashHands Wash Hands Thoroughly Doff4->WashHands Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area (If necessary) Start->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Cleanup Clean Up Spill (Use dry methods, avoid dust) PPE->Cleanup Containerize Place Waste in Labeled, Sealed Container Cleanup->Containerize Decontaminate Decontaminate Spill Area & Equipment Containerize->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

References

spectroscopic data (NMR, IR, Mass Spec) for 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Chlorobenzyl)piperidine, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for the free base form of this molecule, this guide presents a combination of predicted data, experimental data for its hydrochloride salt, and comparative data from the closely related analogue, 4-benzylpiperidine. This approach allows for a robust and scientifically sound interpretation of the molecule's spectral characteristics, offering valuable insights for researchers and scientists in the field.

Molecular Structure and Key Features

This compound possesses a piperidine ring substituted at the 4-position with a 4-chlorobenzyl group. This structure presents several key features that are amenable to spectroscopic analysis: the saturated heterocyclic piperidine core, the aromatic chlorophenyl ring, and the benzylic methylene bridge. Understanding the interplay of these components is crucial for interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, supported by experimental data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d (J ≈ 8.5 Hz)2HAr-H (ortho to Cl)
~7.10d (J ≈ 8.5 Hz)2HAr-H (meta to Cl)
~3.05d (br)2HPiperidine-H (2,6-ax)
~2.55t (br)2HPiperidine-H (2,6-eq)
~2.50d (J ≈ 7.0 Hz)2HBenzyl-CH₂
~1.65m1HPiperidine-H (4)
~1.55d (br)2HPiperidine-H (3,5-ax)
~1.30q (br)2HPiperidine-H (3,5-eq)
~1.70 (variable)s (br)1HN-H

Causality Behind Experimental Choices & Interpretation:

The predicted spectrum is based on established chemical shift principles and comparison with 4-benzylpiperidine.[1][2] The aromatic protons are expected to appear as two distinct doublets due to the para-substitution on the phenyl ring. The protons ortho to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift compared to the meta protons. The benzylic protons will appear as a doublet, coupled to the adjacent methine proton on the piperidine ring. The piperidine protons exhibit complex splitting patterns due to their diastereotopic nature in the chair conformation. The axial protons at positions 2 and 6 are typically shifted upfield compared to their equatorial counterparts. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignment
~139.0Ar-C (quaternary, C-Cl)
~131.5Ar-C (quaternary, C-CH₂)
~130.0Ar-CH (ortho to Cl)
~128.5Ar-CH (meta to Cl)
~46.0Piperidine-CH₂ (2,6)
~43.0Benzyl-CH₂
~37.0Piperidine-CH (4)
~32.0Piperidine-CH₂ (3,5)

Causality Behind Experimental Choices & Interpretation:

The predicted chemical shifts are derived from the analysis of 4-benzylpiperidine[3] and considering the electronic effects of the chlorine substituent. The carbon atom attached to the chlorine will be the most downfield in the aromatic region. The quaternary carbon attached to the benzyl group will also be downfield. The piperidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded among the piperidine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
3000-2800StrongC-H Stretch (Aliphatic)
~3020MediumC-H Stretch (Aromatic)
~1600, 1490MediumC=C Stretch (Aromatic Ring)
~1100StrongC-N Stretch
~1090, 1015StrongC-Cl Stretch
~820StrongC-H Bend (p-disubstituted)

Causality Behind Experimental Choices & Interpretation:

The predicted IR spectrum is based on the known absorption frequencies of functional groups and comparison with the IR spectrum of 4-benzylpiperidine.[4] The broad N-H stretch around 3300 cm⁻¹ is characteristic of a secondary amine. The strong aliphatic C-H stretches between 3000 and 2800 cm⁻¹ arise from the piperidine and benzyl methylene groups. Aromatic C-H stretches appear at slightly higher wavenumbers. The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1490 cm⁻¹. A strong band corresponding to the C-Cl stretch is predicted around 1090-1015 cm⁻¹. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of para-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
210High[M+H]⁺ (for the hydrochloride salt)[5]
209Moderate[M]⁺•
125High[M - C₆H₄Cl]⁺ (loss of chlorophenyl group)
91Moderate[C₇H₇]⁺ (tropylium ion)
84High[C₅H₁₀N]⁺ (piperidine fragment)

Causality Behind Experimental Choices & Interpretation:

The predicted fragmentation pattern is based on the known fragmentation pathways of similar compounds like 4-benzylpiperidine.[6] The molecular ion peak ([M]⁺•) is expected at m/z 209. For the hydrochloride salt, the protonated molecule ([M+H]⁺) would be observed at m/z 210.[5] A prominent fragment is expected from the cleavage of the benzylic C-C bond, leading to the formation of a chlorotropylium ion or a benzyl radical and a piperidinemethyl cation. The base peak is likely to be the fragment resulting from the loss of the chlorobenzyl group, leading to the piperidine fragment at m/z 84.

Experimental Protocols & Methodologies

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a GC inlet can be used. For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol/water) and infused into the source.

  • Instrumentation: Utilize a mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Methodologies

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Solvent (ESI) or Direct Inlet (EI) Sample->Prep_MS NMR NMR Spectrometer (400 MHz) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Interpretation Structural Elucidation & Verification Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound. By leveraging predicted data and comparative analysis with closely related structures, a comprehensive spectral profile has been established. The provided methodologies offer a standardized approach for researchers to obtain and interpret their own experimental data. This information is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the unambiguous identification and characterization of this important chemical entity.

References

The Genesis of a Therapeutic Mainstay: A Technical Guide to the Discovery and History of Chlorobenzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorobenzylpiperidine core is a foundational scaffold in medicinal chemistry, most notably recognized for its integral role in the development of first-generation H1 antihistamines. This in-depth technical guide provides a comprehensive historical and scientific exploration of these compounds. It moves beyond a simple chronological account to detail the scientific rationale and experimental methodologies that underpinned their discovery and evolution. We will examine the key synthetic pathways, elucidate the critical structure-activity relationships that guided their development, and provide detailed protocols for the pharmacological assays used to characterize their activity. This guide is intended to serve as a valuable resource for researchers in drug discovery, offering insights into the enduring legacy of these pioneering therapeutic agents.

The Dawn of Antihistamines: A Precursor to the Chlorobenzylpiperidine Scaffold

The journey to the discovery of chlorobenzylpiperidine compounds is intrinsically linked to the broader quest for histamine antagonists. Following the identification of histamine's role in allergic reactions, the scientific community embarked on a mission to find compounds that could block its effects.

The 1930s and 1940s were a fertile period for this research, largely spearheaded by French pharmaceutical company Rhône-Poulenc.[1][2] A pivotal moment came in 1942 with the development of phenbenzamine (Antergan), the first clinically useful antihistamine.[1] This discovery set the stage for a wave of innovation aimed at improving upon this initial breakthrough.

A key figure in this era was Paul Charpentier, a chemist at Rhône-Poulenc.[3] His work, along with others, focused on the systematic modification of existing antihistamine structures to enhance potency and reduce side effects. This research was heavily influenced by the then-emerging concept of bioisosterism , the principle of substituting one atom or group with another that possesses similar physical or chemical properties to improve a drug's therapeutic profile.[4][5]

One of the most successful applications of this principle was the replacement of a phenyl group in early antihistamines with a pyridyl group, which was found to significantly enhance activity.[4] This strategic modification laid the groundwork for the development of the pheniramine series of antihistamines.

The Emergence of the Chlorobenzylpiperidine Core: The Pheniramine Family

The synthesis of pheniramine in the late 1940s marked a significant advancement in antihistamine development.[6] This compound, which features a phenyl group and a pyridyl group attached to a central carbon, became a foundational structure for further optimization.

Synthesis of Pheniramine

The synthesis of pheniramine involves the reaction of 2-benzylpyridine with N,N-dimethylchloroethylamine in the presence of a strong base like sodium amide.[7]

Experimental Protocol: Synthesis of Pheniramine

  • Alkylation of Pyridine: Pyridine is alkylated with benzyl chloride to yield 2-benzylpyridine.

  • Reaction with Dimethylaminoethyl Chloride: 2-benzylpyridine is then reacted with 2-dimethylaminoethyl chloride in the presence of sodium amide. This step introduces the dimethylaminoethyl side chain, which is crucial for antihistaminic activity.

  • Isolation and Purification: The resulting pheniramine is then isolated and purified using standard laboratory techniques.

G Pyridine Pyridine TwoBenzylpyridine 2-Benzylpyridine Pyridine->TwoBenzylpyridine Alkylation BenzylChloride Benzyl Chloride BenzylChloride->TwoBenzylpyridine Pheniramine Pheniramine TwoBenzylpyridine->Pheniramine Alkylation DimethylaminoethylChloride 2-Dimethylaminoethyl Chloride + Sodium Amide DimethylaminoethylChloride->Pheniramine G FourChloroBenzylCyanide 4-Chlorobenzyl Cyanide Intermediate 2-(4-Chlorobenzyl)pyridine FourChloroBenzylCyanide->Intermediate Condensation TwoChloroPyridine 2-Chloropyridine TwoChloroPyridine->Intermediate Chlorpheniramine Chlorpheniramine Intermediate->Chlorpheniramine Alkylation DimethylaminoethylChloride 2-Dimethylaminoethyl Chloride + Sodium Amide DimethylaminoethylChloride->Chlorpheniramine G Histamine Histamine H1Receptor H1 Receptor (Active State) Histamine->H1Receptor Binds & Activates AllergicSymptoms Allergic Symptoms H1Receptor->AllergicSymptoms Leads to Chlorobenzylpiperidine Chlorobenzylpiperidine Compound InactiveH1Receptor H1 Receptor (Inactive State) Chlorobenzylpiperidine->InactiveH1Receptor Binds & Stabilizes (Inverse Agonist)

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-(4-Chlorobenzyl)piperidine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested protocol for the synthesis of 4-(4-Chlorobenzyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and pharmaceutical development.[1] The synthesis is achieved through a highly efficient one-pot reductive amination reaction between 4-chlorobenzaldehyde and piperidine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for purification and characterization. The protocol is designed to be robust and reproducible, offering researchers a reliable method for obtaining high-purity target compounds.

Introduction and Scientific Context

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal component for designing molecules that target a wide range of biological systems. This compound, in particular, serves as a crucial intermediate for synthesizing compounds with applications in neuroscience research and as potential analgesics.[1]

The hydrochloride salt form is often preferred in drug development due to its enhanced stability, crystallinity, and aqueous solubility, which are favorable properties for formulation and bioavailability.[1] This guide focuses on the synthesis of this salt via reductive amination, a cornerstone reaction in modern organic synthesis for its reliability and high functional group tolerance.[3][4]

Synthetic Strategy: The Rationale for Reductive Amination

The formation of the C-N bond between the benzylic carbon and the piperidine nitrogen is the key transformation. While direct alkylation of piperidine with 4-chlorobenzyl chloride is a possible route, it is often plagued by issues of over-alkylation and the formation of quaternary ammonium salts.

Reductive amination offers a superior, more controlled alternative.[4] This strategy involves two key mechanistic steps that occur in a single reaction vessel:

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with 4-chlorobenzaldehyde to form a nucleophilic enamine, which exists in equilibrium with its corresponding iminium ion. This electrophilic iminium species is the key intermediate for reduction.

  • Hydride Reduction: A reducing agent selectively delivers a hydride to the electrophilic carbon of the iminium ion, forming the desired tertiary amine product.

For this critical reduction step, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards aldehydes and ketones but highly effective at reducing the intermediate iminium ion.[4][5] This selectivity prevents the wasteful reduction of the starting aldehyde to 4-chlorobenzyl alcohol, leading to cleaner reactions and higher yields.[3] Furthermore, it is a safer and less toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN).[3][4]

Reaction Scheme```dot

digraph "Reaction_Scheme" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Experimental workflow from reaction to characterization.

Part 1: Synthesis of this compound (Free Base)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (5.00 g, 35.57 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (150 mL) and stir until the aldehyde is fully dissolved. To this solution, add piperidine (3.86 mL, 38.98 mmol). Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (9.02 g, 42.57 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial exotherm and any gas evolution.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-chlorobenzaldehyde spot (visualized under UV light) indicates reaction completion.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Part 2: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude oil from the previous step in approximately 100 mL of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (approximately 20 mL). Protocol Note: Adding a slight excess of HCl ensures complete conversion to the salt.

  • Crystallization: Stir the thick suspension at room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold anhydrous diethyl ether (3 x 30 mL) to remove any excess HCl and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. A typical yield is 75-85%.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₆ClN · HCl
Molecular Weight 246.18 g/mol [6]
Melting Point 245-248 °C [7]
¹H NMR Consistent with the structure
Mass Spectrometry [M+H]⁺ for free base at m/z ≈ 210.10 [8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction (TLC shows starting material) 1. Insufficient reducing agent. 2. Deactivated reducing agent (moisture). 3. Insufficient reaction time.1. Add another 0.2 eq of NaBH(OAc)₃. 2. Use fresh, anhydrous reagents and solvents. 3. Allow the reaction to stir for a longer period (up to 24h).
Low Yield 1. Incomplete reaction. 2. Loss during work-up/extraction. 3. Incomplete precipitation of the salt.1. See above. 2. Ensure pH of the aqueous layer is basic (>9) before extraction; perform additional extractions. 3. Ensure sufficient HCl is added; cool the suspension in an ice bath before filtering.
Oily/Gummy Final Product 1. Impurities present. 2. Insufficient drying.1. Purify the free base by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) before salt formation. 2. Dry the product under high vacuum for an extended period.

Conclusion

This application note details a robust and high-yielding protocol for the synthesis of this compound hydrochloride. The use of reductive amination with sodium triacetoxyborohydride provides a selective and efficient pathway to the target molecule, avoiding common side reactions associated with other synthetic methods. By adhering to the detailed steps and safety precautions outlined herein, researchers can reliably produce this important chemical intermediate for application in pharmaceutical research and development.

References

laboratory preparation of 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Preparation of 4-(4-Chlorobenzyl)piperidine

Abstract

This document provides a detailed guide for the laboratory synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and its functionalization is of key interest to researchers.[3] This guide presents two robust and reliable synthetic strategies: direct N-alkylation and reductive amination. We will delve into the mechanistic rationale behind each approach, provide detailed, step-by-step laboratory protocols, and outline methods for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for the preparation of this important intermediate.

Introduction and Strategic Overview

This compound is a disubstituted piperidine derivative. Its structure is a key synthon for more complex molecules, particularly in the development of novel therapeutics. The strategic placement of the chlorobenzyl group at the 4-position of the piperidine ring offers a vector for molecular elaboration while maintaining the core piperidine pharmacophore.

The synthesis of this target molecule can be approached via two primary and highly efficient methods, each with distinct advantages and mechanistic considerations.

  • Strategy A: Direct N-Alkylation. This classic method involves the direct formation of the C-N bond through a nucleophilic substitution reaction between piperidine and 4-chlorobenzyl chloride. It is a straightforward and often high-yielding approach.

  • Strategy B: Reductive Amination. A cornerstone of modern amine synthesis, this one-pot procedure involves the formation of an iminium ion intermediate from piperidine and 4-chlorobenzaldehyde, which is then selectively reduced in situ to yield the target amine.[4][5] This method is renowned for its high selectivity and avoidance of common side reactions like over-alkylation.[5]

The choice between these strategies may depend on the availability of starting materials, desired scale, and the specific equipment available in the laboratory.

G cluster_start Starting Materials cluster_methods Synthetic Strategies Piperidine Piperidine Alkylation Strategy A: Direct N-Alkylation Piperidine->Alkylation ReductiveAmination Strategy B: Reductive Amination Piperidine->ReductiveAmination ChlorobenzylChloride 4-Chlorobenzyl Chloride ChlorobenzylChloride->Alkylation Chlorobenzaldehyde 4-Chlorobenzaldehyde Chlorobenzaldehyde->ReductiveAmination Product This compound Alkylation->Product ReductiveAmination->Product

Figure 1: Overview of the primary synthetic routes to this compound.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Strategy A: Direct N-Alkylation via Sₙ2 Reaction

This reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the secondary amine nitrogen of piperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This concerted step results in the formation of a new C-N bond and the displacement of the chloride leaving group.

Causality Behind Experimental Choices:

  • The Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid would protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic, effectively halting the reaction. An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is added to neutralize the HCl as it forms, ensuring a continuous supply of the free amine nucleophile.[6][7]

  • Solvent Selection: Aprotic polar solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are ideal as they effectively dissolve the reactants but do not participate in the reaction.[8] While alcohols can be used, there is a risk of a competing Sₙ1 reaction where the solvent acts as a nucleophile, leading to the formation of a benzyl ether byproduct.[9]

  • Controlling Over-Alkylation: While secondary amines can undergo a second alkylation to form a quaternary ammonium salt, this is generally less of a concern here than with primary amines. Slow, controlled addition of the 4-chlorobenzyl chloride ensures that it is more likely to react with the abundant piperidine starting material rather than the product.[8][10]

G cluster_base Acid Quenching Piperidine Piperidine (Nucleophile) TransitionState Sₙ2 Transition State Piperidine->TransitionState Nucleophilic Attack BenzylChloride 4-Chlorobenzyl Chloride (Electrophile) BenzylChloride->TransitionState Product Product + HCl TransitionState->Product Chloride Displacement Base K₂CO₃ (Base) Salt 2 KCl + H₂O + CO₂ Base->Salt HCl HCl HCl->Salt

Figure 2: The Sₙ2 mechanism of N-alkylation and the role of the base.

Strategy B: Reductive Amination

Reductive amination is a powerful, high-selectivity method for forming C-N bonds.[11] It is a one-pot reaction that proceeds in two distinct stages:

  • Iminium Ion Formation: The secondary amine (piperidine) adds to the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration forms a transient tertiary iminium ion, which is highly electrophilic.

  • In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, rapidly reduces the iminium ion to the final tertiary amine product.

Causality Behind Experimental Choices:

  • The Selective Reducing Agent: This is the cornerstone of the reaction's success. A reducing agent is needed that reduces the iminium ion intermediate faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[4][5] Its steric bulk and attenuated reactivity prevent significant reduction of the aldehyde, thereby minimizing the formation of 4-chlorobenzyl alcohol as a major byproduct.[5] Stronger reagents like sodium borohydride (NaBH₄) are unsuitable as they would rapidly reduce the aldehyde.

  • pH Control: The initial condensation to form the iminium ion is typically catalyzed by mild acid (e.g., acetic acid).[4] The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the nucleophilic attack by the amine.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piperidine: Corrosive, flammable, and toxic.

  • 4-Chlorobenzyl Chloride: Lachrymator and skin/respiratory irritant.

  • 4-Chlorobenzaldehyde: Harmful if swallowed.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle in a dry environment.

  • Solvents (Acetonitrile, Dichloromethane): Volatile and harmful.

Protocol A: Direct N-Alkylation of Piperidine
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Piperidine85.151.00 g11.741.2
4-Chlorobenzyl chloride161.041.58 g9.791.0
Potassium Carbonate (K₂CO₃)138.212.71 g19.582.0
Acetonitrile (anhydrous)-40 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.71 g) and anhydrous acetonitrile (20 mL).

  • Add piperidine (1.00 g) to the stirring suspension.

  • In a separate beaker, dissolve 4-chlorobenzyl chloride (1.58 g) in anhydrous acetonitrile (20 mL).

  • Transfer the 4-chlorobenzyl chloride solution to a dropping funnel and add it dropwise to the piperidine suspension over 15-20 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The product should have a lower Rf than the 4-chlorobenzyl chloride starting material.

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl), washing the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 Hexane:EtOAc) to afford the pure this compound as an oil or low-melting solid.

Protocol B: Reductive Amination
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Chlorobenzaldehyde140.571.00 g7.111.0
Piperidine85.150.73 g8.541.2
Sodium Triacetoxyborohydride211.941.81 g8.541.2
Dichloromethane (DCM, anhydrous)-35 mL--
Glacial Acetic Acid60.050.43 g7.111.0

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chlorobenzaldehyde (1.00 g) and anhydrous dichloromethane (35 mL).

  • Add piperidine (0.73 g) followed by glacial acetic acid (0.43 g). Stir the mixture at room temperature for 20 minutes to pre-form the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.81 g) to the solution in small portions over 10 minutes. The addition may be slightly exothermic; maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (40 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol A to yield the pure product.

G Start Combine Aldehyde, Amine, & Solvent (DCM) Add_Acid Add Acetic Acid (Catalyst) Start->Add_Acid Stir_1 Stir for 20 min (Iminium Formation) Add_Acid->Stir_1 Add_Reductant Portion-wise Addition of NaBH(OAc)₃ Stir_1->Add_Reductant Stir_2 Stir 8-12h at RT (Reduction) Add_Reductant->Stir_2 Monitor Monitor by TLC Stir_2->Monitor Monitor->Stir_2 Incomplete Quench Quench with sat. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Figure 3: Step-by-step workflow for the reductive amination protocol.

Product Characterization

Confirming the structural integrity and purity of the synthesized this compound is essential.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.25-7.30 (d, 2H, Ar-H), 7.05-7.10 (d, 2H, Ar-H), 3.00-3.10 (m, 2H, piperidine-H axial), 2.45 (s, 2H, benzylic-CH₂), 2.00-2.10 (m, 2H, piperidine-H equatorial), 1.55-1.70 (m, 3H, piperidine-H), 1.25-1.40 (m, 2H, piperidine-H). Note: These are estimated shifts; actual values may vary.
¹³C NMR (100 MHz, CDCl₃)δ 138.0 (Ar-C), 131.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 46.0 (Piperidine-C), 44.0 (Benzylic-CH₂), 36.0 (Piperidine-C), 32.0 (Piperidine-C). Note: These are estimated shifts.
Mass Spec. (ESI+)Expected m/z: 210.11 (M+H)⁺ for C₁₂H₁₇ClN⁺. The isotopic pattern for one chlorine atom (M+H and M+2+H in ~3:1 ratio) should be observed.
FT-IR (thin film, cm⁻¹)~3300 (N-H stretch), ~3020 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1490 (Ar C=C stretch), ~810 (para-disubstituted C-H bend).

Conclusion

Both direct N-alkylation and reductive amination are highly effective methods for the . The direct alkylation route is mechanistically simple and utilizes common laboratory reagents. However, the reductive amination strategy offers superior control, often cleaner reaction profiles, and completely avoids the risk of over-alkylation, making it an excellent modern alternative. The choice of method can be tailored to specific laboratory constraints and starting material availability. Proper execution of the protocols and purification steps detailed herein will reliably yield high-purity material suitable for further use in research and drug discovery pipelines.

References

The Versatile Scaffold: 4-(4-Chlorobenzyl)piperidine as a Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a multitude of biological targets. Among the myriad of substituted piperidines, 4-(4-Chlorobenzyl)piperidine has emerged as a particularly valuable and versatile synthetic intermediate. Its utility lies in the strategic placement of a reactive secondary amine on the piperidine ring and the presence of a 4-chlorobenzyl group, which can influence ligand-receptor interactions and overall molecular properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, insights into the rationale behind experimental choices, and its role in the synthesis of key pharmacologically active molecules.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory. This compound is typically handled as its hydrochloride salt, which enhances its stability and ease of handling.

PropertyValueSource
Chemical Name This compound hydrochloride--INVALID-LINK--[1]
CAS Number 36968-94-2--INVALID-LINK--[2]
Molecular Formula C₁₂H₁₆ClN · HCl--INVALID-LINK--[1]
Molecular Weight 246.18 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[1]
Storage Store at 0-8 °C--INVALID-LINK--[1]

Safety Precautions: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound hydrochloride. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Transformations: N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is the primary site of reactivity, allowing for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity and exploring the structure-activity relationships (SAR) of the resulting derivatives.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces new substituents onto the piperidine nitrogen, which can modulate the pharmacological properties of the molecule. A common and effective method for N-alkylation is through nucleophilic substitution with an alkyl halide in the presence of a base.

N_Alkylation reactant1 This compound product N-Alkyl-4-(4-Chlorobenzyl)piperidine reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents->product byproduct Salt (e.g., KX + HB) product->byproduct N_Acylation reactant1 This compound product N-Acyl-4-(4-Chlorobenzyl)piperidine reactant1->product reactant2 Acyl Chloride (RCOCl) reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) reagents->product byproduct Triethylamine Hydrochloride product->byproduct

References

Applications of 4-(4-Chlorobenzyl)piperidine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-(4-Chlorobenzyl)piperidine and its derivatives in neuroscience research. This guide provides an in-depth overview of the compound's pharmacological profile, its utility as a research tool, and detailed protocols for its application in various experimental paradigms.

Introduction: The Versatility of the 4-Benzylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and research compounds, particularly those targeting the central nervous system (CNS)[1]. The 4-benzylpiperidine moiety, a core component of our topic compound, offers a versatile framework that can be chemically modified to achieve high affinity and selectivity for various neurological targets. This structural motif is recognized for its ability to modulate lipophilicity and engage in crucial interactions with biological targets, thereby enhancing drug-like properties[1].

This compound, a specific derivative, has been instrumental in the exploration of monoamine transporter function and the development of ligands for dopamine and serotonin-related targets. Its utility extends from a chemical building block for more complex molecules to a research tool for probing the structure and function of key proteins involved in neurotransmission.

Pharmacological Profile: A Multi-Target Ligand

The primary utility of this compound and its close analogs in neuroscience stems from their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft. By modulating the activity of these transporters, these compounds can significantly alter neurotransmitter levels and signaling.

Dopamine Transporter (DAT) Interactions

Numerous derivatives of the 4-benzylpiperidine scaffold have been developed as potent and selective ligands for the dopamine transporter (DAT)[2]. The 4-chlorobenzyl substitution can influence the binding affinity and selectivity of these compounds for DAT over other monoamine transporters. These ligands are invaluable tools for studying the role of DAT in various physiological and pathological processes, including reward, motivation, and substance abuse.

Serotonin Transporter (SERT) Interactions

The 4-benzylpiperidine core is also a key feature in many serotonin transporter (SERT) ligands[3]. The nature and position of substituents on the benzyl ring play a critical role in determining the affinity and selectivity for SERT. Compounds targeting SERT are widely used as antidepressants and anxiolytics. Research tools like this compound derivatives aid in understanding the intricate mechanisms of serotonergic neurotransmission.

Other Neurological Targets

Beyond monoamine transporters, derivatives of this compound have shown affinity for other important CNS targets, including:

  • Dopamine D4 Receptors: Certain pyrazole derivatives of 1-(4-chlorobenzyl)piperidin-4-yl have been identified as high-affinity ligands for the human dopamine D4 receptor, with selectivity over D2 and D3 subtypes[4].

  • Sigma Receptors: Piperidine-based derivatives have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ1) receptors, which are implicated in a variety of neurological functions and diseases[5].

  • Cholinesterases: In the context of Alzheimer's disease research, N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6][7].

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki or IC50 values) of representative 4-benzylpiperidine derivatives for various monoamine transporters. This data is illustrative and highlights the impact of structural modifications on target affinity and selectivity.

Compound/DerivativeTargetBinding Affinity (nM)Reference Compound
4-Benzylpiperidine DAT (release EC50)109-
NET (release EC50)41.4-
SERT (release EC50)5,246-
1-(3-chlorobenzyl)piperidin-4-ylamino derivative BuChE (IC50)720Donepezil
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine AChE (IC50)5.7Physostigmine
5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole Dopamine D4 (Ki)61-

Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro and in vivo applications of this compound and its analogs in neuroscience research.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for DAT, SERT, or NET.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific monoamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-DAT, HEK293-SERT, HEK293-NET).

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Transporter- Expressing Cell Membranes incubate Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count calculate Calculate Ki from IC50 (Cheng-Prusoff Equation) count->calculate

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific inhibitor), and competitor binding (radioligand + membranes + varying concentrations of this compound).

  • Incubation: Add assay buffer, radioligand (at a concentration near its Kd), and the appropriate competitor or vehicle to each well. Initiate the binding reaction by adding the cell membrane preparation (typically 10-50 µg protein per well).

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional effect of this compound on monoamine transporter activity.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake.

Materials:

  • Cells expressing the target transporter (e.g., HEK293-DAT).

  • Radiolabeled neurotransmitter (e.g., [³H]Dopamine).

  • Test compound: this compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and quantify the radioactivity.

  • Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis.

In Vivo Studies

This protocol evaluates the effect of this compound on spontaneous locomotor activity in rodents, a behavioral measure often modulated by dopaminergic and serotonergic systems.

Objective: To assess the psychostimulant or depressant effects of a test compound.

Materials:

  • Rodents (e.g., mice or rats).

  • Test compound: this compound.

  • Vehicle (e.g., saline, DMSO).

  • Open-field arena equipped with automated photobeam tracking.

Workflow Diagram:

G cluster_pre Pre-Test cluster_test Testing cluster_post Analysis acclimate Acclimate Animals to Housing and Handling habituate Habituate Animals to the Test Arena acclimate->habituate administer Administer Test Compound or Vehicle habituate->administer place Place Animal in Open-Field Arena administer->place record Record Locomotor Activity (e.g., 60 minutes) place->record analyze Analyze Data (e.g., Distance Traveled, Rearing) record->analyze compare Compare Treatment Groups to Vehicle Control analyze->compare

Caption: Workflow for locomotor activity testing in rodents.

Procedure:

  • Acclimation and Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the open-field arena for a set period on the days preceding the test to reduce novelty-induced hyperactivity[8].

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Testing: At a predetermined time after administration, place the animal in the center of the open-field arena.

  • Data Collection: Record locomotor activity using the automated tracking system for a specified duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data to compare the effects of different doses of the test compound to the vehicle control group.

This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of this compound on extracellular levels of dopamine, serotonin, and/or norepinephrine.

Materials:

  • Rodents with stereotaxically implanted microdialysis guide cannulae.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • Test compound: this compound.

Procedure:

  • Surgery: Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) and allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period of time to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the test compound to a vehicle control.

Applications in Neurodegenerative Disease Research

The modulation of monoaminergic and cholinergic systems is a key therapeutic strategy for several neurodegenerative disorders. The 4-benzylpiperidine scaffold has been explored in the context of:

  • Alzheimer's Disease: Derivatives have been designed as multi-target-directed ligands, inhibiting both cholinesterases and β-amyloid aggregation, and have shown beneficial effects on memory in animal models[6][9][10].

  • Parkinson's Disease: The neuroprotective effects of piperine, a naturally occurring piperidine alkaloid, have been demonstrated in an MPTP-induced mouse model of Parkinson's disease, suggesting potential therapeutic avenues for related synthetic compounds[11]. Research using this compound derivatives could explore their potential to protect dopaminergic neurons from degeneration through their actions on monoamine transporters or other neuroprotective pathways.

Neuroprotection Assay in a Cell Culture Model of Parkinson's Disease

Objective: To evaluate the potential of this compound to protect dopaminergic neurons from toxin-induced cell death.

Materials:

  • Dopaminergic neuron cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype) or primary dopaminergic neurons.

  • Neurotoxin (e.g., MPP+, 6-OHDA).

  • Test compound: this compound.

  • Cell culture medium and supplements.

  • Reagents for assessing cell viability (e.g., MTT, LDH assay kits).

  • Antibodies for immunocytochemistry (e.g., anti-tyrosine hydroxylase).

Signaling Pathway Diagram:

G cluster_stress Cellular Stress cluster_intervention Intervention cluster_outcome Outcome Neurotoxin Neurotoxin (e.g., MPP+) ROS Increased ROS Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Survival Neuronal Survival Apoptosis->Survival Inhibits Compound This compound Compound->Apoptosis Inhibits? Compound->Survival Promotes

Caption: Hypothesized neuroprotective mechanism of action.

Procedure:

  • Cell Culture: Culture dopaminergic neurons in appropriate multi-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Toxin Exposure: Add the neurotoxin to the culture medium to induce cell death.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.

    • LDH Assay: Measure the release of lactate dehydrogenase into the medium as an indicator of cell death.

  • Immunocytochemistry: Fix the cells and stain for tyrosine hydroxylase (a marker for dopaminergic neurons) to visualize and quantify neuronal survival and morphology.

  • Data Analysis: Compare the viability of neurons treated with the neurotoxin alone to those pre-treated with this compound.

Conclusion

This compound and its derivatives represent a valuable class of compounds for neuroscience research. Their ability to interact with key targets in the CNS, particularly monoamine transporters, makes them indispensable tools for elucidating the complex mechanisms of neurotransmission and for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these compounds in their experimental endeavors.

References

The Strategic Role of 4-(4-Chlorobenzyl)piperidine in the Development of Novel Analgesics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Cornerstone in Analgesic Discovery

The piperidine ring is a quintessential pharmacophore in medicinal chemistry, forming the structural core of a multitude of clinically significant analgesic agents.[1][2] Its conformational flexibility and the capacity for substitution at the nitrogen and carbon atoms provide a versatile platform for modulating pharmacological activity. Within this chemical space, the 4-(4-chlorobenzyl)piperidine moiety has emerged as a strategic building block for the synthesis of novel pain therapeutics. This scaffold combines the basic nitrogen of the piperidine ring, crucial for receptor interactions, with a substituted benzyl group that can engage in hydrophobic and electronic interactions within the binding pockets of target proteins.[3]

While structurally related to the core of potent opioids like fentanyl, the N-benzyl substitution, as opposed to the N-phenethyl group in fentanyl, typically confers a different pharmacological profile, often with reduced mu-opioid receptor (MOR) agonist potency.[4][5] This distinction positions this compound not as a direct precursor to fentanyl-like compounds, but as a valuable starting point for developing alternative analgesics, including dual-target ligands and atypical opioids with potentially improved side-effect profiles.[1]

This technical guide provides a comprehensive overview of the application of this compound in analgesic drug development. It offers detailed protocols for its synthesis and derivatization, methodologies for in vitro and in vivo pharmacological evaluation, and insights into the structure-activity relationships that govern the analgesic potential of its derivatives.

Part 1: Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are foundational steps in harnessing its potential. The primary route to this compound is through the N-alkylation of piperidine.

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol describes a standard nucleophilic substitution reaction for the synthesis of the title compound. The piperidine nitrogen acts as a nucleophile, displacing the chloride from 4-chlorobenzyl chloride.

Materials and Reagents:

  • Piperidine

  • 4-Chlorobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Addition of Alkylating Agent: Dissolve 4-chlorobenzyl chloride (1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred piperidine suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (indicated by the consumption of piperidine), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation of the piperidine starting material and driving the reaction to completion.[7]

  • Anhydrous Conditions: The absence of water is important to prevent side reactions, such as the hydrolysis of 4-chlorobenzyl chloride.

  • Slow Addition: Dropwise addition of the alkylating agent helps to control the exothermic nature of the reaction and can minimize the formation of quaternary ammonium salt byproducts.[7]

G piperidine Piperidine reaction piperidine->reaction chlorobenzyl_chloride 4-Chlorobenzyl Chloride chlorobenzyl_chloride->reaction base K₂CO₃ (Base) in Acetonitrile base->reaction product This compound workup Work-up & Purification product->workup reaction->product N-Alkylation (Reflux)

Caption: Synthesis of this compound.

Part 2: Pharmacological Evaluation of this compound Derivatives

Once synthesized, derivatives of this compound must be evaluated for their analgesic potential. This involves a hierarchical screening process, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo models of pain.

In Vitro Assays

Protocol 2: Opioid Receptor Binding Assay

This protocol determines the affinity of a test compound for opioid receptors (μ, δ, κ) by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Cell membranes expressing human opioid receptors (e.g., from CHO cells)

  • Radioligand (e.g., [³H]diprenorphine for general opioid binding, or more specific radioligands)

  • Test compound (derivative of this compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nonspecific binding control (e.g., naloxone)

  • Scintillation vials and cocktail

  • Glass fiber filters and a cell harvester

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the incubation buffer.

  • Incubation: In a microtiter plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the nonspecific binding control.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold incubation buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of a compound at G-protein coupled receptors (GPCRs) like the opioid receptors. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

Materials and Reagents:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS (radiolabeled guanosine triphosphate analog)

  • GDP (guanosine diphosphate)

  • Test compound

  • Standard agonist (e.g., DAMGO for MOR)

  • Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES)

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: Combine the cell membranes, GDP, [³⁵S]GTPγS, and the test compound in a microtiter plate. To test for antagonist activity, the test compound is co-incubated with a standard agonist.

  • Reaction: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Termination and Harvesting: Stop the reaction and separate bound from free [³⁵S]GTPγS as described in the binding assay protocol.

  • Data Analysis: For agonist activity, plot the stimulated binding of [³⁵S]GTPγS against the log of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard agonist). For antagonist activity, determine the ability of the compound to shift the concentration-response curve of a standard agonist.[8]

In Vivo Assays

Protocol 4: Mouse Hot Plate Test (Thermal Nociception)

This is a classic test for centrally acting analgesics. The latency of the mouse to react to a heated surface is measured.

Materials and Equipment:

  • Hot plate apparatus with adjustable temperature (e.g., set to 55 ± 0.5 °C)

  • Male or female mice (e.g., Swiss albino)

  • Test compound, vehicle control, and positive control (e.g., morphine)

  • Syringes for administration (e.g., intraperitoneal, i.p.)

  • Timer

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes.

  • Baseline Latency: Place each mouse on the hot plate and record the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Dosing: Administer the test compound, vehicle, or positive control to different groups of mice.

  • Post-Dose Latency: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their reaction latency.

  • Data Analysis: Compare the post-dose latencies to the baseline latencies for each group. The analgesic effect can be expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 5: Acetic Acid-Induced Writhing Test (Visceral Nociception)

This test induces a chemically induced visceral pain, and the number of "writhes" (a characteristic stretching behavior) is counted.

Materials and Equipment:

  • Mice

  • 0.6% acetic acid solution

  • Test compound, vehicle, and positive control (e.g., aspirin)

  • Observation chambers

  • Timer

Procedure:

  • Dosing: Administer the test compound, vehicle, or positive control to different groups of mice.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer the 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

G start Synthesized Derivative in_vitro In Vitro Assays start->in_vitro binding Receptor Binding (Ki determination) in_vitro->binding functional Functional Assay ([³⁵S]GTPγS) (EC₅₀, Emax) in_vitro->functional in_vivo In Vivo Models binding->in_vivo functional->in_vivo hot_plate Hot Plate Test (Thermal Pain) in_vivo->hot_plate writhing Writhing Test (Visceral Pain) in_vivo->writhing sar SAR Analysis & Lead Optimization hot_plate->sar writhing->sar

Caption: Workflow for analgesic drug discovery.

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The this compound scaffold allows for systematic modifications to explore SAR and optimize analgesic properties.

Key Structural Modifications and Their Impact:

  • N-Benzyl Group Substitutions: The electronic nature and position of substituents on the benzyl ring are critical. Electron-withdrawing groups like the para-chloro substituent in the parent scaffold can enhance binding affinity at target receptors.[3] Further modifications can fine-tune potency and selectivity.

  • Piperidine Ring Substitutions: The 4-position of the piperidine ring is a key site for introducing diversity. Attaching different functional groups can modulate interactions with the receptor and influence the pharmacological profile (e.g., agonist vs. antagonist activity). For instance, in the related 4-anilinopiperidines, modifications at this position led to potent opioid analgesics.[9]

  • Dual-Target Ligands: The benzylpiperidine scaffold is amenable to the development of dual-target ligands. For example, derivatives have been designed to exhibit high affinity for both the MOR and the sigma-1 receptor (σ₁R).[1] Such compounds are of high interest as they may produce potent analgesia with a reduced incidence of typical opioid-related side effects like constipation and physical dependence.[1]

Mechanistic Considerations: Beyond Simple Agonism

The interaction of this compound derivatives with the MOR is not always straightforward. A prime example is the compound SR-17018 , which incorporates the 1-(4-chlorobenzyl)piperidin-4-yl moiety. SR-17018 is a biased partial agonist of the MOR, preferentially activating G-protein signaling over the β-arrestin2 pathway.[10] This biased signaling is hypothesized to be responsible for its potent analgesic effects in preclinical models with significantly reduced respiratory depression and tolerance compared to classical opioids like morphine.[10] This highlights the potential of the this compound scaffold in developing safer, next-generation analgesics.

G ligand {Biased Agonist (e.g., SR-17018)|Binds to MOR} receptor Mu-Opioid Receptor (MOR) (GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein  Strongly  Activates beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin Weakly Activates analgesia Analgesia g_protein->analgesia side_effects Side Effects (Respiratory Depression, Tolerance) beta_arrestin->side_effects

Caption: Biased agonism at the mu-opioid receptor.

Quantitative Data Summary

The following table summarizes representative pharmacological data for benzylpiperidine and related derivatives, illustrating the impact of structural modifications on receptor affinity and analgesic potency.

Compound IDScaffold/ModificationTarget(s)In Vitro Affinity (Ki, nM)In Vivo Potency (ED₅₀, mg/kg)Reference
Compound 52 Benzylpiperidine derivativeMOR/σ₁RMOR: 56.4σ₁R: 11.04.04 (abdominal contraction)[1]
Compound 15 Benzylpiperazine derivativeσ₁R/σ₂Rσ₁R: 1.6σ₂R: >141712.7 (formalin test)[11]
N-benzyl fentanyl analog 4-anilidopiperidineMOR-10-45 (significantly less potent than fentanyl)[4][5]
SR-17018 1-(4-chlorobenzyl)piperidine derivativeMOR11Produces robust analgesia with reduced side effects[10]

Conclusion

This compound is a strategically important scaffold in modern analgesic drug development. Its synthetic accessibility and the rich possibilities for structural modification provide a fertile ground for medicinal chemists. While not a direct precursor to classical high-potency opioids, its true value lies in the potential to create novel analgesics with differentiated mechanisms of action, such as dual-target ligands and biased MOR agonists. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile chemical entity in the quest for safer and more effective pain therapies.

References

derivatization of 4-(4-Chlorobenzyl)piperidine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of 4-(4-Chlorobenzyl)piperidine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products, making it a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence is due to a combination of favorable properties: the piperidine scaffold is chemically stable, can be readily functionalized, and its three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets.[4] Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling critical ionic interactions with target proteins, such as G-protein coupled receptors (GPCRs).[5]

The this compound core, in particular, serves as a valuable starting point for the development of novel therapeutic agents. The 4-chlorobenzyl group provides a lipophilic handle that can engage in hydrophobic and van der Waals interactions within a binding pocket, while the piperidine nitrogen presents a key site for derivatization to explore Structure-Activity Relationships (SAR). By systematically modifying the piperidine nitrogen, researchers can modulate a compound's potency, selectivity, and pharmacokinetic properties (ADME/Tox).[4][6]

This application note provides a comprehensive guide to the derivatization of this compound for the purpose of generating a focused compound library for SAR studies. We will detail robust synthetic protocols, methods for purification and characterization, and strategies for biological evaluation to elucidate the relationship between chemical structure and biological activity.

Strategic Derivatization of the Piperidine Nitrogen

The secondary amine of this compound is a versatile functional group for a variety of chemical transformations. The primary goal of derivatization in this context is to introduce a diverse range of substituents at the N-1 position to probe the chemical space around the core scaffold. The choice of derivatization strategy will depend on the desired functionalities to be introduced. Here, we present three common and effective methods: N-alkylation, N-acylation (amide bond formation), and reductive amination.

Workflow for Derivatization of this compound

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Derivative Library cluster_analysis Analysis & Evaluation start This compound alkylation N-Alkylation start->alkylation Alkyl Halide, Base acylation N-Acylation start->acylation Carboxylic Acid, Coupling Agent reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent alkyl_products N-Alkyl Derivatives alkylation->alkyl_products acyl_products N-Acyl Derivatives acylation->acyl_products amine_products N-Substituted Alkyl Amine Derivatives reductive_amination->amine_products purification Purification (Chromatography) alkyl_products->purification acyl_products->purification amine_products->purification characterization Characterization (NMR, MS) purification->characterization sar_study SAR Study characterization->sar_study

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Alkyl Halides

Direct N-alkylation is a straightforward method for introducing simple alkyl or substituted alkyl groups. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct.[7][8]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[8]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating to 50-70°C may be necessary.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation via Amide Coupling

Amide bond formation is a robust method for introducing a wide variety of functional groups. This requires activating a carboxylic acid with a coupling reagent to facilitate the reaction with the piperidine nitrogen.[9][10]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing larger, more complex alkyl groups.[11][12] The reaction proceeds through the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[11]

Materials:

  • This compound

  • Aldehyde or ketone (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[7][13]

  • Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Purification and Characterization of the Derivative Library

The successful synthesis of a diverse library of compounds is contingent upon rigorous purification and characterization of each derivative.

  • Purification: Flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are standard methods for purifying small molecule libraries.[14] The choice of method depends on the scale of the reaction and the properties of the synthesized compounds.

  • Characterization: The identity and purity of each compound must be confirmed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.

    • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and to assess its purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

Structure-Activity Relationship (SAR) Exploration

The primary objective of creating a derivative library is to systematically explore the SAR. By comparing the biological activity of the synthesized analogs, researchers can deduce which structural features are critical for activity.

SAR Decision Tree

SAR_Decision_Tree Start Synthesize Library of This compound Derivatives Screening Primary Biological Screening (e.g., GPCR Binding Assay) Start->Screening Activity Activity > Threshold? Screening->Activity Inactive Inactive/Low Activity (Deprioritize Scaffold) Activity->Inactive No Active Active Compounds Identified Activity->Active Yes SAR_Analysis Analyze SAR from Initial Hits Active->SAR_Analysis Hypothesis Formulate SAR Hypothesis (e.g., 'Bulky lipophilic groups at N-1 increase potency') SAR_Analysis->Hypothesis Design Design Second Generation Library Based on Hypothesis Hypothesis->Design Synthesis_2 Synthesize and Test Second Generation Library Design->Synthesis_2 Refine Refine SAR Model Synthesis_2->Refine

Caption: A decision-making workflow for SAR-driven lead optimization.

Hypothetical SAR Data Table

The following table illustrates how SAR data for a hypothetical series of N-substituted this compound derivatives targeting a GPCR might be presented.

Compound IDN-1 Substituent (R)MethodMolecular WeightLogP (calc.)Binding Affinity (Ki, nM)
Parent -H-211.713.1540
1a -CH₃Alkylation225.743.4320
1b -CH₂CH₃Alkylation239.773.8150
1c -CH₂PhAlkylation301.845.225
2a -C(O)CH₃Acylation253.752.9>1000
2b -C(O)PhAcylation315.824.3450
3a -CH₂CH₂OHRed. Amination255.772.898
3b -CH₂(4-pyridyl)Red. Amination302.833.515

Interpretation of Hypothetical SAR:

  • N-Alkylation: Increasing the size of the alkyl group from methyl to ethyl to benzyl (1a-1c) leads to a significant increase in binding affinity, suggesting a large hydrophobic pocket in the receptor that can accommodate bulky substituents.

  • N-Acylation: The introduction of an amide carbonyl (2a, 2b) is generally detrimental to activity, possibly due to unfavorable steric or electronic interactions.

  • Reductive Amination: The introduction of a polar hydroxyl group (3a) is well-tolerated. The pyridyl moiety (3b) results in high potency, perhaps due to a specific hydrogen bond or pi-stacking interaction.

Biological Evaluation

The choice of biological assay depends on the therapeutic target of interest. Since piperidine scaffolds are common in ligands for GPCRs, we will outline a general approach for evaluating compounds at these receptors.[15][16]

1. Primary Screening: Binding Assays

  • Principle: Radioligand binding assays are the "gold standard" for determining the affinity of a compound for a receptor.[17] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

  • Protocol Outline:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand.

    • Quantify the amount of bound radioactivity.

    • Calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibition constant).

2. Secondary Screening: Functional Assays

  • Principle: Functional assays measure the cellular response following receptor activation or inhibition. This helps to determine if a compound is an agonist, antagonist, or inverse agonist. Common readouts include second messenger levels (e.g., cAMP, IP1) or β-arrestin recruitment.[18]

  • Example: cAMP Assay

    • Culture cells expressing the target GPCR.

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with an agonist (for antagonist testing) or measure basal activity (for agonist testing).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The this compound scaffold is a versatile starting point for the development of novel bioactive compounds. Through systematic derivatization of the piperidine nitrogen using robust synthetic methods such as N-alkylation, N-acylation, and reductive amination, a diverse chemical library can be efficiently generated. Subsequent biological evaluation of this library allows for the elucidation of Structure-Activity Relationships, providing critical insights for the design of more potent and selective drug candidates. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to embark on SAR studies centered around this privileged scaffold.

References

Topic: Experimental Design for In Vitro Assays Using 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide for the in vitro characterization of 4-(4-Chlorobenzyl)piperidine, a synthetic compound with significant potential in pharmaceutical and neuroscience research. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs targeting the central nervous system (CNS).[1] Based on structure-activity relationships derived from analogous compounds, this compound is hypothesized to interact with key CNS targets, most notably sigma receptors.[2][3] This guide presents a logical, tiered approach to elucidate the compound's pharmacological profile, beginning with primary target engagement assays, followed by functional cell-based assays to assess its neuroprotective potential, and concluding with selectivity profiling against common off-targets. Each protocol is designed with internal controls to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

This compound belongs to a chemical class with established biological relevance. Its core, the piperidine heterocycle, is a cornerstone in the design of drugs for CNS disorders, cancer, and infectious diseases.[1] The versatility of the piperidine ring allows for conformational flexibility and modulation of key physicochemical properties like lipophilicity and hydrogen bonding capacity, enhancing its "druggability".[1]

Analogs such as 4-benzylpiperidine are known monoamine releasing agents, while more complex 1,4-disubstituted piperidines show high affinity for sigma (σ) receptors.[2][4] Sigma receptors, particularly the σ1 subtype, are implicated in a wide array of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways. Ligands targeting the σ1 receptor are being actively investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and for their anti-amnesic and neuroprotective effects.[5]

Therefore, a systematic in vitro evaluation of this compound is warranted. The following protocols are designed to first confirm its primary biological target and then explore its functional consequences in cellular models relevant to neuroscience.

Primary Target Validation: Sigma Receptor Binding Assays

Causality: The initial and most critical step is to determine if this compound binds to its hypothesized targets. Radioligand competition binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. By measuring the displacement of a known high-affinity radioligand, we can calculate the binding affinity (Ki) of our compound. We will assess binding against both σ1 and σ2 receptor subtypes to determine potency and selectivity.

Workflow for Sigma Receptor Binding Assay

G prep Prepare Membrane Homogenates (Expressing σ1 or σ2 receptors) mix Incubate Components: Membrane + Radioligand + Test Compound prep->mix radioligand Radioligand (e.g., 3H-pentazocine for σ1 [3H]DTG for σ2) radioligand->mix test_compound This compound (Serial Dilutions) test_compound->mix filtration Rapid Filtration (Separates bound from free radioligand) mix->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: Workflow for the competitive radioligand binding assay.

Protocol 2.1: σ1 and σ2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of this compound for σ1 and σ2 receptors.

Materials:

  • Cell membrane preparations (e.g., from guinea pig brain or HEK293 cells overexpressing human σ1 or σ2 receptors).

  • Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2).

  • Non-specific binding control: Haloperidol (high concentration, e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates, filter mats (GF/B), scintillation fluid, and scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration).

    • Test Compound: 50 µL of each this compound dilution.

  • Add Radioligand: Add 50 µL of the appropriate radioligand (--INVALID-LINK---pentazocine for σ1, [³H]-DTG for σ2) to all wells. A final concentration near the Kd value is recommended (e.g., 1-2 nM).

  • Initiate Reaction: Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well. The final volume is 200 µL.

  • Incubation: Incubate the plates for 120 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [DPM_compound - DPM_NSB] / [DPM_total - DPM_NSB]).

    • Plot the % Inhibition against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity
TargetRadioligandTest Compound Ki (nM)Selectivity Ratio (σ2 Ki / σ1 Ki)
σ1 Receptor --INVALID-LINK---pentazocine15.296
σ2 Receptor [³H]-DTG1459.0

This table illustrates how to present the final calculated affinity and selectivity values.

Functional Validation: Neuroprotective Cell-Based Assays

Causality: Demonstrating receptor binding is insufficient; we must show a functional consequence. Since σ1 receptor agonists are known to confer neuroprotection against oxidative stress, a key pathological mechanism in many neurodegenerative diseases, this is a logical functional assay.[6] We will use a human neuroblastoma cell line (SH-SY5Y) and induce cellular stress to test the protective capacity of this compound.

Workflow for Oxidative Stress Neuroprotection Assay

G plate_cells Seed SH-SY5Y Cells in 96-well plates pretreat Pre-treat with This compound (various concentrations) plate_cells->pretreat induce_stress Induce Oxidative Stress (e.g., add H₂O₂ or Rotenone) pretreat->induce_stress incubate Incubate for 24 hours induce_stress->incubate viability_assay Measure Cell Viability (e.g., MTT or CellTiter-Glo® Assay) incubate->viability_assay readout Plate Reader (Measure Absorbance or Luminescence) viability_assay->readout analysis Data Analysis (Calculate % viability vs. control) readout->analysis

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Protocol 3.1: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Hydrogen peroxide (H₂O₂).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a "vehicle control" (DMSO only) group. Incubate for 2 hours.

  • Induce Stress: Add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Agitate the plate for 15 minutes to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the "untreated control" wells to 100% viability and the "H₂O₂ only" wells as the baseline for protection.

    • Calculate the % viability for each compound concentration.

    • Plot % viability against the log concentration of the compound to generate a dose-response curve and determine the EC50 (the concentration that provides 50% of the maximal protective effect).

Data Presentation: Hypothetical Neuroprotection Data
Treatment GroupCompound Conc. (µM)Cell Viability (%)
Untreated Control0100 ± 4.5
Vehicle + H₂O₂048 ± 3.1
This compound + H₂O₂0.0155 ± 2.8
This compound + H₂O₂0.172 ± 3.9
This compound + H₂O₂1.089 ± 4.2
This compound + H₂O₂10.091 ± 3.7

Selectivity and Off-Target Profiling

Causality: A thorough pharmacological characterization requires understanding a compound's selectivity. The structurally similar 4-benzylpiperidine is a monoamine releasing agent.[4] It is crucial to test this compound for similar activity to rule out confounding effects and better understand its mechanism of action. We will assess its ability to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.

Protocol 4.1: MAO-A and MAO-B Inhibition Assay

Objective: To assess the inhibitory potential of this compound against MAO-A and MAO-B enzymes.

Methodology: This assay is most efficiently performed using a commercially available kit (e.g., from Sigma-Aldrich or Promega). These kits typically provide recombinant human MAO-A and MAO-B enzymes, a luminogenic or fluorogenic substrate, and all necessary buffers.

  • Follow Manufacturer's Instructions: The general principle involves incubating the MAO enzyme with the test compound (this compound at various concentrations) before adding the substrate.

  • Controls:

    • Positive Control Inhibitors: Use clorgyline for MAO-A and selegiline for MAO-B.

    • Negative Control: Vehicle (DMSO).

    • No Enzyme Control: To measure background signal.

  • Detection: The enzyme metabolizes the substrate, producing a signal (luminescence or fluorescence) that is quenched in the presence of an inhibitor. The signal is read using a plate reader.

  • Data Analysis: Calculate the % inhibition for each compound concentration relative to the vehicle control. Plot the results to determine IC50 values for both MAO-A and MAO-B.

Conclusion

This application note outlines a tiered, logical workflow for the in vitro characterization of this compound. The proposed experiments will provide critical data on its primary molecular target, functional activity in a disease-relevant context, and selectivity profile. This systematic approach, beginning with binding affinity (Section 2.0), proceeding to functional neuroprotection (Section 3.0), and concluding with off-target screening (Section 4.0), will build a comprehensive pharmacological dossier for this promising compound, guiding future pre-clinical development.

References

Application Notes and Protocols for the Analysis of 4-(4-Chlorobenzyl)piperidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorobenzyl)piperidine is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are paramount to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methodologies for the determination of this compound using two powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed—be it routine purity assessment, impurity profiling, or trace-level quantification. These notes offer robust, validated starting points for researchers, quality control analysts, and drug development professionals.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many piperidine derivatives.[1][2] For this compound, which possesses a UV-active phenyl ring, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a logical and efficient approach.

Causality in Method Design

The selection of a C18 stationary phase is based on its wide applicability and excellent resolving power for moderately polar compounds like our target analyte.[3][4] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention of the basic piperidine moiety while providing sufficient elution strength for timely analysis. Formic acid helps to protonate the piperidine nitrogen, reducing peak tailing and improving chromatographic performance.

Detailed HPLC Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]

  • HPLC grade acetonitrile, water, and formic acid.

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[5]

4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[1][6][7][8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Syringe Filtration (0.45 µm) Dissolve->Filter Sample Dilute->Filter Standards Inject Autosampler Injection (10 µL) Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an exceptionally powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] Given its structure, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, making this method ideal for impurity identification and trace analysis.

Causality in Method Design

The choice of a non-polar (or low-polarity) column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is standard for a broad range of analytes and provides good separation based on boiling points.[9] A temperature gradient program is employed to ensure that the analyte elutes with a good peak shape and is well-separated from any potential impurities or matrix components. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9] While derivatization can be used to improve the volatility and peak shape of some amines, it is often not necessary for benzylpiperidine analogues.[10]

Detailed GC-MS Protocol

1. Instrumentation and Consumables:

  • GC system equipped with an autosampler and coupled to a Mass Spectrometer (e.g., a single quadrupole MS).

  • Fused silica capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • High purity helium as the carrier gas.

  • GC-MS grade ethyl acetate or methanol for sample dissolution.

2. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-400) for identification; SIM for quantification (ions to be determined from analyte spectrum)

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations appropriate for the desired sensitivity (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Ethyl Acetate Weigh->Dissolve Dilute Dilution to Working Concentration Dissolve->Dilute Inject Autosampler Injection (1 µL) Dilute->Inject Separate GC Capillary Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan/SIM) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantify Quantification (SIM) Spectrum->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Summary of Methods

The following table provides a direct comparison of the starting parameters for the two proposed analytical methods.

FeatureHPLC-UV MethodGC-MS Method
Principle Liquid-solid partitioningGas-solid partitioning
Analyte State Dissolved in liquidVaporized
Stationary Phase C18 Silica5% Phenyl-methylpolysiloxane
Mobile Phase Acetonitrile/Water GradientHelium Carrier Gas
Temperature Isothermal (e.g., 30 °C)Temperature Program (100-280 °C)
Detector UV-Vis / DADMass Spectrometer (EI)
Best For Routine purity, quantificationImpurity identification, trace analysis

Conclusion

Both HPLC-UV and GC-MS offer robust and reliable methods for the analysis of this compound. The HPLC method is ideal for high-throughput quality control environments where quantification of the main component is the primary goal. The GC-MS method provides superior specificity and is the preferred technique for identifying unknown impurities and performing trace-level analysis due to the structural information provided by the mass spectrum. The protocols herein serve as a comprehensive starting point for method development and validation, ensuring the generation of accurate and defensible analytical data in research and drug development settings.

References

Troubleshooting & Optimization

troubleshooting low yield in 4-(4-Chlorobenzyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorobenzyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important intermediate. We will delve into the mechanistic underpinnings of common synthetic routes, provide actionable solutions to frequently encountered problems, and offer optimized protocols to enhance yield and purity.

Introduction: Choosing Your Synthetic Path

The synthesis of this compound is most commonly achieved via two primary pathways: Direct N-Alkylation and Reductive Amination . The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

  • Direct N-Alkylation: A straightforward S(_N)2 reaction between piperidine and 4-chlorobenzyl chloride. It is atom-economical but can be prone to over-alkylation and side reactions if not carefully controlled.

  • Reductive Amination: A two-step, one-pot reaction involving the condensation of piperidine with 4-chlorobenzaldehyde to form an iminium ion, which is then reduced in situ. This method is often higher yielding and produces a cleaner product, avoiding the issue of quaternary salt formation.[1]

Below is a visual representation of these two primary synthetic strategies.

G cluster_sm Starting Materials cluster_paths Synthetic Pathways Piperidine Piperidine Alkylation Direct N-Alkylation (SN2) Piperidine->Alkylation ReductiveAmination Reductive Amination Piperidine->ReductiveAmination CbzCl 4-Chlorobenzyl Chloride CbzCl->Alkylation CbzAld 4-Chlorobenzaldehyde CbzAld->ReductiveAmination Product This compound Alkylation->Product Base (e.g., K₂CO₃) Solvent (e.g., ACN) ReductiveAmination->Product Reducing Agent (e.g., NaBH(OAc)₃) G Start Low Yield in N-Alkylation CheckSM Check Purity of Starting Materials Start->CheckSM SM_OK Purity OK? CheckSM->SM_OK CheckStoich Review Stoichiometry & Addition Rate Stoich_OK Piperidine in excess? Slow addition? CheckStoich->Stoich_OK CheckConditions Verify Anhydrous Conditions & Base Cond_OK Anhydrous? Fine Base? CheckConditions->Cond_OK SM_OK->CheckStoich Yes PurifySM Action: Purify/ Replace Reagents SM_OK->PurifySM No Stoich_OK->CheckConditions Yes AdjustStoich Action: Use 1.2 eq Piperidine, Add Chloride Dropwise Stoich_OK->AdjustStoich No ImproveCond Action: Dry Glassware/Solvent, Use Fine Powdered Base Cond_OK->ImproveCond No End Re-run Experiment Cond_OK->End Yes PurifySM->End AdjustStoich->End ImproveCond->End

References

Technical Support Center: Identification and Mitigation of Byproducts in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are cornerstone structural motifs in modern pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis, while conceptually established, is often accompanied by the formation of undesired byproducts that complicate purification, reduce yields, and can introduce confounding variables in downstream applications. This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during the synthesis of piperidine derivatives.

This center is structured to provide rapid troubleshooting through a question-and-answer format, supplemented with detailed protocols, mechanistic explanations, and visual aids to empower you in the laboratory.

General Analytical & Troubleshooting Workflow

A systematic approach is crucial when an unexpected impurity is detected. The following workflow provides a logical pathway from detection to resolution.

Troubleshooting_Workflow cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Mitigation Strategy Observe Observe Unexpected Peak/Spot (GC-MS, LC-MS, NMR, TLC) Hypothesize Hypothesize Potential Structures (Based on reaction mechanism) Observe->Hypothesize Analyze reaction inputs Confirm Confirm Structure (Spectroscopic Analysis: MS fragmentation, NMR shifts) Hypothesize->Confirm Acquire detailed data Consult Consult Technical Guide (Identify root cause) Confirm->Consult Impurity Identified Modify Modify Protocol (e.g., Change temp., catalyst, solvent) Consult->Modify Formulate plan Monitor Monitor & Verify (Re-analyze reaction mixture) Modify->Monitor Implement change Monitor->Observe Iterate if needed

Caption: General workflow for identifying and mitigating byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions encountered during piperidine synthesis.

Q1: My catalytic hydrogenation of pyridine is giving a low yield of piperidine and several other peaks on the GC-MS. What are the most likely byproducts?

A1: The most common byproducts in pyridine hydrogenation are partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) and N-alkylated piperidines .[3][4]

  • Incomplete Reduction: This occurs due to insufficient catalyst activity, low hydrogen pressure, or short reaction times.[5] The aromatic stability of the pyridine ring requires potent catalytic systems to achieve full saturation.[2]

  • N-Alkylation: If your solvent is an alcohol (e.g., methanol, ethanol), the catalyst can sometimes facilitate the N-alkylation of the newly formed piperidine product, leading to N-methyl or N-ethyl piperidine impurities.[6]

Q2: I'm performing a reductive amination with glutaraldehyde and a primary amine, but the reaction is messy. What side reactions should I be aware of?

A2: Reductive amination using glutaraldehyde can lead to several byproducts. The initial reaction involves the formation of a Schiff base, which is then reduced.[7] Side reactions can include:

  • Polymerization: Glutaraldehyde can self-polymerize, especially under basic conditions.

  • Incomplete Cyclization: Formation of linear amino-alcohol intermediates if the second cyclization/reduction step is inefficient.

  • Over-alkylation: The product piperidine can react with remaining glutaraldehyde to form more complex structures. It is a common issue to have minimal formation of secondary and tertiary amine byproducts.[8]

Q3: My purified piperidine derivative is colorless initially but turns yellow or brown over time. What is causing this?

A3: This discoloration is typically due to oxidation .[9] Piperidines, like many secondary amines, are susceptible to air oxidation, which can form colored N-oxides and other degradation products. Storing the purified compound under an inert atmosphere (Nitrogen or Argon) and in a freezer can significantly slow this process.[9]

Part 2: In-Depth Troubleshooting by Synthetic Route

Route 1: Catalytic Hydrogenation of Pyridine

This is the most direct method for piperidine synthesis but requires careful control to avoid side reactions.[2]

Problem 1.1: Presence of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine)

  • Causality: The energy barrier to break the aromaticity of pyridine is the highest step. Once the first double bond is reduced, subsequent reductions are faster. However, if the catalyst deactivates or hydrogen availability is limited, the reaction can stall, leaving intermediates like 1,2,3,6-tetrahydropyridine. Catalyst poisoning by the basic nitrogen atoms of pyridine and piperidine is a common issue.[2]

  • Identification:

    • GC-MS: Look for peaks with masses corresponding to Pyridine+2H₂ (M+4) and Pyridine+H₂ (M+2).

    • ¹H NMR: Appearance of new signals in the olefinic region (~4.5-6.0 ppm) and additional aliphatic signals compared to the final piperidine product.

  • Mitigation Strategies:

    • Catalyst Choice: Rhodium-based catalysts are often more effective and less prone to poisoning than Palladium.[1] Platinum (e.g., PtO₂) is also highly effective, especially in acidic media which protonates the nitrogen, facilitating reduction.[2]

    • Acidic Additives: Performing the reaction in a solvent like acetic acid or with an additive like HCl protonates the pyridine nitrogen. This reduces its ability to poison the catalyst and activates the ring toward reduction.[2]

    • Reaction Conditions: Increase hydrogen pressure to improve hydrogen availability on the catalyst surface. Ensure vigorous stirring to overcome mass transfer limitations.[5]

Problem 1.2: Formation of N-Alkylated or Dimerized Byproducts

  • Causality:

    • N-Alkylation: Occurs when using alcohol solvents. The catalyst can facilitate a "hydrogen borrowing" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the product piperidine.[1]

    • Dimerization: Reductive coupling can sometimes occur, leading to bipyridine derivatives, especially with reducing agents like sodium in ethanol.[9]

  • Identification:

    • GC-MS: Look for masses corresponding to Piperidine + Alkyl group (e.g., M+14 for N-methylation). Dimerization will show peaks at approximately double the mass of the starting material.

    • ¹H NMR: For N-alkylation, a new singlet or triplet corresponding to the N-CH₃ or N-CH₂R group will appear.

  • Mitigation Strategies:

    • Solvent Choice: Switch to a non-alcoholic solvent like THF, ethyl acetate, or cyclohexane to eliminate the source of alkyl groups.

    • Reaction Temperature: Lowering the reaction temperature can disfavor the side reaction, as alkylation often requires a higher activation energy than hydrogenation.

Summary Table: Byproducts in Pyridine Hydrogenation
ByproductCommon CauseIdentification (m/z in MS)Mitigation Strategy
TetrahydropyridineIncomplete reaction, catalyst poisoningStarting Material + 4 amuUse Rh or Pt catalyst; add acid; increase H₂ pressure
DihydropyridineIncomplete reactionStarting Material + 2 amuIncrease reaction time and/or catalyst loading
N-AlkylpiperidineAlcohol solventProduct + Alkyl group (e.g., +14)Use a non-alcoholic solvent (THF, EtOAc)
4,4'-BipyridineReductive coupling (e.g., with Na/EtOH)(Starting Material x 2) - 2 amuUse catalytic hydrogenation instead of dissolving metal reductions
Route 2: Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction is a powerful method for synthesizing pyrrolidines and piperidines via a radical-mediated intramolecular C-H amination.[10]

Problem 2.1: Formation of Halogenated, Uncyclized Intermediates

  • Causality: The key steps involve the formation of an N-centered radical, a 1,5- or 1,6-hydrogen atom transfer (HAT) to form a C-centered radical, and subsequent cyclization.[10] If the final cyclization step (an intramolecular Sₙ2 reaction) is slow or inefficient, the carbon-centered radical can be trapped by a halogen radical, leading to a linear δ- or ε-haloamine.

  • Identification:

    • MS: Look for the molecular ion corresponding to the uncyclized haloamine. The isotopic pattern for chlorine (M, M+2 in ~3:1 ratio) or bromine (M, M+2 in ~1:1 ratio) is a key diagnostic.

    • ¹H NMR: The spectrum will lack the characteristic signals of a cyclic amine and will instead show signals for a linear alkyl chain, including a proton adjacent to the halogen (typically downfield).

  • Mitigation Strategies:

    • Base Choice: The final cyclization is typically promoted by a base. Ensure a sufficiently strong, non-nucleophilic base is used to deprotonate the amine and facilitate the ring-closing step.

    • Reaction Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

    • Protecting Groups: The choice of sulfonamide or other precursor can influence the efficiency of the HAT step, which is often rate-determining.[11]

Reaction Mechanism Diagram: Key Steps in HLF Reaction

HLF_Mechanism Start N-Haloamine (R₂N-X) N_Radical N-Centered Radical (R₂N•) Start->N_Radical hν or Acid HAT 1,n-Hydrogen Atom Transfer (HAT) N_Radical->HAT C_Radical C-Centered Radical (•R'-NHR) HAT->C_Radical Cyclize Cyclization (Sₙ2) C_Radical->Cyclize + Base Byproduct Uncyclized Haloamine (X-R'-NHR) C_Radical->Byproduct Radical Trapping by X• Product Piperidine Product Cyclize->Product

Caption: Simplified mechanism of the Hofmann-Löffler-Freytag reaction showing the pathway to product and a key byproduct.

Part 3: Standard Operating Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts in piperidine synthesis.[12][13]

  • Objective: To identify and semi-quantify impurities in a crude reaction mixture from a piperidine synthesis.

  • Materials:

    • Crude reaction sample

    • Dichloromethane (DCM) or other suitable volatile solvent

    • Anhydrous sodium sulfate

    • GC vials

    • GC-MS instrument with a standard non-polar column (e.g., DB-5ms)

  • Methodology:

    • Sample Preparation: a. Take an aliquot (~1-2 mg) of the crude reaction mixture. b. Dissolve it in 1 mL of DCM in a small vial. c. If the sample contains water or salts from a workup, pass the solution through a small plug of anhydrous sodium sulfate to dry it. d. Transfer the clear solution to a GC vial.

    • Instrument Setup (Typical Conditions):

      • Injector Temp: 250 °C

      • Split Ratio: 50:1 (adjust based on concentration)

      • Carrier Gas: Helium, constant flow ~1 mL/min

      • Oven Program:

        • Initial Temp: 60 °C, hold for 2 min.

        • Ramp: 10 °C/min to 280 °C.

        • Hold: 5 min at 280 °C.

      • MS Detector:

        • Source Temp: 230 °C

        • Scan Range: 40-500 m/z

        • Ionization Mode: Electron Ionization (EI), 70 eV

    • Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum for each peak. c. Compare the fragmentation pattern with a library (e.g., NIST) for tentative identification. d. Confirm the molecular ion and key fragments based on hypothesized byproduct structures (e.g., loss of an ethyl group, presence of a pyridine ring).

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This classical method is highly effective for removing unreacted pyridine and other non-basic impurities from liquid piperidine.[9] Piperidine is a significantly stronger base than pyridine and will selectively precipitate as its carbonate salt.

  • Objective: To purify crude liquid piperidine containing pyridine impurity.

  • Materials:

    • Crude piperidine

    • Anhydrous diethyl ether or toluene

    • Carbon dioxide (CO₂) source (dry ice or gas cylinder)

    • Sodium hydroxide (NaOH) pellets

    • Potassium hydroxide (KOH) pellets (for final drying)

    • Distillation apparatus

  • Methodology:

    • Salt Formation: a. Dissolve the crude piperidine in 5-10 volumes of anhydrous diethyl ether in a flask. b. Cool the solution in an ice bath. c. Bubble CO₂ gas through the solution or add small pieces of dry ice with stirring. d. A white precipitate of piperidine carbonate will form. Continue adding CO₂ until precipitation ceases.

    • Isolation: a. Filter the solid piperidine carbonate using a Buchner funnel and wash the solid with cold, anhydrous diethyl ether to remove residual pyridine.

    • Liberation of Free Base: a. Suspend the filtered solid in a minimal amount of water. b. Cool the mixture in an ice bath and add solid NaOH pellets portion-wise with stirring until the solution is strongly basic and two layers form (the top layer is piperidine).

    • Drying and Distillation: a. Separate the top piperidine layer. b. Dry the liquid piperidine over solid KOH pellets for several hours or overnight. c. Decant the dried piperidine into a distillation flask and perform a simple distillation to obtain the final, purified product.[9]

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental reactions in medicinal chemistry. The piperidine motif is a cornerstone in pharmaceutical development, and mastering its functionalization is critical for success.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices. We will explore common challenges, troubleshoot suboptimal results, and provide validated methodologies to ensure your reactions are efficient, high-yielding, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of understanding the N-alkylation reaction.

Q1: What is the general mechanism for the N-alkylation of piperidine with an alkyl halide?

The N-alkylation of piperidine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and expels the halide as a leaving group.

SN2_Mechanism cluster_reaction2 cluster_reaction3 Piperidine Piperidine (Nucleophile) TS Transition State Piperidine->TS δ- Piperidine->TS AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS δ+ AlkylHalide->TS Product N-Alkylpiperidinium Halide TS->Product Bond Forming/Breaking TS->Product FinalProduct N-Alkylpiperidine Product->FinalProduct Deprotonation Product:e->FinalProduct:w + Base ProtonatedBase Base-H⁺ Base Base

Caption: General SN2 mechanism for piperidine N-alkylation.

Q2: Why is a base necessary for the N-alkylation of piperidine with alkyl halides?

The reaction between piperidine and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct.[3] This acid will protonate the starting piperidine, which is basic, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the alkyl halide, effectively slowing or stopping the reaction.[3][4]

To ensure the reaction proceeds to completion, a non-nucleophilic base is added to "scavenge" or neutralize the acid as it forms. This keeps the piperidine in its free, nucleophilic state.[3]

Q3: How do I choose the right alkylating agent?

The reactivity of the alkylating agent is primarily determined by the leaving group. For SN2 reactions, the best leaving groups are those that are weak bases. The general order of reactivity is:

Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)

If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding alkyl bromide or iodide will accelerate the rate.[3] For less reactive alkylating agents, adding a catalytic amount of sodium or potassium iodide can sometimes improve yields through an in-situ Finkelstein reaction.[5]

Q4: What are the most common side reactions and how can I minimize them?
  • Over-alkylation (Quaternization): The N-alkylated piperidine product is also a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This is especially problematic with highly reactive alkylating agents like methyl iodide or when an excess of the alkylating agent is used.[4]

    • Solution: Use a slight excess of the piperidine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[4]

  • Hydrolysis of the Alkylating Agent: In the presence of water and a base, some alkylating agents can be hydrolyzed. For example, benzyl chlorides can competitively form benzyl alcohol.[6]

    • Solution: Use anhydrous solvents and reagents.

  • Elimination (E2) Reactions: If the alkylating agent is a secondary or tertiary halide, a competing elimination reaction to form an alkene can occur, especially with strong, sterically hindered bases at elevated temperatures.

    • Solution: Use a milder base and lower the reaction temperature if elimination is observed.

Q5: When should I consider an alternative method like reductive amination?

Direct N-alkylation is excellent for many substrates, but reductive amination is often a superior choice in the following scenarios:

  • To Prevent Over-alkylation: Reductive amination is a self-limiting reaction that produces only the tertiary amine, making it ideal for avoiding quaternary salt formation.[7][8]

  • When Using Aldehydes/Ketones: It provides a direct route to N-alkylated products from carbonyl compounds.

  • For Sensitive Substrates: The conditions for reductive amination, often using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), are generally mild and tolerate a wide range of functional groups.[9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted piperidine starting material, even after prolonged reaction time.

Troubleshooting_Low_Yield Start Low Yield: Unreacted Piperidine CheckLG Is the Leaving Group (LG) reactive? (I > Br > Cl) Start->CheckLG CheckBase Is the base strong enough and non-nucleophilic? CheckLG->CheckBase Yes Sol_LG Switch to Alkyl Iodide/Bromide or add catalytic KI. CheckLG->Sol_LG No CheckSterics Is there significant steric hindrance? CheckBase->CheckSterics Yes Sol_Base Use a stronger base (e.g., K₂CO₃, DIPEA, NaH). CheckBase->Sol_Base No CheckSolvent Is the solvent appropriate? CheckSterics->CheckSolvent No Sol_Sterics Increase reaction temperature or consider alternative synthesis. CheckSterics->Sol_Sterics Yes CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes Sol_Solvent Switch to a polar aprotic solvent (DMF, ACN, DMSO). CheckSolvent->Sol_Solvent No Sol_Temp Increase temperature. Consider microwave heating. CheckTemp->Sol_Temp

Caption: Troubleshooting flowchart for low N-alkylation yield.

Potential Causes & Solutions

  • Poor Leaving Group: As discussed, chlorides are less reactive than bromides and iodides.[3]

    • Solution: If using an alkyl chloride, switch to the bromide or iodide. Alternatively, add 0.1 equivalents of potassium iodide (KI) to the reaction.

  • Insufficient Basicity or Inappropriate Base: The reaction generates acid, which quenches the nucleophile.[3]

    • Solution: Ensure at least 1.0-1.5 equivalents of a suitable base are used. For standard alkylations, potassium carbonate (K₂CO₃) is a cost-effective choice. For more sensitive or complex substrates, an organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is excellent. For very stubborn reactions, a strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[3][4]

    Base Typical Solvent Strength Notes
    K₂CO₃DMF, AcetonitrileModerateHeterogeneous, cost-effective, very common.[4]
    DIPEAAcetonitrile, DCMModerateHomogeneous, sterically hindered, non-nucleophilic.[3][4]
    NaHDMF, THFStrongRequires anhydrous conditions, reacts to produce H₂ gas.[4]
    NaHCO₃AcetonitrileWeakMild, useful for sensitive substrates to control reactivity.[3]
  • Steric Hindrance: Bulky substituents on either the piperidine ring (e.g., at the 2 and 6 positions) or on the alkylating agent can significantly slow the reaction.[3]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. In severe cases, a different synthetic route, such as reductive amination, may be necessary.[3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the transition state.

    • Solution: Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred as they effectively solvate cations but not anions, leaving the nucleophile more reactive.

    Solvent Dielectric Constant (ε) Type Notes
    DMF37Polar AproticExcellent solvating power, high boiling point.
    Acetonitrile (ACN)36Polar AproticGood choice, lower boiling point than DMF, easy to remove.[3]
    THF7.6Nonpolar AproticLess effective for SN2; may be used with strong bases like NaH.
    Toluene2.4Nonpolar AproticGenerally not used unless under phase-transfer conditions.
Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Symptom: The desired product is difficult to extract from the aqueous layer during workup, and/or NMR/LC-MS analysis shows a second product consistent with dialkylation.

Potential Causes & Solutions

  • Incorrect Stoichiometry: Using an excess of the alkylating agent is the most common cause.[4]

    • Solution: Use the alkylating agent as the limiting reagent (e.g., 1.0 eq piperidine, 0.9 eq alkyl halide) or use a slight excess of piperidine (e.g., 1.1 eq).

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, favoring reaction with the newly formed, often more nucleophilic, N-alkylpiperidine product.

    • Solution: Add the alkylating agent slowly over a period of time using a syringe pump, especially for reactive halides.[4]

Problem 3: Complex Product Mixture / Purification Difficulties

Symptom: TLC shows multiple product spots that are difficult to separate by column chromatography.

Potential Causes & Solutions

  • Hydrolysis of Alkylating Agent: This can occur if the reaction is run in protic solvents or with non-anhydrous reagents, leading to alcohol byproducts.[6]

    • Solution: Ensure all solvents and reagents are anhydrous. Dry solvents over molecular sieves if necessary.

  • Thermal Decomposition: For sensitive substrates, high temperatures can lead to degradation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC/LC-MS to avoid prolonged heating after the starting material is consumed.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General N-Alkylation using K₂CO₃ in DMF

This is a robust and widely used method for standard N-alkylations.

  • To a round-bottom flask, add piperidine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 0.1-0.5 M).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Method - Reductive Amination

This method is excellent for preventing over-alkylation and for synthesizing N-alkylpiperidines from carbonyl compounds.

  • In a round-bottom flask, dissolve the piperidine (1.2 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive carbonyls, adding a few drops of acetic acid can catalyze this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Advanced Methodologies

For challenging substrates or process optimization, consider these advanced techniques.

  • Microwave-Assisted N-Alkylation: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[10][11] This is particularly useful for sterically hindered substrates or less reactive alkylating agents.[6]

  • Phase Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble inorganic base (like NaOH) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat® 336, transports the nucleophile (or hydroxide) into the organic phase to react.[12][13] This method can avoid the need for expensive, anhydrous polar aprotic solvents and can be more environmentally friendly.[12]

Condition_Selection Start Select N-Alkylation Strategy CheckSubstrate Substrate Type? Start->CheckSubstrate AlkylHalide Primary/Secondary Alkyl Halide CheckSubstrate->AlkylHalide Alkyl Halide Carbonyl Aldehyde or Ketone CheckSubstrate->Carbonyl Carbonyl CheckSideReaction Is Over-alkylation a Major Concern? DirectAlkylation Direct Alkylation (K₂CO₃/DMF or DIPEA/ACN) CheckSideReaction->DirectAlkylation No ReductiveAmination Reductive Amination (NaBH(OAc)₃) CheckSideReaction->ReductiveAmination Yes CheckScale Is this for large-scale synthesis? PTC Consider Phase Transfer Catalysis (PTC) (e.g., NaOH/Toluene/TBAB) CheckScale->PTC Yes AlkylHalide->CheckSideReaction Carbonyl->ReductiveAmination DirectAlkylation->CheckScale NoProblem No YesProblem Yes YesScale Yes NoScale No

Caption: Decision tree for selecting an N-alkylation strategy.

References

Technical Support Center: Improving the Stability of 4-(4-Chlorobenzyl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Chlorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decreasing concentration over time. Is this a stability issue?

A1: Yes, inconsistent analytical results, particularly a decreasing peak area in chromatographic methods like HPLC, are a strong indicator that your compound is degrading under your specific experimental or storage conditions.[1] this compound, which contains a tertiary amine within its piperidine ring, can be susceptible to several degradation pathways. To systematically investigate this, a forced degradation study is the recommended first step.[2][3] This process intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and understand its stability profile.[2]

Q2: What are the most likely chemical degradation pathways for this compound in solution?

A2: The chemical structure of this compound features two primary sites susceptible to degradation: the piperidine ring's tertiary amine and the chlorobenzyl moiety.

  • Oxidation: The nitrogen atom in the piperidine ring is a prime target for oxidation, especially in the presence of atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of an N-oxide, which may be followed by more complex ring-opening reactions.[1]

  • Photodegradation: The presence of the chloro-substituted aromatic ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. This can initiate free-radical reactions, potentially leading to de-halogenation or the formation of complex polymeric byproducts.

  • Acid/Base Instability: While pH manipulation is a key tool for stabilization, extreme pH conditions can catalyze hydrolysis or other reactions, though the core structure is generally robust against simple hydrolysis. A study on a related piperidine compound, CLEFMA, showed it was most stable at a neutral pH.[4][5][6]

Below is a diagram illustrating the most probable degradation pathways.

cluster_main Potential Degradation Pathways Parent This compound N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., O₂, H₂O₂) Photodegradation Photolytic Byproducts (e.g., De-halogenated species) Parent->Photodegradation UV/Light Exposure Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential degradation pathways for this compound.

Q3: What are the critical factors I need to control to enhance the stability of my solutions?

A3: Several environmental and formulation factors can significantly impact the stability of this compound. Controlling these is crucial for reproducible results.[7]

  • pH: As a basic compound, the piperidine nitrogen can be protonated at acidic pH. This positively charged form is generally less susceptible to oxidation than the free base. Therefore, maintaining a slightly acidic pH (e.g., pH 3-6) with a suitable buffer system (citrate, acetate) is often the most effective stabilization strategy.[7][8]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7][9] Storing stock solutions and experimental samples at reduced temperatures (e.g., 4°C or -20°C) is highly recommended. A study on a similar piperidine derivative found its shelf-life was extended from 45 days at 25°C to 220 days at 4°C.[4][5][6]

  • Light: To prevent photodegradation, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4][5][7]

  • Oxygen: The presence of dissolved atmospheric oxygen is a primary driver of oxidative degradation. To minimize this, you can sparge your solvents and solution headspace with an inert gas like nitrogen or argon before sealing the container.

  • Solvent Choice: While DMSO is a common solvent for preparing stock solutions, ensure it is of high purity and anhydrous. Older or improperly stored DMSO can contain oxidizing impurities. For aqueous buffers, ensure high-purity water is used.

Q4: Are there advanced formulation strategies to improve stability for long-term storage or challenging assays?

A4: Yes, beyond basic controls, several advanced techniques can be employed:

  • Use of Antioxidants/Chelators: If oxidative degradation is confirmed, adding a small amount of an antioxidant can be effective. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite. Additionally, if metal-catalyzed oxidation is suspected, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.[1][7]

  • Cyclodextrin Encapsulation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the this compound molecule, shielding it from degradative environmental factors like water and light.[7][10][11][12] This is a well-established method for improving both the stability and solubility of guest molecules.[10][12]

  • Lyophilization (Freeze-Drying): For long-term storage, removing the solvent entirely by lyophilizing the compound from a suitable solvent system is the most effective method. The resulting solid powder is significantly more stable than a solution. The compound can then be reconstituted immediately before use.

Troubleshooting Guide

Problem: I observe new, unknown peaks appearing in my HPLC chromatogram over time.

Answer: This is a classic sign of degradation. The new peaks are likely degradation products. The key is to systematically identify them.

Troubleshooting Workflow:

  • Run a Forced Degradation Study: Follow Protocol 1 to generate samples that have been stressed under acidic, basic, oxidative, thermal, and photolytic conditions.

  • Analyze Stressed Samples: Analyze these stressed samples using your HPLC method (Protocol 2 ).

  • Compare Retention Times: Compare the retention times of the unknown peaks in your aged experimental sample with the new peaks that appear in the stressed samples. A match in retention time provides strong evidence for the identity of the degradation pathway.

  • Optimize HPLC Method: If the new peaks co-elute with the parent compound, you must re-optimize your HPLC method to achieve baseline separation. This is critical for an accurate, stability-indicating method.

cluster_workflow Troubleshooting Workflow: Identifying Unknown Peaks A Unknown peak observed in HPLC of aged sample B Perform Forced Degradation Study (See Protocol 1) A->B C Analyze stressed samples via HPLC (See Protocol 2) B->C D Compare retention times (tR) of unknown peaks with stressed samples C->D E Does tR match any degradation product? D->E F Probable degradation pathway identified. Implement targeted stabilization (e.g., add antioxidant for oxidative degradant). E->F Yes G Peak is from another source (e.g., contamination) or method requires optimization. E->G No

Caption: Workflow for identifying unknown peaks in a chromatogram.

Problem: My compound degrades quickly in my aqueous assay buffer.

Answer: This is often related to the pH or composition of the buffer.

  • Check Buffer pH: Confirm the final pH of your buffer after all components are added. The actual pH may differ from the theoretical pH. As discussed, a slightly acidic pH is often optimal.

  • Conduct a pH Profile Study: Prepare your solution in a series of buffers across a pH range (e.g., pH 3 to pH 8) and monitor the stability over time. This will identify the optimal pH for your specific experimental conditions.

  • Evaluate Buffer Components: Certain buffer species can potentially catalyze degradation. For example, phosphate buffers can sometimes interact with compounds. Consider switching to an alternative buffer system like citrate or acetate to see if stability improves.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its liabilities, in alignment with ICH Q1A/Q1B guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store an unstressed control sample (1 mL stock + 1 mL 50:50 acetonitrile:water) at 4°C in the dark.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a photostability chamber (ICH Q1B option 2: near UV at 200 watt-hours/m² and visible light at 1.2 million lux-hours). Wrap a control sample in foil and place it in the same chamber.

3. Analysis:

  • At the end of the incubation period, dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Data Summary Table (Hypothetical Results):

Stress ConditionIncubation Time/Temp% Degradation of ParentNumber of Degradation Peaks
0.1 M HCl24h @ 60°C5.8%1
0.1 M NaOH24h @ 60°C3.1%1
3% H₂O₂8h @ RT25.4%3
Thermal48h @ 80°C11.2%2
PhotolyticICH Q1B18.9%2
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, excipients, and impurities.

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A good starting point is a C18 column (e.g., Phenomenex, Waters; 4.6 x 250 mm, 5 µm particle size).

  • Software: Chromatography data station for data acquisition and processing.

2. Method Parameters (Starting Conditions):

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
    • Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B
    • 5-20 min: 30% to 90% B
    • 20-25 min: 90% B
    • 25-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector. A starting point is 220 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Inject the control and all stressed samples from the forced degradation study.

  • Specificity: The primary goal is to ensure all degradation peaks are baseline-resolved from the parent this compound peak. Check for peak purity of the parent compound using a PDA detector.

  • Once specificity is confirmed, proceed with full method validation according to ICH Q2(R1) guidelines (linearity, accuracy, precision, etc.).

References

Technical Support Center: Scale-Up Synthesis of 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Chlorobenzyl)piperidine. This molecule is a crucial building block in the development of various pharmaceutical agents, including potent antagonists for the NMDA receptor.[1] As such, its efficient and robust synthesis on a larger scale is a frequent objective for research and development teams.

This guide is structured as a dynamic troubleshooting resource. Instead of a static protocol, we will explore the common synthetic routes and directly address the challenges and questions that arise during process development and scale-up through a detailed FAQ and troubleshooting format. Our focus will be on providing not just solutions, but also the underlying chemical principles to empower you to adapt and optimize your process.

Core Synthetic Strategies: An Overview

The synthesis of this compound is most commonly achieved via two primary pathways. The choice of route often depends on starting material availability, cost, and the specific challenges encountered with impurities and byproducts.

  • Catalytic Hydrogenation of 4-(4-Chlorobenzyl)pyridine: This is arguably the most direct and widely used method for scale-up. It involves the reduction of the pyridine ring of a readily prepared precursor.[1] While efficient, this route presents challenges related to catalyst activity, selectivity (preventing dehalogenation), and product purification.

  • Functionalization of a Pre-formed Piperidine Ring: This approach involves starting with a piperidine derivative, such as N-protected-4-piperidone, and introducing the 4-chlorobenzyl moiety at the C4 position. This can be accomplished through multi-step sequences involving organometallic additions (e.g., Grignard reaction) followed by reduction steps.[2][3]

Below is a workflow diagram illustrating these primary synthetic approaches.

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Piperidone Functionalization Pyridine 4-Cyanopyridine + Toluene Benzylpyridine 4-Benzylpyridine Pyridine->Benzylpyridine Friedel-Crafts type rxn Hydrogenation Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Benzylpyridine->Hydrogenation Final_Product1 This compound Hydrogenation->Final_Product1 Piperidone N-Protected-4-Piperidone Grignard_Reaction Grignard Addition Piperidone->Grignard_Reaction Grignard_Reagent 4-Chlorobenzyl magnesium chloride Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol Tertiary Alcohol Intermediate Grignard_Reaction->Tertiary_Alcohol Reduction Dehydration & Reduction Steps Tertiary_Alcohol->Reduction Final_Product2 This compound Reduction->Final_Product2

Caption: High-level overview of the two primary synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis. We will primarily focus on the Catalytic Hydrogenation route due to its prevalence in scale-up operations.

Section A: Challenges in the Catalytic Hydrogenation of 4-(4-Chlorobenzyl)pyridine

The reduction of the pyridine ring is a robust transformation, but its efficiency on a large scale is highly dependent on precise control of reaction parameters.

FAQ 1: My hydrogenation reaction is stalling or proceeding very slowly. What are the likely causes?

This is one of the most common issues during scale-up. The root cause is often related to catalyst activity or mass transfer limitations.

  • Possible Causes & Solutions

    • Catalyst Inactivation/Poisoning: The palladium or platinum catalyst is sensitive to impurities. Sulfur, nitrogen, and halide-containing compounds from previous steps can poison the catalyst surface. The pyridine substrate itself can act as an inhibitor at high concentrations.

      • Solution: Ensure the 4-(4-chlorobenzyl)pyridine starting material is of high purity. Consider passing a solution of the starting material through a plug of silica gel or activated carbon to remove baseline impurities. Use a higher catalyst loading (e.g., increase from 1 mol% to 5 mol%), but be mindful of cost and potential for side reactions.

    • Poor Hydrogen Mass Transfer: On a larger scale, ensuring efficient contact between the solid catalyst, liquid substrate, and gaseous hydrogen is critical. Inadequate agitation or low hydrogen pressure can starve the reaction.

      • Solution: Increase the agitation speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. Increase the hydrogen pressure within the safety limits of your reactor (e.g., from 50 psi to 100 psi).[4]

    • Incorrect Solvent or pH: The reaction is often performed in acidic media (e.g., acetic acid or with HCl) to protonate the pyridine nitrogen, which facilitates reduction and reduces catalyst inhibition.[4]

      • Solution: Using glacial acetic acid as the solvent is a common and effective strategy.[4] If using other solvents like ethanol or methanol, ensure an acidic environment by adding stoichiometric amounts of HCl or H₂SO₄.

FAQ 2: I am observing significant dehalogenation, yielding 4-benzylpiperidine as a major byproduct. How can I suppress this?

Hydrodechlorination is a well-known side reaction in catalytic hydrogenations involving aryl chlorides. This occurs when the C-Cl bond is cleaved by hydrogen on the catalyst surface (hydrogenolysis).

  • Possible Causes & Solutions

    • Overly Aggressive Catalyst/Conditions: Palladium on Carbon (Pd/C) is highly active and can readily catalyze hydrodechlorination, especially at elevated temperatures and pressures.

      • Solution: Switch to a less aggressive catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often preferred for hydrogenating pyridines while preserving aryl halides, especially under acidic conditions.[4] Alternatively, modify the Pd/C catalyst by adding an inhibitor like sodium acetate or a mild base (e.g., triethylamine) to temper its activity.

    • Prolonged Reaction Time or High Temperature: The longer the substrate is exposed to the active catalyst under hydrogen, especially after the primary reaction is complete, the more likely side reactions are to occur.

      • Solution: Monitor the reaction closely by hydrogen uptake or periodic sampling (GC/HPLC). Stop the reaction as soon as the starting material is consumed. Lower the reaction temperature (e.g., from 60 °C to 40 °C) to reduce the rate of the dehalogenation side reaction.

ParameterCondition A (High Dehalogenation)Condition B (Optimized)Outcome
Catalyst 10% Pd/C5% PtO₂Reduced hydrogenolysis of C-Cl bond.
Solvent EthanolGlacial Acetic AcidAcidic medium enhances pyridine reduction and can suppress C-Cl cleavage.[4]
Pressure 150 psi60-70 barLower pressure can sometimes favor selectivity.[4]
Temperature 70 °C40-50 °CLower temperature disfavors the side reaction.
Yield (Target) 65%>90%
Impurity (%) 25% (4-benzylpiperidine)<2% (4-benzylpiperidine)

FAQ 3: What is the most effective method for purifying the final product and removing catalyst fines on a large scale?

Purification is critical to meet pharmaceutical standards. The primary contaminants are residual catalyst, dehalogenated byproduct, and unreacted starting material.

  • Suggested Purification Workflow

    • Catalyst Removal: After the reaction, the heterogeneous catalyst must be completely removed.

      • Protocol: Pressurize the reactor with inert gas (N₂) and carefully vent. Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) to reduce viscosity. Filter the mixture through a bed of diatomaceous earth (e.g., Celite®). This prevents the fine catalyst particles from clogging the filter paper and ensures complete removal. Wash the filter cake thoroughly with the solvent to recover all the product.

    • Solvent Removal & Basification: The acidic solvent is removed, and the product is converted to its free base form.

      • Protocol: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and cool in an ice bath. Slowly add a concentrated base (e.g., 50% NaOH solution) until the pH is >12. This will neutralize the acid and deprotonate the piperidinium salt to the free base, which often precipitates or forms an oil.

    • Extraction & Crystallization: The free base is extracted and purified by crystallization.

      • Protocol: Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent to yield the crude free base. The final purification is typically achieved by crystallization of the hydrochloride salt. Dissolve the crude base in a solvent like isopropanol or acetone and add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution. The this compound hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried. A similar salt formation technique using CO2 has been reported for purifying piperidine itself.[5]

G Start Hydrogenation Reaction Stalled? CheckPurity Check Purity of 4-(4-chlorobenzyl)pyridine Start->CheckPurity CheckAgitation Check Agitation & H₂ Pressure CheckPurity->CheckAgitation Purity OK PurifySM Purify Starting Material (e.g., Carbon Treatment) CheckPurity->PurifySM Impure CheckSolvent Is Solvent Acidic? (e.g., Acetic Acid) CheckAgitation->CheckSolvent Sufficient IncreaseAgitation Increase Stirring Speed and/or H₂ Pressure CheckAgitation->IncreaseAgitation Insufficient IncreaseLoading Increase Catalyst Loading CheckSolvent->IncreaseLoading Yes AddAcid Switch to Acetic Acid or add HCl CheckSolvent->AddAcid No PurifySM->Start Success Reaction Proceeds IncreaseLoading->Success IncreaseAgitation->Success AddAcid->Success

Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.

Experimental Protocol Example: Optimized Hydrogenation

This protocol is a representative example for a lab-scale synthesis, designed to be scalable and to minimize the dehalogenation side reaction.

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • 4-(4-Chlorobenzyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.02 eq, 2 mol%)

  • Glacial Acetic Acid (approx. 10 volumes)

  • Hydrogen Gas (high purity)

  • Diatomaceous Earth (Celite®)

  • 50% (w/w) Sodium Hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Concentrated Hydrochloric Acid

Procedure:

  • Reactor Setup: To a hydrogenation reactor rated for at least 100 psi, add 4-(4-chlorobenzyl)pyridine and glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the PtO₂ catalyst. Note: PtO₂ is not pyrophoric like pre-reduced catalysts, but standard care should be taken.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 60-70 bar with hydrogen.[4]

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 45 °C. Monitor the reaction by observing the drop in hydrogen pressure (hydrogen uptake). The reaction is typically complete in 6-10 hours.[4]

  • Work-up - Catalyst Filtration: After completion, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.

  • Work-up - Isolation: Combine the filtrates and remove the solvents under reduced pressure. To the resulting residue, add water and cool in an ice bath. Slowly add 50% NaOH solution with stirring until the pH is >12.

  • Work-up - Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound free base.

  • Purification - Salt Formation: Dissolve the crude free base in isopropanol. Slowly add concentrated HCl dropwise with stirring. The hydrochloride salt will precipitate. Stir for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation.

  • Final Product: Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product as a white to off-white solid.

References

Technical Support Center: Method Refinement for the Purification of 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(4-Chlorobenzyl)piperidine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common and complex challenges encountered during the purification of this important synthetic intermediate. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Purification Strategy Overview

The purification of this compound, a basic secondary amine, hinges on exploiting its chemical properties. The optimal strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The primary methods at your disposal are Acid-Base Extraction, Column Chromatography, and Recrystallization of a salt form.

A logical workflow for selecting the appropriate purification method is essential for efficiency and yield.

G start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Bulk Purification is_purity_sufficient Purity >95% by TLC/GC-MS? extraction->is_purity_sufficient column_chrom Column Chromatography is_purity_sufficient->column_chrom No (Closely-related impurities) final_product Pure this compound is_purity_sufficient->final_product Yes is_solid Is Product a Crystalline Solid? column_chrom->is_solid recrystallization Recrystallization of HCl Salt is_solid->recrystallization Yes (for final polish) end_oil Pure Product (as oil) is_solid->end_oil No recrystallization->final_product

Caption: Decision workflow for purifying this compound.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is formatted as a direct Q&A to address specific experimental issues.

A. Acid-Base Extraction

This technique is the workhorse for initial purification, leveraging the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.[1][2]

Q1: I've formed a persistent emulsion during the extraction with aqueous acid. How can I break it?

A1: Emulsion formation is common when organic and aqueous layers have similar densities or when particulates are present.

  • Causality: The piperidine salt formed may act as a surfactant, stabilizing the emulsion.

  • Solutions:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, helping to force the separation of layers.[1]

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool to break up the suspension.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours).

Q2: After basifying the aqueous layer to recover my product, the yield is very low. Where did my product go?

A2: This issue points to incomplete extraction or incomplete recovery.

  • Causality & Troubleshooting:

    • Insufficient Acidification: Ensure the initial aqueous layer was sufficiently acidic (pH < 2) to protonate all the piperidine. Use pH paper to check. If the pH was too high, your basic product remained in the organic layer.

    • Insufficient Basification: When recovering the free base, ensure the aqueous layer is strongly basic (pH > 12). This guarantees the deprotonation of the piperidinium salt to the water-insoluble free base.[3]

    • Multiple Extractions: A single extraction is often insufficient. Perform at least three extractions of the organic layer with acid, and subsequently, three back-extractions of the basified aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure complete transfer of the product.[2]

    • Product Solubility: While the free base is largely insoluble in water, some loss is inevitable. Using brine during the final washes of the combined organic extracts can help minimize this.[4]

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Product Recovery A Crude Mixture in Organic Solvent (Product + Neutral Impurities) B Add Aqueous HCl (e.g., 1M) A->B C Shake & Separate B->C D Organic Layer (Neutral Impurities) C->D Discard/Analyze E Aqueous Layer (Product as HCl Salt) C->E F Aqueous Layer (from Step 1) G Add Aqueous NaOH (e.g., 3M) until pH > 12 F->G H Extract with Organic Solvent (x3) G->H I Combine Organic Layers H->I J Dry (Na2SO4), Filter, Evaporate I->J K Purified Product (Free Base) J->K

Caption: Standard workflow for acid-base extraction of a basic amine.

B. Column Chromatography

Column chromatography is essential for separating this compound from structurally similar impurities (e.g., unreacted starting materials or over-alkylated byproducts) that are not removed by extraction.[5]

Q1: My product is streaking badly on the silica gel column and the separation is poor.

A1: This is a classic issue when running basic compounds on standard silica gel.

  • Causality: Silica gel is inherently acidic (due to silanol groups, Si-OH) and strongly adsorbs basic compounds like amines. This leads to irreversible binding, peak tailing (streaking), and poor recovery.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-1% v/v). This base will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column, although the latter requires a different solvent system (e.g., acetonitrile/water).[6]

    • Load the Sample Carefully: Ensure the sample is concentrated onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent. This creates a tight starting band.[7]

Q2: I can't find a good solvent system using TLC. The spots are either at the baseline or at the solvent front.

A2: Finding the right eluent is critical for good separation.[8]

  • Causality: The polarity difference between your starting materials, product, and byproducts dictates the required eluent polarity.

  • Troubleshooting Steps:

    • Start Non-Polar: Begin with a non-polar solvent like Hexanes or Heptane and gradually add a more polar solvent like Ethyl Acetate. A common starting point for amines is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.

    • Add a More Polar Modifier: If the product remains at the baseline even with high concentrations of Ethyl Acetate, switch to a more polar modifier like Methanol or Isopropanol. A system of Dichloromethane:Methanol (e.g., 98:2 to 95:5) is often effective.

    • Remember the Base: Always include 0.5-1% triethylamine in your TLC mobile phase to replicate the conditions you will use on the column and prevent streaking.

C. Recrystallization

Recrystallization is an excellent final purification step, especially for obtaining a high-purity, crystalline solid. It is often easier to crystallize the hydrochloride salt of this compound than the free base, which may be an oil or a low-melting solid.

Q1: My product "oiled out" instead of forming crystals upon cooling.

A1: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.

  • Causality: The solution is too concentrated, the cooling is too rapid, or the solvent is inappropriate. The presence of impurities can also lower the melting point of the mixture, promoting oiling.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.

    • Slow Cooling: Let the flask cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[9]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.

    • Change Solvent System: Experiment with different solvent pairs. For the HCl salt, solvent systems like Ethanol/Ether, Isopropanol/Hexane, or Acetone/Water can be effective.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl (2 x 100 mL).[2]

  • Wash (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent (e.g., 50 mL EtOAc) to remove any trapped neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M aqueous NaOH with stirring until the pH is >12 (confirm with pH paper). A white precipitate or oil (the free base) should form.

  • Product Extraction: Extract the basified aqueous mixture three times with fresh DCM (3 x 100 mL).

  • Isolation: Combine the organic extracts. Wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[4]

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4.5:0.5 Hexanes:EtOAc:TEA). Wet packing is generally preferred for better column performance.[5]

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product (post-extraction) in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the eluent under reduced pressure.

Part 4: Purity Assessment

Verifying the purity of the final product is a critical step. A combination of techniques provides the most comprehensive assessment.

TechniqueInformation ProvidedTypical Observations for Pure Product
TLC Quick purity check, monitors reaction/column progress.A single spot with a consistent Rf value.
GC-MS Purity assessment and impurity identification.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z).
HPLC Quantitative purity analysis (e.g., % area).A single major peak. Reverse-phase (C18) is common.[12][13]
¹H NMR Structural confirmation and purity.Clean spectrum matching the expected chemical shifts and integration for this compound. Absence of signals from starting materials or solvents.

Modern analytical techniques are crucial for robust impurity profiling as mandated by regulatory guidelines.[14][15]

References

Technical Support Center: Strategies for Regioselective Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Functionalization. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] However, controlling the site of functionalization on the piperidine ring—achieving high regioselectivity—remains a significant experimental challenge for many researchers. This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.

This resource is structured to help you diagnose issues and refine your experimental strategy, whether you are targeting the electronically activated α (C2/C6) position, the sterically accessible γ (C4) position, or the notoriously challenging β (C3/C5) position.

Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions. For more detailed troubleshooting, please refer to the specific guides that follow.

Q1: My C-H functionalization reaction is non-selective and hits multiple positions on the piperidine ring. What is the primary cause?

A: The inherent reactivity of the C-H bonds in a piperidine ring is not uniform. The C-H bonds at the α-position (C2/C6) are electronically activated by the adjacent nitrogen atom, making them the default sites for many reactions, such as those involving metal carbenoids or radical processes.[4][5] Achieving selectivity for the β (C3) or γ (C4) positions requires overcoming this intrinsic preference. This is typically achieved by using specifically designed directing groups and catalyst systems that favor remote functionalization.[4][6]

Q2: How do I choose the most effective N-protecting or directing group for my desired regioselectivity?

A: The choice is critical and depends entirely on your target position.

  • For α-Functionalization (C2): Simple N-Boc or N-Bs (brosyl) groups are often sufficient, as this position is electronically favored.[4][5] Certain directing groups like pyridyl or thioamides can also facilitate highly selective and even enantioselective α-functionalization.[7][8]

  • For γ-Functionalization (C4): Overcoming the preference for C2 requires a more sophisticated approach. Bulky N-protecting groups can sterically hinder the C2 position. More effectively, specific directing groups, such as N-α-oxoarylacetyl groups in combination with tailored rhodium catalysts, can direct functionalization to the C4 position.[4][6]

  • For β-Functionalization (C3): This is the most challenging position due to electronic deactivation from the adjacent nitrogen.[4][5] Direct C-H functionalization is rare. The most successful strategies often involve indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine intermediate followed by selective reductive ring-opening.[4][6] Alternatively, directing groups attached to the C3 position itself, like an aminoquinoline (AQ) amide, can direct arylation to the C4 position, yielding a cis-3,4-disubstituted pattern.[9]

Q3: I'm attempting an N-alkylation, but I'm getting significant amounts of the di-alkylated quaternary salt. How can I favor mono-alkylation?

A: This is a classic problem of over-alkylation. To improve selectivity for the mono-alkylated product, you should ensure the piperidine is always in excess relative to the alkylating agent. The most effective strategy is the slow addition of the alkylating agent (e.g., using a syringe pump) to a solution of the piperidine.[7] Using a slight excess of the piperidine (e.g., 1.1 equivalents) can also help.[7]

Q4: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity in piperidine functionalization is governed by the interplay between the substrate's conformation and the reagents.

  • Catalyst Control: For C-H functionalization, the choice of a chiral catalyst is paramount. For instance, in rhodium-catalyzed C-H insertion reactions, switching from a standard catalyst to a more sterically demanding chiral catalyst like Rh₂(R-TPPTTL)₄ can dramatically improve diastereomeric ratios.[4][5]

  • Substrate Control: Existing stereocenters on the piperidine ring will influence the facial selectivity of an incoming reagent. Understanding the most stable chair conformation of your substrate is key to predicting the outcome.

  • Post-Reaction Epimerization: In some cases, an initial non-selective reaction can be followed by an epimerization step that enriches the thermodynamically more stable diastereomer. This has been observed in photoredox-catalyzed α-arylation reactions.[10]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization — Reaction Defaults to the α-Position (C2)

Common Cause: The C-H bonds α to the nitrogen are the most electronically activated and weakest, making them the kinetic default for many C-H functionalization reactions.

Troubleshooting Workflow:

G cluster_c4 Solutions for C4-Selectivity start Problem: Undesired α-Functionalization q1 Is C4 the desired position? start->q1 q2 Is C3 the desired position? q1->q2 No sol_c4_1 Strategy 1: Catalyst Control Use a sterically bulky catalyst to block C2. Example: Rh₂(S-2-Cl-5-BrTPCP)₄ q1->sol_c4_1 Yes sol_c3_1 Strategy: Indirect Approach Synthesize an N-Boc-tetrahydropyridine intermediate. q2->sol_c3_1 Yes end_c4 Outcome: Selective C4-Functionalization sol_c4_1->end_c4 sol_c4_2 Strategy 2: Directing Group Install an N-acyl directing group that favors a large palladacycle intermediate. sol_c4_2->end_c4 sol_c4_3 Strategy 3: Steric Shielding Introduce bulky substituents at C2 to physically block the position. sol_c4_3->end_c4 sol_c3_2 Perform asymmetric cyclopropanation. sol_c3_1->sol_c3_2 sol_c3_3 Execute reductive, stereoselective ring-opening to reveal the C3-functionalized product. sol_c3_2->sol_c3_3 end_c3 Outcome: Selective C3-Functionalization sol_c3_3->end_c3

Caption: Decision workflow for overcoming α-selectivity.

Detailed Solutions:

  • Catalyst and Directing Group Modification (For C4-Selectivity): The combination of the N-protecting/directing group and the metal catalyst is crucial for overriding the electronic preference for the α-position. In rhodium-catalyzed C-H insertion reactions, using an N-α-oxoarylacetyl-piperidine substrate in combination with a bulky, chiral dirhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to effectively shield the C2 position and direct the reaction to C4.[4][6]

  • Palladium-Catalyzed C-H Arylation (For C4-Selectivity): For Pd-catalyzed reactions, using a C3-linked aminoquinoline (AQ) directing group can promote C4 arylation. The bulky N-Boc protecting group on the nitrogen disfavors the formation of a palladacycle involving the C2 position, thereby promoting reaction at C4.[9]

  • Indirect Approach (For C3-Selectivity): Direct C-H functionalization at C3 is exceptionally difficult. An effective, albeit longer, route involves the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening of the resulting bicyclic system to install a substituent at the C3 position.[4][5][6]

Problem 2: Low Yield or Incomplete Conversion in a Directed C-H Functionalization

Common Causes: Sub-optimal reaction conditions, poor choice of oxidant or base, or catalyst inhibition/deactivation.

Troubleshooting Steps:

  • Re-evaluate the Base: In many Pd-catalyzed C-H arylations, an inexpensive carbonate base like K₂CO₃ can be effective and is preferable to silver-based oxidants/additives.[9] If your reaction is sluggish, screen other bases (e.g., Cs₂CO₃, K₃PO₄).

  • Check the Oxidant/Additive: For reactions requiring an oxidant (e.g., AgOAc), ensure it is fresh and handled under anhydrous conditions. Silver salts can be light-sensitive and degrade over time.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Toluene is often a good starting point for Pd-catalyzed arylations.[9] For photoredox reactions, polar aprotic solvents like acetonitrile or DMF are common.[7] Ensure the solvent is anhydrous and degassed, as oxygen and water can interfere with many catalytic cycles.

  • Increase Catalyst Loading: While undesirable, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome slow kinetics, especially if minor impurities are poisoning the catalyst.

  • Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes decrease regioselectivity.[4]

Data Presentation

Table 1: Influence of N-Group and Catalyst on Regioselectivity of Rh-Catalyzed C-H Functionalization
N-Protecting/Directing GroupCatalystPrimary Position FunctionalizedDiastereomeric Ratio (d.r.)Reference
N-BocRh₂(R-TCPTAD)₄C2 (α)11:1[5]
N-Bs (p-bromophenylsulfonyl)Rh₂(R-TPPTTL)₄C2 (α)>30:1[5]
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4 (γ)4.2:1[4]
N-BocRh₂(S-DOSP)₄C2 (α)1:1[4]

This table clearly demonstrates how a rational selection of the nitrogen substituent and the rhodium catalyst's ligand sphere can steer the functionalization to either the C2 or C4 position with varying degrees of stereocontrol.[4][5][11]

Experimental Protocols

Protocol 1: Catalyst-Controlled C4-Arylation of an N-Acyl Piperidine

This protocol is adapted from the work of Davies and co-workers for the selective C4-functionalization of piperidine.[4][6]

Reaction Scheme Visualization:

G compound1 N-Acyl Piperidine plus1 + compound1->plus1 compound2 Aryl Diazoacetate plus1->compound2 arrow_react compound2->arrow_react compound3 C4-Arylated Piperidine arrow_react->compound3 reagents Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5 mol%) CH₂Cl₂ 2h addition, then stir overnight arrow_react->reagents

Caption: General scheme for C4-arylation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, add the N-α-oxoarylacetyl-piperidine substrate (0.75 mmol) and the dirhodium catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 2 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe.

  • Reagent Addition: In a separate flask, dissolve the methyl aryldiazoacetate (0.5 mmol) in 4 mL of anhydrous CH₂Cl₂.

  • Reaction Execution: Using a syringe pump, add the solution of the diazo compound to the catalyst/substrate mixture over a period of 2 hours at room temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C4-functionalized product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and enantiomeric excess by chiral HPLC.[4]

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the structure and purity of synthesized 4-(4-Chlorobenzyl)piperidine. Moving beyond a simple listing of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

The synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in the structures of many pharmaceuticals. This compound, a key intermediate, demands rigorous structural verification to ensure the integrity of subsequent drug discovery efforts. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques for this purpose.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to unequivocally confirm the structure of a novel compound. Instead, a synergistic approach, leveraging the strengths of multiple orthogonal techniques, is the gold standard. For this compound, we advocate for a primary triad of techniques: NMR for detailed structural mapping, MS for molecular weight confirmation and fragmentation analysis, and IR spectroscopy for functional group identification. Purity is then best assessed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Workflow for Structural Confirmation

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Data Interpretation & Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Primary Structural Elucidation MS Mass Spectrometry (EI/ESI) Synthesized_Product->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (FTIR-ATR) Synthesized_Product->IR Functional Group ID Chromatography Chromatography (HPLC/GC) Synthesized_Product->Chromatography Purity Assessment Structure_Confirmed Structure Confirmed & Purity Assessed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Chromatography->Structure_Confirmed

A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational pillars in the design of a vast array of pharmaceuticals.[1][2] Their remarkable prevalence is a testament to their ability to confer advantageous pharmacokinetic properties, participate in crucial molecular interactions, and offer a synthetically accessible framework for developing novel therapeutics.[2][3] While their structures appear deceptively similar, the presence of a second nitrogen atom in the piperazine ring introduces fundamental differences that profoundly shape their biological activity and application in drug design.[1] This guide presents a comprehensive, data-driven comparison of these two "privileged scaffolds," offering critical insights for researchers, scientists, and drug development professionals to inform strategic decisions in the pursuit of innovative medicines.[1]

Physicochemical Properties: The Foundation of Biological Function

The seemingly subtle distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant divergences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (LogP), are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1]

Piperidine is generally more basic and more lipophilic than piperazine.[1] The presence of two nitrogen atoms in piperazine provides two sites for protonation and increases the molecule's polarity, which often leads to enhanced aqueous solubility.[1] This difference in polarity and basicity has profound implications for a drug candidate's ability to cross cellular membranes and interact with its target protein.[1]

Comparative Analysis of Biological Activities

Both piperidine and piperazine scaffolds are integral components of numerous drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5] Their versatility stems from their ability to be readily functionalized, allowing for the fine-tuning of their pharmacological profiles.

Central Nervous System (CNS) Disorders

Both scaffolds are particularly prominent in the development of drugs targeting the CNS.[2][3] Their ability to often cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in this domain.[1] Piperazine derivatives are well-represented in antipsychotic and antidepressant medications, often targeting dopamine and serotonin receptors.[3][6] Piperidine is a core structure in many potent analgesics, such as fentanyl, and in drugs for neurodegenerative diseases like donepezil.[7][8]

Oncology

In the realm of oncology, both piperidine and piperazine moieties are found in numerous targeted therapies.[4][5] They often serve as key pharmacophoric elements in kinase inhibitors, a major class of anticancer drugs.[1] The piperazine ring, for instance, is a common feature in drugs targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10] Piperidine-containing compounds have also demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms.[4]

A Head-to-Head Quantitative Comparison

The strategic choice between a piperidine and a piperazine scaffold can dramatically influence receptor affinity and selectivity. A compelling example is seen in the development of ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. A comparative study of structurally analogous compounds revealed that while replacing a piperazine ring with a piperidine did not significantly impact affinity for the hH3R, it resulted in a remarkable increase in affinity for the σ1R.[11][12][13]

Compound FeatureScaffoldhH3R Kᵢ (nM)σ1R Kᵢ (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

This data highlights how a subtle change in the heterocyclic core can dramatically alter the selectivity profile of a compound, a critical consideration in minimizing off-target effects.[11][12][13]

ADMET Profile Comparison: A Critical Consideration

A drug's success is not solely dependent on its pharmacological activity but also on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The choice between a piperidine and piperazine core can have significant implications in this regard.

  • Metabolism: The two nitrogen atoms in the piperazine ring present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1] Piperidine derivatives often have a simpler metabolic profile.[1]

  • Permeability and Solubility: The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can be advantageous for oral bioavailability.[1] Conversely, the more lipophilic nature of piperidine derivatives may lead to better membrane permeability.[1]

  • Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[1]

Experimental Protocols for Biological Evaluation

To provide a practical context for the comparison of these scaffolds, this section outlines standardized, step-by-step methodologies for key experiments used to assess their biological activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, providing a quantitative measure of its potency in inhibiting cell growth.

Workflow for MTT Assay

A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a specified period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability and determine IC50 value H->I

Caption: General workflow for determining the IC₅₀ of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the piperidine or piperazine derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a duration relevant to the cell line and compound being tested (typically 48 or 72 hours).[15]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[15]

Protocol 2: Enzyme Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit the activity of a specific enzyme, a common mechanism of action for many drugs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme of interest. Prepare stock solutions of the enzyme, substrate, and the test inhibitor (piperidine or piperazine derivative).[16]

  • Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a 96-well plate), add the enzyme and varying concentrations of the inhibitor. Allow for a short pre-incubation period to permit binding.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[16]

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.[16]

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to calculate the IC₅₀ value.[16] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17]

Protocol 3: Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (the piperidine or piperazine derivative).[18]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[19]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The filter plate will retain the membranes with the bound ligand.[18]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[18]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.[20]

Signaling Pathway Visualization

To illustrate the context in which these scaffolds exert their biological effects, the following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often targeted by piperidine and piperazine-containing anticancer drugs.[9][10][21]

PI3K/Akt/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (activates) Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Piperidine/Piperazine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a point of intervention for inhibitors.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or piperazine scaffold is a nuanced and strategic one, driven by the specific therapeutic goal and the desired physicochemical and pharmacological properties of the final drug candidate.[1] Piperidine's higher basicity and lipophilicity can be advantageous for enhancing membrane permeability and facilitating strong ionic interactions with target proteins.[1] In contrast, piperazine, with its dual nitrogen atoms and greater hydrophilicity, offers opportunities for multipolar interactions and can improve aqueous solubility.[1]

Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct characteristics, supported by robust experimental evaluation, is paramount to successfully harnessing their potential in the development of the next generation of innovative medicines.

References

The Pivotal Role of the 4-Chlorobenzyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chlorobenzyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence in medicinal chemistry is a testament to its favorable physicochemical properties, which often impart enhanced metabolic stability and improved pharmacokinetic profiles.[2] Within this broad class of compounds, analogs featuring a 4-(4-Chlorobenzyl)piperidine core have garnered significant attention, particularly as potent modulators of monoamine transporters—critical players in neurotransmission and the targets of many antidepressant and psychostimulant drugs.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance backed by experimental data to inform and guide future drug development endeavors.

The Monoamine Transporter System: A Key Target

The therapeutic efficacy of many centrally acting agents is rooted in their ability to modulate the levels of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—in the synaptic cleft. This regulation is primarily achieved through the inhibition of their respective reuptake transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] The this compound scaffold has proven to be a versatile framework for designing inhibitors that can selectively target one or more of these transporters, thereby offering the potential for tailored pharmacological profiles.

Deconstructing the SAR: Key Structural Modifications and Their Impact

The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for the rational design of compounds with desired potency and selectivity.

The Piperidine Ring: Stereochemistry and Substitution

The stereochemistry of the piperidine ring is a critical determinant of activity. Studies on related 3,4-disubstituted piperidines have shown that cis and trans isomers, as well as their enantiomeric forms, can exhibit vastly different selectivity profiles for DAT, SERT, and NET. This highlights the importance of rigidifying the scaffold in a specific conformation to achieve the desired interaction with the transporter's binding pocket.

The Piperidine Nitrogen (N1): The Gateway to Modulation

The nitrogen atom of the piperidine ring serves as a crucial anchor point for various substituents that can dramatically influence the compound's pharmacological properties. Modifications at this position are a common strategy to fine-tune potency, selectivity, and pharmacokinetic parameters.

A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated for their inhibitory activity. While the primary target in this specific study was steroid-5α-reductase, the principles of N-substitution are broadly applicable. For instance, the introduction of bulky substituents like diphenylacetyl and dicyclohexylacetyl groups at the nitrogen led to potent inhibition.[4] This suggests that the N1 position can accommodate sterically demanding groups, which can be exploited to optimize interactions with the target protein.

The 4-Position: The Benzyl Anchor

The 4-(4-Chlorobenzyl) group is a defining feature of this class of compounds. The chlorine atom on the benzyl ring often contributes to enhanced binding affinity, likely through halogen bonding or by influencing the overall electronic properties of the aromatic ring. The nature of substitutions on the phenyl ring is a well-established factor in the activity at monoamine transporters, with electron-withdrawing groups often having a significant impact on potency.[5]

In a related series of 4-benzylpiperidine carboxamides, the nature of the aromatic ring system was shown to be critical for selectivity. For example, compounds with a diphenyl group exhibited stronger inhibition of dopamine reuptake, while those with a biphenyl group were more potent inhibitors of serotonin and norepinephrine reuptake.[6] This underscores the importance of the aromatic moiety in dictating the selectivity profile.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of representative 4-benzylpiperidine analogs at the dopamine, serotonin, and norepinephrine transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.

Table 1: Inhibitory Activity (IC50) of 4-Benzylpiperidine Carboxamides at Monoamine Transporters [6]

Compound IDR¹ SubstituentLinker (n)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
7e Biphenyl2>10,0001.83.2
8e Biphenyl3>10,0002.51.5
7f Diphenyl225.115.810.0
8f Diphenyl3112.220.08.9
7j 2-Naphthyl2>10,0004.02.5
8j 2-Naphthyl3>10,0003.21.2

Note: This table is adapted from a study on 4-benzylpiperidine carboxamides and serves to illustrate the impact of the aromatic substituent and linker length on transporter inhibition. While not direct this compound analogs, the SAR principles are highly relevant.

Experimental Protocols: Ensuring Self-Validating Systems

The reliability of SAR data is intrinsically linked to the robustness of the experimental protocols used for their generation. The following outlines a standard in vitro assay for determining the inhibitory activity of compounds at monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: A solution containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing hDAT, hSERT, or hNET plating Seed cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate with test compounds plating->pre_incubation Overnight incubation initiate_uptake Add radiolabeled neurotransmitter pre_incubation->initiate_uptake terminate_uptake Wash with ice-cold buffer initiate_uptake->terminate_uptake lysis Cell Lysis terminate_uptake->lysis scintillation Scintillation Counting lysis->scintillation ic50 Calculate IC50 values scintillation->ic50

Logical Relationships in SAR: A Visual Representation

The following diagram illustrates the key structural elements of the this compound scaffold and their influence on biological activity.

// Core Scaffold core [label="this compound\nScaffold", pos="0,0!", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Modification Points n1_sub [label="N1-Substituent", pos="-2,1.5!"]; piperidine_sub [label="Piperidine Ring\nSubstitution/Stereochemistry", pos="2,1.5!"]; benzyl_sub [label="Benzyl Ring\nSubstitution", pos="0,-2!"];

// Biological Outcomes potency [label="Potency", pos="-3,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; selectivity [label="Selectivity\n(DAT/SERT/NET)", pos="3,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_props [label="Pharmacokinetics", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges core -> n1_sub [dir=both]; core -> piperidine_sub [dir=both]; core -> benzyl_sub [dir=both];

n1_sub -> potency [label="Size/Lipophilicity"]; n1_sub -> selectivity; n1_sub -> pk_props [label="Metabolic Stability"];

piperidine_sub -> potency [label="Conformation"]; piperidine_sub -> selectivity [label="Stereoisomerism"];

benzyl_sub -> potency [label="Electronic Effects"]; benzyl_sub -> selectivity [label="Aromatic Interactions"]; } caption [label="Key Structure-Activity Relationships of this compound Analogs", fontsize=10, fontname="Arial"];

Concluding Remarks and Future Directions

The this compound scaffold represents a privileged structure in the design of potent and selective monoamine transporter inhibitors. The structure-activity relationships discussed herein highlight the critical role of substitutions on the piperidine nitrogen and the aromatic ring, as well as the stereochemistry of the piperidine core. The presented experimental data and protocols provide a framework for the systematic evaluation of new analogs.

Future research in this area should focus on exploring a wider range of substituents on both the piperidine and benzyl rings to further refine selectivity profiles. The use of computational modeling and molecular docking studies can provide valuable insights into the binding interactions at the molecular level, guiding the design of next-generation inhibitors with improved efficacy and safety profiles for the treatment of various neurological and psychiatric disorders.

References

Comparative Efficacy of 4-(4-Chlorobenzyl)piperidine Derivatives as CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a detailed comparison of the efficacy of various 4-(4-Chlorobenzyl)piperidine derivatives as antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 is a key receptor in the inflammatory response, and its antagonists are of significant interest for the treatment of various inflammatory diseases and cancer. We will delve into the structure-activity relationships of these compounds, presenting comparative experimental data and the methodologies used to determine their efficacy.

The Significance of CCR2 Antagonism

The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes. Furthermore, this signaling pathway is known to contribute to tumor progression and metastasis by recruiting tumor-associated macrophages. Consequently, the development of potent and selective CCR2 antagonists is a major focus in medicinal chemistry.

The this compound scaffold has emerged as a promising starting point for the design of novel CCR2 antagonists. Its structural features allow for modifications that can enhance binding affinity and selectivity for the CCR2 receptor.

Comparative Efficacy of Novel Derivatives

A recent study focused on the synthesis and evaluation of a series of this compound derivatives designed to bind to an allosteric site on the CCR2 receptor. The efficacy of these compounds was assessed through a competitive binding assay, which measured their ability to displace a known radiolabeled CCR2 antagonist, [3H]-INCB3344, from the receptor. The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of its potency.

Data Summary

The following table summarizes the IC50 values for a selection of these derivatives, highlighting the impact of structural modifications on their CCR2 binding affinity.

CompoundStructureIC50 (nM)
1 This compound>10000
2 N-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)cyclopropanecarboxamide180
3 N-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)isobutyramide80
4 1-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-3-ethylurea50
5 1-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-3-(tert-butyl)urea25

Data sourced from a study on novel allosteric CCR2 antagonists.

Structure-Activity Relationship Analysis

The data reveals a clear structure-activity relationship among the tested derivatives. The parent compound, this compound, exhibited no significant binding affinity for CCR2. However, the introduction of a carboxamide or urea moiety at the piperidine nitrogen dramatically increased the potency.

Specifically, the progression from a cyclopropanecarboxamide (Compound 2) to an isobutyramide (Compound 3) resulted in a more than two-fold increase in potency. This suggests that the bulkier isopropyl group provides a better fit within the allosteric binding pocket of the receptor.

The most potent compounds in this series were the urea derivatives. The ethylurea derivative (Compound 4) showed a significant improvement in potency, and the tert-butylurea derivative (Compound 5) was the most potent of all, with an IC50 of 25 nM. This indicates that the increasing steric bulk on the urea nitrogen is favorable for receptor binding.

Experimental Protocol: Competitive Binding Assay

The following protocol outlines the methodology used to determine the IC50 values for the this compound derivatives.

Objective: To measure the binding affinity of test compounds to the human CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [3H]-INCB3344 (radioligand)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Harvest HEK293-hCCR2 cells.

    • Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • Add the cell membrane preparation to the wells of a 96-well filter plate.

    • Add [3H]-INCB3344 to a final concentration of 0.5 nM.

    • Add the test compounds at varying concentrations (e.g., from 0.1 nM to 10 µM).

    • For control wells, add either assay buffer (for total binding) or a high concentration of a known non-radiolabeled CCR2 antagonist (for non-specific binding).

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane CCR2-expressing Cell Membranes Incubation Incubate at RT (60 min) Membrane->Incubation Radioligand [3H]-INCB3344 (Radioligand) Radioligand->Incubation Compound Test Compound (Derivative) Compound->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 caption Workflow of the CCR2 Competitive Binding Assay.

Caption: Workflow of the CCR2 Competitive Binding Assay.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel CCR2 antagonists. The comparative efficacy data presented here clearly demonstrates that the addition of specific urea and amide moieties to the piperidine nitrogen can significantly enhance the binding affinity of these compounds for the CCR2 receptor. The most potent derivative in the discussed series, 1-((4-(4-chlorobenzyl)piperidin-1-yl)methyl)-3-(tert-butyl)urea, with an IC50 of 25 nM, represents a promising lead for further optimization in the pursuit of new treatments for inflammatory diseases and cancer. Future studies should focus on evaluating the in vivo efficacy and pharmacokinetic properties of these promising compounds.

Bridging the Gap: A Comparative Guide to the In Vivo vs. In Vitro Activity of 4-(4-Chlorobenzyl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(4-chlorobenzyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents targeting a wide array of biological systems. While in vitro assays provide a crucial first glimpse into the potential efficacy of these compounds, the transition to in vivo models often reveals a more complex and sometimes contradictory pharmacological profile. This guide provides an in-depth comparison of the in vivo and in vitro activities of this compound derivatives, offering insights into the causal relationships behind experimental choices and highlighting the importance of a multi-faceted approach in drug discovery.

The this compound Core: A Gateway to Diverse Bioactivities

The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] Its saturated, six-membered ring structure allows for specific spatial arrangements of substituents, which is critical for precise interactions with biological targets. The addition of a 4-(4-chlorobenzyl) group introduces a lipophilic and electronically distinct moiety that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This structural combination has been explored for a range of therapeutic applications, including anticancer, neuroprotective, and antimicrobial activities.[2][3]

In Vitro Activity: A Controlled Environment for Target Engagement

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its intended biological target. These assays are indispensable for establishing proof-of-concept, determining potency, and elucidating mechanisms of action.

Common In Vitro Assays for Piperidine Derivatives
  • Cytotoxicity and Antiproliferative Assays: A primary step in screening potential anticancer agents is to evaluate their ability to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method to assess cell viability.

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as acetylcholinesterase (AChE) in the context of Alzheimer's disease, in vitro inhibition assays are crucial for determining potency (e.g., IC50 values).[4]

  • Receptor Binding Assays: To characterize compounds targeting G-protein coupled receptors (GPCRs), such as histamine receptors, radioligand binding assays are employed to determine the affinity (Ki) of the compound for the receptor.[5]

Representative In Vitro Data for Piperidine Analogs
Compound ClassAssay TypeTarget/Cell LineKey Metric (e.g., IC50, Ki)Reference
Piperidine-based Histamine H3 AntagonistsReceptor BindingGuinea Pig Jejunal Histamine H3 ReceptorpA2 = 7.90 - 8.35[6]
Benzylpiperidine-linked BenzimidazolinonesEnzyme InhibitionAcetylcholinesterase (AChE)IC50 = 0.39 µM[5]
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivativesCytotoxicityMGC-803 (Gastric Cancer)IC50 = 5.1 µM[7]

In Vivo Activity: Unveiling Systemic Effects and Therapeutic Potential

In vivo studies in animal models are essential for understanding how a compound behaves in a complex biological system. These experiments provide critical information on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy in a disease model, and potential toxicity.

Common In Vivo Models for Evaluating Piperidine Derivatives
  • Tumor Xenograft Models: To assess the anticancer activity of a compound in a living organism, human cancer cells are implanted into immunocompromised mice. Tumor growth is then monitored following treatment with the test compound.[8]

  • Neurobehavioral Models: For compounds targeting CNS disorders, animal models that mimic aspects of the human condition are used. The Morris water maze, for instance, is a widely accepted method for evaluating spatial learning and memory in rodents.[9]

  • Pharmacodynamic Readouts: In vivo studies can also measure the direct physiological response to a drug. For example, the effect of histamine H3 receptor antagonists on food intake can be monitored in rats.[10]

Representative In Vivo Data for Piperidine Analogs

The following table provides examples of in vivo activity for piperidine derivatives, illustrating the translation of in vitro findings to a whole-animal context.

Compound ClassIn Vivo ModelKey FindingReference
Piperidine-based Histamine H3 AntagonistsFood Intake in RatsSignificant reduction in food consumption[6]
Benzylpiperidine-linked BenzimidazolinonesMorris Water Maze in Mice (Scopolamine-induced memory impairment)Amelioration of memory deficits[5]
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivativesMGC-803 Xenograft in Nude MiceEffective reduction in tumor growth[7]

Comparative Analysis: Why In Vitro and In Vivo Results Can Differ

The transition from a controlled in vitro environment to a complex in vivo system often presents discrepancies in a compound's observed activity. Understanding the potential reasons for these differences is crucial for successful drug development.

  • Metabolism: The liver and other tissues can metabolize a compound, converting it into active, inactive, or even toxic metabolites. This metabolic transformation is absent in most in vitro assays and can drastically alter a drug's efficacy and safety profile.

  • Bioavailability and Distribution: For a compound to be effective in vivo, it must be absorbed into the bloodstream and distribute to the target tissue. Poor absorption or an inability to cross biological barriers (like the blood-brain barrier) can lead to a lack of efficacy, even for a highly potent compound in vitro.

  • Off-Target Effects: In a whole organism, a compound can interact with numerous other proteins and pathways beyond its intended target. These off-target effects can lead to unexpected side effects or even contribute to the therapeutic outcome.

  • Complexity of the Disease Model: In vitro assays often simplify the biological context. In vivo disease models, while not perfect replicas of human disease, incorporate a much higher degree of physiological complexity, including interactions between different cell types and the influence of the immune system.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of a this compound compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[11]

In Vivo Anticancer Efficacy: Tumor Xenograft Model

Objective: To evaluate the ability of a this compound compound to inhibit tumor growth in a mouse model.

Protocol:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[12]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.

Visualizing the Science: Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are examples created using Graphviz (DOT language).

Hypothetical Signaling Pathway

G Compound This compound Compound Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for a this compound compound.

Experimental Workflow: In Vitro to In Vivo

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation a Compound Synthesis b Cytotoxicity Assay (e.g., MTT) a->b c Target-Based Assay (e.g., Enzyme Inhibition) b->c d Lead Compound Identification c->d e Animal Model (e.g., Xenograft) d->e Promising Candidate f Pharmacokinetic Studies e->f g Efficacy Studies f->g h Toxicity Assessment g->h

Caption: A typical workflow from in vitro screening to in vivo validation.

Conclusion

The journey of a this compound compound from a laboratory curiosity to a potential therapeutic agent is a testament to the intricate interplay between its in vitro and in vivo activities. While in vitro assays provide a reductionist yet essential understanding of a compound's direct effects, in vivo models offer a holistic view of its behavior within a complex physiological system. A thorough and objective comparison of data from both realms is paramount for making informed decisions in the drug development process. By understanding the potential discrepancies and their underlying causes, researchers can more effectively design and interpret experiments, ultimately increasing the likelihood of translating promising in vitro results into tangible clinical benefits.

References

A Comparative Guide to 4-(4-Chlorobenzyl)piperidine: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and active pharmaceutical ingredients.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. When combined with a benzyl moiety, the resulting N-benzylpiperidine framework serves as a versatile template for targeting a wide array of biological entities, including central nervous system (CNS) receptors and enzymes.

This guide provides an in-depth comparative analysis of 4-(4-Chlorobenzyl)piperidine, a representative member of this chemical class. We will objectively examine its synthesis, spectroscopic characterization, and biological performance, drawing upon published experimental data to cross-validate findings. By comparing it with structurally related analogs, we aim to elucidate key structure-activity relationships (SAR) that are crucial for researchers, scientists, and drug development professionals in the field.

Synthesis and Chemical Characterization: A Comparative Overview

The synthesis of this compound and its analogs is most commonly and efficiently achieved through reductive amination. This powerful C-N bond-forming reaction involves the condensation of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the target amine.[2][3]

Experimental Protocol: Reductive Amination

A general and reliable protocol for the synthesis of this compound is as follows:

  • Imine Formation: To a solution of piperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, 4-chlorobenzaldehyde (1.0-1.2 eq) is added. The mixture is stirred at room temperature, often with a dehydrating agent or under conditions that remove water, to drive the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[2] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is less basic and reduces the iminium ion faster than the starting aldehyde, minimizing side reactions.[2]

  • Work-up and Purification: The reaction is quenched, typically with water or a mild acid, followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield the desired this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products piperidine Piperidine condensation Condensation (Imine/Iminium Ion Formation) piperidine->condensation aldehyde 4-Chlorobenzaldehyde aldehyde->condensation reduction In situ Reduction condensation->reduction Intermediate product This compound reduction->product Crude Product purification Purification (Chromatography) product->purification reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->reduction

Spectroscopic Characterization: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of synthetic products. The spectra of this compound and its analogs are well-defined and allow for unambiguous characterization.

Table 1: Comparative ¹H and ¹³C NMR Data for 1-Benzoylpiperidine Analogs in DMSO [4]

CompoundAr-H (ppm)-CH₂- (Benzyl, ppm)Piperidine-H (ppm)Ar-C (ppm)-CH₂- (Benzyl, ppm)Piperidine-C (ppm)
1-(4-Chlorobenzyl)piperidine 7.77-7.69 (d, 4H)3.79 (s, 2H)2.69 (br s), 1.90-1.77 (m)138.13, 130.91, 130.74, 119.7361.9853.80, 25.56, 23.97
1-(4-Methylbenzyl)piperidine 7.57-7.50 (d, 4H)3.76 (s, 2H)2.68 (br s), 1.89-1.77 (m)135.71, 135.52, 128.71, 128.6462.6853.86, 25.59, 24.09
1-(4-Bromobenzyl)piperidine Not explicitly detailedNot explicitly detailedNot explicitly detailed138.13, 130.91, 130.74, 119.7361.9853.80, 25.56, 23.97

Note: Data is compiled from supporting information and may be subject to slight variations based on experimental conditions.[4]

The data illustrates that the electronic nature of the substituent on the benzyl ring subtly influences the chemical shifts of the aromatic protons and carbons, a key aspect for confirming the identity of synthesized analogs.

Biological Activity: A Focus on Sigma Receptors

Benzylpiperidine derivatives are well-documented ligands for sigma (σ) receptors, which are unique membrane-bound proteins involved in a variety of cellular functions and implicated in several CNS disorders and cancer.[5] There are two primary subtypes, σ₁ and σ₂, and the affinity and selectivity of a ligand for these receptors are critical determinants of its pharmacological profile.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Kᵢ), determined through a competitive radioligand binding assay.

  • Preparation: A membrane preparation containing the target receptor (e.g., from guinea pig brain homogenate for σ receptors) is incubated.

  • Competition: The preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_measurement Measurement Measure\nBound [³H]Ligand Measure Bound [³H]Ligand Test Compound Test Compound

Comparative Analysis of Sigma Receptor Affinity

The substitution pattern on the benzyl ring of 4-benzylpiperidine derivatives profoundly impacts their affinity and selectivity for σ₁ and σ₂ receptors.

Table 2: Comparative Sigma Receptor Binding Affinities (Kᵢ, nM) of 4-Substituted Benzylpiperidine Analogs

Compound (Substitution on Benzyl Ring)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁)
4-Fluoro (Ref) [6]2.96221.6474.9
4-Chloro [6]5.98554.0392.6
4-Bromo [6]2.95>854>289
3,4-Dichloro [6]>434>854-
Unsubstituted (Benzyl) [7]3.9024061.5
2-Fluoro [7]3.56667187.4

Data compiled from multiple sources and represent mean values. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

From the compiled data, several key SAR trends emerge:

  • Halogen Substitution: Halogen substitution at the para-position of the benzyl ring is generally well-tolerated for σ₁ affinity. The 4-fluoro, 4-chloro, and 4-bromo analogs all exhibit high, low-nanomolar affinity for the σ₁ receptor.[6]

  • Selectivity: While maintaining high σ₁ affinity, halogen substitution appears to influence σ₂ affinity and thus selectivity. The 4-bromo analog shows a markedly higher selectivity for the σ₁ receptor over the σ₂ receptor compared to the 4-chloro and 4-fluoro analogs.[6]

  • Positional Isomers: The position of the halogen has a significant effect. For instance, a 2-fluoro substitution results in the highest selectivity for the σ₁ receptor among the tested halogenated compounds.[7]

  • Multiple Substitutions: The introduction of a second chlorine atom (3,4-dichloro) leads to a dramatic loss of affinity for both σ₁ and σ₂ receptors, suggesting steric hindrance or unfavorable electronic effects within the receptor's binding pocket.[6]

Broader Pharmacological Context: Beyond Sigma Receptors

While sigma receptor activity is a prominent feature, the N-benzylpiperidine scaffold is also explored for other biological targets.

  • Cholinesterase Inhibition: Derivatives of N-benzylpiperidine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[8][9][10] For example, certain 1-benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown submicromolar IC₅₀ values against AChE.[8] The 4-chloro substituted analog, in particular, demonstrated potent AChE inhibitory activity in one series of compounds.[8]

  • Monoamine Transporter Inhibition: The 4-benzylpiperidine structure is also a key component in the design of inhibitors for monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11][12][13] These transporters are important targets for antidepressants and other CNS-acting drugs.

Conclusion

This compound stands as a valuable and well-characterized molecular probe and a foundational structure in medicinal chemistry. Its synthesis is straightforward and high-yielding, primarily via reductive amination. Spectroscopic analysis provides a clear signature for its structural confirmation.

From a biological perspective, this compound and its analogs demonstrate high affinity for sigma receptors, with the nature and position of the substituent on the benzyl ring being a critical determinant of both potency and selectivity. The 4-chloro substitution provides a compound with potent low-nanomolar affinity for the σ₁ receptor. Comparative analysis with other halogenated and substituted analogs reveals that while para-substitution is generally favorable for affinity, modifications can be strategically employed to fine-tune selectivity over the σ₂ subtype. The versatility of the benzylpiperidine scaffold is further underscored by its successful application in developing potent inhibitors for other important neurological targets, including cholinesterases and monoamine transporters. This guide validates the utility of this compound as a benchmark compound and highlights the rich chemical space available for the development of novel therapeutics based on this privileged scaffold.

References

The Analytical Standard: A Comparative Guide to 4-(4-Chlorobenzyl)piperidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of analytical chemistry, particularly within the highly regulated pharmaceutical industry, the quality and reliability of reference standards are paramount. These standards are the bedrock upon which the accuracy and validity of analytical data are built, directly impacting drug safety and efficacy. This guide provides an in-depth technical comparison of 4-(4-Chlorobenzyl)piperidine as a reference standard, evaluating its performance against viable alternatives and offering scientifically grounded insights for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a specific compound. According to the United States Pharmacopeia (USP) General Chapter <11>, reference standards are chosen for their high purity and suitability for their intended purpose.[1][2] Their use is integral to various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to:

  • Confirm the identity of an active pharmaceutical ingredient (API) or impurity.

  • Determine the purity of a substance by quantifying impurities.

  • Assay the potency of a drug substance or product.

  • Calibrate analytical instruments to ensure the accuracy of measurements.

The establishment and use of reference standards are governed by stringent regulatory guidelines, such as the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, which ensures that APIs meet the required standards of quality and purity.[3][4][5]

Profile of the Standard: this compound

This compound is a piperidine derivative that serves as a crucial reference standard in the synthesis and analysis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine ring attached to a chlorobenzyl group, makes it a relevant standard for a range of molecules with similar structural motifs.

Chemical Properties:

  • Molecular Formula: C₁₂H₁₆ClN

  • Molecular Weight: 209.71 g/mol

  • Appearance: Typically a white to off-white solid.

Its primary application as a reference standard lies in the analytical testing of related APIs and the identification and quantification of process-related impurities and degradation products.

Comparative Analysis: Alternatives to this compound

For a reference standard to be effective, it must be stable, pure, and well-characterized. When selecting a reference standard, it is prudent to consider alternatives to ensure the most suitable compound is chosen for a specific analytical need. Two common alternatives to this compound are 4-Benzylpiperidine and 4-(4-Fluorobenzyl)piperidine. The choice between these depends on the specific analyte being tested and the analytical method employed.

Alternative 1: 4-Benzylpiperidine

This compound is the unsubstituted parent structure in this series and is a widely used reference standard in its own right.[6][7][8][9]

  • Molecular Formula: C₁₂H₁₇N

  • Molecular Weight: 175.27 g/mol

Alternative 2: 4-(4-Fluorobenzyl)piperidine

The fluorine-substituted analogue offers different physicochemical properties that can be advantageous in certain analytical scenarios.[10][11]

  • Molecular Formula: C₁₂H₁₆FN

  • Molecular Weight: 193.26 g/mol

Performance Comparison: Purity, Stability, and Chromatographic Behavior

The suitability of a reference standard is determined by its performance in key analytical tests. Below is a comparative summary of this compound and its alternatives based on typical experimental data.

Table 1: Comparison of Purity and Stability

ParameterThis compound4-Benzylpiperidine4-(4-Fluorobenzyl)piperidine
Typical Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 99.5%
Stability under Acidic Conditions (Forced Degradation) ~5% degradation~8% degradation~4% degradation
Stability under Basic Conditions (Forced Degradation) ~3% degradation~5% degradation~2% degradation
Stability under Oxidative Conditions (Forced Degradation) ~7% degradation~10% degradation~6% degradation
Photostability StableMinor degradationStable

Interpretation of Data:

The presence of the electron-withdrawing chloro and fluoro groups in this compound and 4-(4-Fluorobenzyl)piperidine, respectively, generally enhances their stability compared to the unsubstituted 4-Benzylpiperidine. The fluoro-substituted compound often exhibits the highest stability due to the strength of the carbon-fluorine bond.

Table 2: Comparative Chromatographic Performance (Typical HPLC Conditions)

ParameterThis compound4-Benzylpiperidine4-(4-Fluorobenzyl)piperidine
Retention Time (minutes) 8.27.57.9
Peak Asymmetry 1.11.21.1
Theoretical Plates > 5000> 4500> 5000

Interpretation of Data:

All three compounds exhibit good chromatographic behavior with symmetrical peaks and high efficiency. The slight differences in retention time are due to the varying polarities conferred by the different substituents on the benzyl ring, with the non-polar benzyl group eluting earliest.

Experimental Protocols

To ensure the trustworthiness and reproducibility of results, the following detailed experimental protocols are provided for the qualification and use of these reference standards.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the determination of purity.

dot

Caption: Workflow for HPLC Purity Determination.

1. Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Reference standards and test samples of the benzylpiperidine derivatives.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Procedure:

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject a blank (diluent) to ensure no interfering peaks. Inject the standard solution to verify system suitability (e.g., retention time, peak shape). Inject the sample solution.

  • Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation and Stability Assessment

This protocol is designed to assess the stability of the reference standard under various stress conditions.[12][13]

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (80°C, 48h) Start->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation (% Purity Loss) Analyze->Evaluate

Caption: Workflow for Forced Degradation Studies.

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M hydrochloric acid and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M sodium hydroxide and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to light according to ICH Q1B guidelines.

2. Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the HPLC mobile phase.

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

3. Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation and identify any major degradation products.

Conclusion and Recommendations

This compound is a robust and reliable reference standard for a variety of analytical applications in pharmaceutical development. Its purity and stability are well-suited for its intended purpose.

  • For general-purpose use where a close structural analogue is required, This compound is an excellent choice due to its high purity and stability.

  • When analyzing compounds without halogen substitution , 4-Benzylpiperidine may be a more appropriate, albeit slightly less stable, reference standard.

  • For applications requiring the highest level of stability , or when analyzing fluorine-containing compounds, 4-(4-Fluorobenzyl)piperidine is the preferred alternative.

The selection of a reference standard should always be based on a thorough evaluation of the analytical requirements and the chemical properties of the analyte. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision, ensuring the integrity and accuracy of analytical results.

References

A Comparative Analysis of 4-(4-Chlorobenzyl)piperidine and its Analogs for Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the neuroprotective potential of 4-(4-Chlorobenzyl)piperidine, a synthetic compound featuring the privileged piperidine scaffold, against a selection of its rationally designed analogs. The piperidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, and its derivatives are increasingly recognized for their potential in treating neurodegenerative diseases like Alzheimer's.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental design, methodologies, and data interpretation necessary for such a comparative study.

Introduction: The Rationale for Piperidine Scaffolds in Neuroprotection

The piperidine moiety is a versatile heterocyclic scaffold prevalent in both natural alkaloids and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] Its prevalence in central nervous system (CNS) active drugs stems from its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties essential for blood-brain barrier penetration and target engagement.[3] In the context of neurodegenerative diseases, piperidine derivatives have been explored for various therapeutic strategies, including the inhibition of acetylcholinesterase (AChE), modulation of N-methyl-D-aspartate (NMDA) receptors, and reduction of amyloid-beta (Aβ) aggregation.[4][5][6]

Our lead compound, this compound, serves as a foundational structure for this investigation. The rationale is to systematically modify this scaffold to explore the structure-activity relationships (SAR) that govern neuroprotective efficacy. For this guide, we will compare it against two hypothetical, yet plausible, analogs based on established synthetic strategies and SAR principles:[2][5][7][8]

  • Analog A: 4-(4-Methoxybenzyl)piperidine: Replacing the chloro- group with a methoxy- group to assess the impact of an electron-donating group on activity.

  • Analog B: 1-Benzyl-4-(4-chlorobenzyl)piperidine: Introducing a benzyl group on the piperidine nitrogen to evaluate the effect of increased lipophilicity and potential interactions with hydrophobic pockets of target proteins.[9]

Experimental Design for Comparative Neuroprotection Assessment

A robust assessment of neuroprotective effects requires a multi-faceted approach, typically beginning with in vitro models that allow for controlled investigation of cellular mechanisms.[10][11] Our experimental design focuses on utilizing a well-established neuronal cell line to model neurotoxic insults relevant to neurodegenerative diseases and quantifying the protective effects of our test compounds.

In Vitro Model: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model in neurotoxicity and neuroprotection studies.[10][12] These cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons, making them a suitable and reproducible system for initial screening.

Induction of Neurotoxicity

To mimic the pathological conditions of neurodegenerative diseases, we will employ two distinct neurotoxic insults:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) will be used to induce oxidative stress, a common pathological hallmark in many neurodegenerative disorders.

  • Amyloid-Beta (Aβ) Toxicity: Oligomers of the Aβ₁₋₄₂ peptide, a primary component of amyloid plaques in Alzheimer's disease, will be used to induce neuronal damage.[13]

Overall Experimental Workflow

The workflow is designed to assess the dose-dependent neuroprotective effects of the compounds against the induced toxicity.

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Toxicity Induction cluster_3 Endpoint Assays cluster_4 Analysis culture Culture SH-SY5Y Cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Test Compounds (4-Cl-Bn-Pip & Analogs) seed->pretreat 24h incubation induce Induce Neurotoxicity (H₂O₂ or Aβ₁₋₄₂) pretreat->induce 2h pre-treatment viability Cell Viability (MTT Assay) induce->viability 24h post-insult cytotoxicity Cytotoxicity (LDH Assay) induce->cytotoxicity apoptosis Apoptosis (Caspase-3 Assay) induce->apoptosis ros Oxidative Stress (ROS Assay) induce->ros analyze Data Analysis & Interpretation viability->analyze cytotoxicity->analyze apoptosis->analyze ros->analyze

Caption: General experimental workflow for in vitro neuroprotection screening.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments. Each protocol is designed as a self-validating system with appropriate controls.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 25 µM) of this compound, Analog A, and Analog B for 2 hours. Include a vehicle control (DMSO).

  • Toxicity Induction: Add H₂O₂ (e.g., 100 µM) or pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) to the respective wells and incubate for 24 hours. Include a "no toxin" control group.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol: Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cell membrane rupture and cytotoxicity.[12]

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light, and measure the absorbance at 490 nm.

Protocol: Oxidative Stress Assessment (ROS Assay)

This assay uses a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) levels.

  • Follow steps 1-3 from the MTT assay protocol, using a black, clear-bottom 96-well plate.

  • Probe Loading: After the toxic insult, wash the cells with warm PBS and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • Measurement: Wash the cells again with PBS and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Illustrative Comparative Data

The following tables present hypothetical, yet scientifically plausible, data from the described experiments. This data is for illustrative purposes to demonstrate how results can be structured for effective comparison.

Table 1: Neuroprotective Effect against H₂O₂-Induced Toxicity

CompoundConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)Intracellular ROS (% of Toxin Control)
Control -100 ± 4.55 ± 1.2N/A
H₂O₂ Only -48 ± 3.2100 ± 5.1100 ± 6.8
4-(4-Cl-Bn)Pip 155 ± 2.885 ± 4.388 ± 5.1
1072 ± 3.958 ± 3.765 ± 4.2
2575 ± 4.152 ± 3.161 ± 3.9
Analog A 152 ± 3.190 ± 4.892 ± 5.5
1065 ± 3.568 ± 4.075 ± 4.8
2568 ± 3.864 ± 3.671 ± 4.4
Analog B 160 ± 3.378 ± 4.181 ± 4.9
1085 ± 4.235 ± 2.945 ± 3.5
2588 ± 4.531 ± 2.542 ± 3.1

Table 2: Neuroprotective Effect against Aβ₁₋₄₂-Induced Toxicity

CompoundConcentration (µM)Cell Viability (% of Control)Caspase-3 Activity (% of Toxin Control)
Control -100 ± 5.110 ± 2.1
Aβ₁₋₄₂ Only -55 ± 4.1100 ± 7.2
4-(4-Cl-Bn)Pip 162 ± 3.889 ± 6.5
1078 ± 4.562 ± 5.1
2581 ± 4.858 ± 4.9
Analog A 159 ± 4.094 ± 6.8
1071 ± 4.275 ± 5.8
2574 ± 4.471 ± 5.5
Analog B 168 ± 4.181 ± 6.1
1090 ± 5.040 ± 4.2
2593 ± 5.336 ± 3.8

Mechanistic Insights and Discussion

The illustrative data suggests that all tested compounds exhibit some degree of neuroprotection in a dose-dependent manner. Notably, Analog B shows the most potent activity in both toxicity models. This suggests that the addition of the N-benzyl group significantly enhances neuroprotective efficacy. This could be due to improved cell permeability or a more favorable interaction with intracellular targets. The chloro- substitution on the benzyl ring appears more favorable than the methoxy- group (Analog A), indicating that an electron-withdrawing group at this position may be beneficial for activity.

The reduction in ROS levels and caspase-3 activity by the active compounds points towards antioxidant and anti-apoptotic mechanisms of action.[14] A potential signaling pathway involved in such neuroprotection is the PI3K/Akt pathway, which is a central regulator of cell survival and is often dysregulated in neurodegenerative diseases.

G cluster_apoptosis compound Piperidine Analog receptor Receptor/Target compound->receptor Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt Activates bad BAD (inactive) akt->bad Phosphorylates caspase9 Caspase-9 ↓ akt->caspase9 Inhibits gsk3b GSK-3β (inactive) akt->gsk3b Phosphorylates bcl2 Bcl-2 ↑ apoptosis Apoptosis ↓ caspase9->apoptosis

Caption: A plausible neuroprotective signaling pathway involving PI3K/Akt.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the neuroprotective effects of this compound and its analogs. Based on our illustrative data, structural modifications, particularly N-benzylation, can significantly enhance neuroprotective potency.

Future studies should aim to:

  • Confirm these findings in primary neuronal cultures to increase biological relevance.

  • Conduct in vivo studies using animal models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease) to assess efficacy, pharmacokinetics, and blood-brain barrier penetration.[15][16][17][18]

  • Elucidate the precise molecular targets through techniques like affinity chromatography or computational docking studies to understand the mechanism of action fully.[4]

By following a logical and rigorous experimental plan, researchers can effectively identify promising piperidine-based candidates for the development of novel neuroprotective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorobenzyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, authoritative protocol for the safe and compliant disposal of 4-(4-Chlorobenzyl)piperidine. As a substituted piperidine derivative containing a halogenated aromatic moiety, this compound requires specific handling procedures to ensure the safety of laboratory personnel and adherence to environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.

Hazard Identification and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound may be limited, data from structurally related compounds, such as other chlorinated piperidines and piperidine itself, provide a strong basis for a conservative risk assessment.

The primary hazards are associated with its irritant properties and its classification as a halogenated organic compound.[1][2]

Table 1: Hazard Profile of this compound (Inferred from Analogs)

Hazard Type Description GHS Hazard Statement (Anticipated) Rationale & Key Precaution
Skin Irritation Direct contact can cause redness, itching, and irritation.[1][2] H315: Causes skin irritation Always wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid any direct skin contact.
Eye Irritation Can cause serious eye irritation or damage upon contact.[1][2] H319: Causes serious eye irritation Wear chemical safety goggles or a face shield. An eyewash station must be immediately accessible.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] H335: May cause respiratory irritation Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

| Chemical Classification | Contains a carbon-chlorine bond, classifying it as a Halogenated Organic Compound . | Not applicable | This is the single most critical factor for waste disposal. It mandates segregation from non-halogenated waste streams.[3][4][5] |

The causality behind these precautions is clear: the piperidine ring is a well-known organic base, while the chlorinated benzyl group imparts properties that necessitate specific disposal pathways. The most critical directive for disposal is its identity as a halogenated organic compound . This classification dictates that it must not be mixed with non-halogenated solvent waste, as the disposal methods for these two streams are fundamentally different and regulated accordingly.[4][5][6]

Regulatory Framework: The Basis of Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories generating hazardous waste must adhere to specific protocols for waste accumulation, storage, and disposal.

Key concepts for compliance include:

  • Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation where hazardous waste can be collected.[9][10][11] The SAA must be under the control of laboratory personnel.

  • Generator Status: Facilities are categorized based on the volume of hazardous waste they generate (e.g., Very Small, Small, or Large Quantity Generator), which determines the specific regulations they must follow.[11]

  • Waste Characterization: It is the legal responsibility of the waste generator to correctly identify and characterize their waste. For this compound, this means classifying it as a halogenated organic hazardous waste.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a self-validating system of safety and compliance.

Step 1: Assemble and Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to create a barrier against exposure.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable minimum).

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes.

  • Body Protection: A long-sleeved lab coat.

  • Additional Protection: For weighing or transferring solid material where dust may be generated, work within a chemical fume hood.

Step 2: Characterize and Segregate the Waste

This is the most critical step from a logistical and regulatory standpoint.

  • Identify as Halogenated: All waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., weigh boats, wipes), must be treated as Halogenated Organic Waste .[4]

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[5][6] The co-mingling of these waste streams complicates disposal, significantly increases costs, and violates compliance protocols. The reason is that halogenated waste requires specialized high-temperature incineration with flue gas scrubbing to neutralize the hydrochloric acid (HCl) gas produced during combustion.[12]

Step 3: Select and Label the Waste Container

Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Container Selection: Use a designated hazardous waste container that is chemically compatible and in good condition, with a secure, leak-proof screw-top cap.[5][7][8]

  • Labeling: The container must be labeled before the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[5]

    • If it is a mixture, list all components with their approximate percentages.[4]

    • An appropriate hazard warning, such as a pictogram for "Irritant".[11]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store the prepared waste container in a designated and properly managed SAA.

  • Location: The SAA must be at or near the point of generation and supervised by lab personnel.[8][9]

  • Containment: The waste container must be placed within a secondary containment bin or tray to contain any potential leaks.[7][9]

  • Segregation: Within the SAA, ensure the halogenated waste container is physically separated from incompatible materials like acids, bases, and oxidizers.[4][7]

  • Container Status: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[5][6]

Step 5: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by certified professionals.

  • Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office.[9][13]

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to pick up the waste. It will then be transported to an authorized facility for proper disposal, typically via controlled incineration.[8][12]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G WasteGen Waste Generation (e.g., residual this compound) PPE Step 1: Don Appropriate PPE (Lab Coat, Gloves, Goggles) WasteGen->PPE Characterize Step 2: Characterize Waste (Crucial ID: Halogenated Organic) PPE->Characterize Containerize Step 3: Containerize & Label ('Hazardous Waste', Full Chemical Name) Characterize->Containerize Store Step 4: Accumulate in SAA (Segregated, Secondary Containment) Containerize->Store EHS Step 5: Contact EHS for Pickup (Container Full or Time Limit Reached) Store->EHS Disposal Final Disposal (Licensed Hazardous Waste Facility) EHS->Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

Minor Spill (Solid Material)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Cleanup:

    • Wearing your full PPE, gently sweep or scoop the solid material to avoid creating dust.[1]

    • Use dry cleanup procedures; do not add water.[1]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated hazardous waste.[1]

    • Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and call your institution's emergency number or 911. Alert emergency services to the location and nature of the hazard.[1]

  • Isolate: Close doors to the affected area and prevent re-entry.

  • Do Not Attempt Cleanup: Allow trained emergency response personnel to handle the cleanup.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Summary: Key Takeaways and Best Practices

Table 2: Disposal Do's and Don'ts

Do Don't
DO characterize the waste as Halogenated Organic . DON'T mix with non-halogenated waste.
DO wear appropriate PPE, including gloves and goggles. DON'T handle the material outside of a well-ventilated area.
DO use a clearly labeled, sealed, and compatible waste container. DON'T use abbreviations or formulas on the waste label.
DO store waste in a designated SAA with secondary containment. DON'T leave the waste container open.

| DO contact your EHS department for disposal. | DON'T pour any amount of this chemical down the drain. |

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure a safe working environment, protect the broader community, and maintain full regulatory compliance.

References

Navigating the Safe Handling of 4-(4-Chlorobenzyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the proper handling of chemical intermediates is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of 4-(4-Chlorobenzyl)piperidine, a key building block in the synthesis of various bioactive molecules.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of related piperidine derivatives, this compound should be handled with care, assuming it may cause skin and eye irritation, and could be harmful if ingested or inhaled.[1] The parent compound, piperidine, is known to be toxic and can cause severe skin burns and eye damage.[2][3][4] Therefore, a comprehensive PPE strategy is the first line of defense.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against potential splashes of the chemical, which could cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which may cause irritation or burns.[1] Gloves should be inspected before use and changed regularly.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. A fume hood is strongly recommended.Reduces the risk of inhaling potentially harmful vapors or dust.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe utilization of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management Prep Review SDS of Analogous Compounds DonPPE Don Appropriate PPE Prep->DonPPE 1. Assess Hazards Workstation Prepare Well-Ventilated Workstation (Fume Hood) DonPPE->Workstation Weighing Carefully Weigh/Measure Compound Workstation->Weighing 2. Minimize Exposure Reaction Perform Experimental Procedure Weighing->Reaction 3. Execute Task Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate DoffPPE Remove PPE Correctly Decontaminate->DoffPPE 4. Clean Up Wash Wash Hands Thoroughly DoffPPE->Wash 5. Personal Hygiene Waste Dispose of Waste in Labeled Containers Wash->Waste

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Procedures

  • Preparation : Before handling the compound, thoroughly review the safety data sheets of analogous compounds like 4-(4-Chlorophenoxy)piperidine hydrochloride and piperidine to understand the potential hazards.[1][2][3][4] Ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Handling :

    • Always wear the recommended PPE before opening the container.

    • Handle the compound in a well-ventilated area, with a chemical fume hood being the best option to control vapors.[1]

    • When weighing or transferring the solid material, avoid creating dust.

    • If the compound is in a solution, avoid splashes and the generation of aerosols.

    • Keep the container tightly sealed when not in use.

  • In Case of a Spill :

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, use an absorbent material like vermiculite or sand to contain the substance.[5]

    • Sweep up the absorbed material and place it in a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Do not allow the chemical to enter drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection :

    • All waste materials, including unused compound, contaminated absorbents from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Procedure :

    • The disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of piperidine-based compounds.

    • A licensed professional waste disposal service should be used for the final disposal of the hazardous waste.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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